molecular formula C5H5BrN2O2S B2824991 4-Bromopyridine-2-sulfonamide CAS No. 1209458-42-3

4-Bromopyridine-2-sulfonamide

Cat. No.: B2824991
CAS No.: 1209458-42-3
M. Wt: 237.07
InChI Key: QGRHANBDVBMOCP-UHFFFAOYSA-N
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Description

4-Bromopyridine-2-sulfonamide (CAS 1209458-42-3) is a high-purity brominated sulfonamide derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The molecular structure incorporates both a bromine atom and a sulfonamide functional group on a pyridine ring, making it a valuable intermediate for constructing more complex molecules through cross-coupling reactions and further functionalization. Sulfonamide-based compounds are of significant research interest due to their wide array of potential biological activities. Studies on related structures have explored activities such as antimicrobial , antitumor , anticancer , and enzyme inhibition properties . The presence of the sulfonamide group (-SO₂NH₂) is a key feature in many clinically used drugs and biologically active molecules, often contributing to target binding through hydrogen bonding interactions . Researchers can utilize the reactivity of the bromine moiety to create novel derivatives for screening and development against various biological targets. Handling Note: This compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should review the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRHANBDVBMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 4-Bromopyridine-2-Sulfonamide in Preclinical Drug Discovery and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by its molecular formula


, this compound provides a rigid pyridine scaffold equipped with two orthogonally reactive sites: an electrophilic C4-bromide and a pharmacologically critical C2-sulfonamide.

Rather than acting as a standalone therapeutic, this compound is an essential advanced intermediate. It is primarily used by researchers to synthesize complex small-molecule inhibitors targeting voltage-gated sodium channels (e.g., Nav1.8) for non-opioid pain management, as well as metabolic enzymes like Ketohexokinase (KHK) for liver disorders[2][3]. This whitepaper details the structural rationale, primary research applications, and validated synthetic protocols for deploying 4-Bromopyridine-2-sulfonamide in drug discovery workflows.

Structural Rationale & Chemical Orthogonality

The design of 4-Bromopyridine-2-sulfonamide is rooted in the principles of rational drug design and synthetic efficiency.

  • The C4-Bromine (Synthetic Handle): Positioned para to the electron-withdrawing endocyclic pyridine nitrogen, the C4 carbon is highly electron-deficient. This electronic environment significantly lowers the activation energy required for the oxidative addition of Palladium(0) catalysts, making it an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

  • The C2-Sulfonamide (Pharmacophore): The primary sulfonamide group (

    
    ) acts as a potent hydrogen-bond donor and acceptor. Its proximity to the pyridine nitrogen creates a bidentate interaction motif that frequently anchors the final drug molecule into the hinge region or allosteric pockets of target proteins.
    

Primary Research Application: Nav1.8 Inhibitors

The most prominent application of 4-Bromopyridine-2-sulfonamide in contemporary research is its integration into the synthesis of Nav1.8 inhibitors [3].

Nav1.8 is a voltage-gated sodium channel preferentially expressed in peripheral nociceptive neurons (C-fibers). Gain-of-function mutations or hyperactivity in Nav1.8 are directly linked to the initiation and propagation of action potentials triggered by noxious stimuli, resulting in neuropathic and inflammatory pain. Because Nav1.8 is largely absent from the central nervous system (CNS) and cardiac tissue, selectively inhibiting it offers a pathway to highly effective analgesics without the addiction risks of opioids or the cardiotoxicity of non-selective sodium channel blockers.

Researchers utilize 4-Bromopyridine-2-sulfonamide to construct the core of these inhibitors. The C4 position is typically coupled with complex aryl or heteroaryl systems, while the C2-sulfonamide is retained in the final molecule to form critical hydrogen bonds with the Nav1.8 channel's voltage-sensing domain, effectively locking the channel in a closed state.

Nav18_Intervention Stimulus Noxious Stimuli (Thermal/Mechanical) Nav18 Nav1.8 Channel Activation (Peripheral Nociceptors) Stimulus->Nav18 ActionPot Action Potential Propagation Nav18->ActionPot Na+ Influx Pain Pain Sensation (Central Nervous System) ActionPot->Pain Synaptic Transmission Drug Sulfonamide-Derived Nav1.8 Inhibitor Drug->Nav18 Allosteric Blockade

Nav1.8 signaling pathway and targeted intervention by sulfonamide-derived inhibitors.

Secondary Research Application: Ketohexokinase (KHK) Inhibitors

Beyond ion channels, 4-Bromopyridine-2-sulfonamide is utilized in metabolic disease research, specifically in the development of2[2]. KHK is the principal enzyme responsible for fructose metabolism. Its overactivation is a key driver of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By substituting the C4-bromide with specific cyclopenta[d]pyrimidine derivatives, researchers generate potent KHK inhibitors that reduce intrahepatic triglyceride content[2].

Quantitative Data: Reaction Optimization & Functionalization

To successfully utilize this building block, researchers must navigate the competing reactivity of the primary sulfonamide. The table below summarizes the standardized quantitative parameters for the orthogonal functionalization of 4-Bromopyridine-2-sulfonamide based on established patent literature[3][4].

Reaction StepReagents & CatalystsSolvent & TempTypical YieldMechanistic Purpose
Sulfonamide Protection (Boc)

(5.0 eq), DMAP (1.0 eq)
2-MeTHF, 70°C, 16h85 - 90%Prevents Pd-catalyst poisoning and off-target N-arylation.
Sulfonamide Protection (TBS) TBS-Cl (1.5 eq), DIEA (1.5 eq)DCM, 25°C, 4h~90%Alternative masking for acid-sensitive downstream substrates.
Suzuki-Miyaura Coupling

,

,

Dioxane/

, 90°C, 12h
75 - 85%C-C bond formation at the highly electrophilic C4 position.
Global Deprotection (Boc) TFA / DCM (1:4 v/v)DCM, 25°C, 2h>95%Restores the primary sulfonamide pharmacophore for target binding.

Self-Validating Experimental Protocol: Orthogonal Functionalization Workflow

The following step-by-step methodology outlines the standard operating procedure for integrating 4-Bromopyridine-2-sulfonamide into a drug discovery pipeline.

Step 1: Sulfonamide Protection (Exhaustive Boc-ylation)
  • Causality & Expert Insight: The primary sulfonamide group possesses acidic protons (

    
    ). In the basic conditions required for cross-coupling, these protons are abstracted, forming a nucleophilic nitrogen that can competitively coordinate with and poison the palladium catalyst. Exhaustive protection using excess 
    
    
    
    to form the di-Boc derivative effectively masks these protons, ensuring reactivity remains exclusively at the C4-bromide[3].
  • Procedure: To a mixture of 4-bromopyridine-2-sulfonamide (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) at 25°C, add

    
     (5.0 eq) and DMAP (1.0 eq). Stir the mixture at 70°C for 16 hours. Cool to 15°C, quench with water, and extract with ethyl acetate.
    
  • Validation: Perform TLC or LC-MS. The reaction is self-validating when the highly polar starting material completely disappears, replaced by a significantly less polar di-Boc protected intermediate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Causality & Expert Insight: We utilize

    
     as the catalyst because the large bite angle of the dppf ligand facilitates both efficient oxidative addition into the activated C-Br bond and rapid reductive elimination. This minimizes the protodeboronation of the boronic acid partner, driving high yields.
    
  • Procedure: Combine the protected intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq) in a degassed mixture of 1,4-Dioxane and water (4:1). Heat to 90°C under a nitrogen atmosphere for 12 hours.
  • Validation: Monitor via LC-MS for the molecular ion peak corresponding to the coupled product. The physical color of the reaction will shift from red/orange to a dark, metallic suspension as Pd(0) precipitates upon completion.

Step 3: Global Deprotection
  • Causality & Expert Insight: Trifluoroacetic acid (TFA) provides the necessary acidic environment to protonate the tert-butyl carbamate. This triggers the expulsion of isobutylene and carbon dioxide gas. The reaction is irreversibly driven to completion by Le Chatelier's principle as the gaseous byproducts escape the system.

  • Procedure: Dissolve the coupled intermediate in a 1:4 mixture of TFA and Dichloromethane (DCM). Stir at 25°C for 2 hours. Concentrate under reduced pressure and purify via reverse-phase HPLC.

  • Validation: The evolution of gas (

    
    ) upon TFA addition serves as an immediate visual validation of the deprotection mechanism.
    

Synthetic_Workflow SM 4-Bromopyridine-2-sulfonamide (Starting Material) Protect N-Protection (Boc2O or TBS-Cl) SM->Protect Mask Acidic Protons Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C4) Protect->Coupling Boronic Acid, Pd(dppf)Cl2 Deprotect Deprotection (TFA or TBAF) Coupling->Deprotect Isolate Intermediate Target Bioactive Target Molecule (e.g., Nav1.8/KHK Inhibitor) Deprotect->Target Final Purification

Synthetic logic for the orthogonal functionalization of 4-Bromopyridine-2-sulfonamide.

References

  • US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.
  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation Source: Google Patents URL
  • 4-bromopyridine-2-sulfonamide - CAS:1209458-42-3 Source: Abovchem URL

Sources

4-Bromopyridine-2-sulfonamide: Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) represents a highly versatile, privileged scaffold that merges the cross-coupling readiness of a halogenated heterocycle with the target-engaging potential of a primary sulfonamide[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, specifically focusing on its role in synthesizing complex therapeutics such as Ketohexokinase (KHK) inhibitors and antibacterial agents.

Physicochemical Profile & Structural Logic

The utility of 4-Bromopyridine-2-sulfonamide stems from its precise spatial arrangement. The compound features a bromine atom at the C4 position and a primary sulfonamide at the C2 position of the pyridine ring. This specific isomeric configuration alters its reactivity profile compared to its analogs (e.g., 2-bromopyridine-4-sulfonamide), enhancing its utility in targeted synthetic chemistry[2].

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 4-Bromopyridine-2-sulfonamide
CAS Number 1209458-42-3[1]
Molecular Formula C5H5BrN2O2S[1]
Molecular Weight 237.07 g/mol [1]
SMILES String BrC1C=CN=C(S(=O)(N)=O)C=1[3]
Boiling Point 415.5 ± 55.0 °C[4]
Assay / Purity ≥95.0% (Standard Commercial Grade)
Electronic Causality

The pyridine nitrogen acts as an electron-withdrawing group via resonance, making the ring electron-deficient. The addition of the sulfonamide group at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic modulation significantly accelerates the oxidative addition of low-valent transition metals (e.g., Pd(0)) into the C4–Br bond, making it an exceptionally reactive electrophile for cross-coupling.

Mechanistic Reactivity: Overcoming Heteroaromatic Bottlenecks

Bypassing the "2-Pyridyl Problem"

During transition-metal catalysis, heteroaromatic boronates often suffer from rapid proto-deboronation—a severe synthetic bottleneck historically termed the "2-pyridyl problem"[5]. By utilizing 4-Bromopyridine-2-sulfonamide as the electrophilic halide partner rather than attempting to couple a 2-sulfonamide-4-pyridyl boronic acid, chemists bypass this instability. This allows for the use of highly stable aryl, heteroaryl, or alkyl boronic acids to construct complex biaryl architectures reliably[6].

Sulfonamide Orthogonality

The primary sulfonamide (


) is relatively stable under standard mildly basic cross-coupling conditions. However, its acidic protons (

) allow for orthogonal functionalization after the carbon-carbon bond formation. It can be selectively N-alkylated or N-acylated using stronger bases (e.g., NaH or

) and appropriate electrophiles, providing a secondary vector for library diversification.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale (causality) to troubleshoot deviations in real-time.

Objective: C4-Arylation of 4-Bromopyridine-2-sulfonamide.

Reagents & Stoichiometry:

  • Electrophile: 4-Bromopyridine-2-sulfonamide (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with 4-Bromopyridine-2-sulfonamide, the arylboronic acid, and

    
    .
    
    • Causality:

      
       is selected because it is strong enough to form the reactive boronate complex (essential for the transmetalation step) but mild enough to prevent unwanted deprotonation of the primary sulfonamide.
      
  • Solvent Addition & Degassing: Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 15 minutes.
    
    • Causality: Dioxane solubilizes the organic fragments, while water is strictly required for boronate activation. Degassing is critical;

      
       intermediates are highly susceptible to oxidation by dissolved 
      
      
      
      , which leads to the precipitation of inactive "palladium black" and terminates the catalytic cycle.
  • Catalyst Introduction: Add

    
     under a positive stream of Argon.
    
    • Causality: The bidentate dppf ligand is sterically bulky and electron-rich. It prevents the pyridine nitrogen of our substrate from coordinating to the palladium center, which would otherwise poison the catalyst.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 8–12 hours.

  • Self-Validation & Monitoring: Monitor via LC-MS.

    • Validation Check: The disappearance of the starting material mass (

      
      ) and the appearance of the cross-coupled product mass confirms successful oxidative addition and reductive elimination. If unreacted starting material remains but palladium black is visible, catalyst degradation has occurred (likely due to poor degassing).
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , filter through a short pad of Celite (to remove Pd residues), and purify via silica gel chromatography.
    

Applications in Drug Discovery

Ketohexokinase (KHK) Inhibitors

Recent patent literature highlights the integration of the 4-Bromopyridine-2-sulfonamide scaffold into the synthesis of Ketohexokinase (KHK) inhibitors[7][8]. KHK is the principal enzyme driving fructose metabolism. Its inhibition is currently one of the most heavily pursued therapeutic mechanisms for treating metabolic dysfunction-associated steatohepatitis (MASH), obesity, and type 2 diabetes. The pyridine ring serves as a core structural hinge, while the sulfonamide engages in critical hydrogen-bonding interactions within the KHK ATP-binding pocket.

Antibacterial Agents (DHPS Inhibition)

The sulfonamide moiety is a privileged, historically validated pharmacophore. It mimics p-aminobenzoic acid (PABA), acting as a competitive inhibitor of dihydropteroate synthase (DHPS)—an enzyme critical for folate synthesis in bacteria. The specific arrangement of the 4-bromo and 2-sulfonamide groups provides a unique vector for developing novel antibacterial agents that can overcome existing sulfonamide-resistance mechanisms[2].

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of 4-Bromopyridine-2-sulfonamide, mapping its functional groups to specific catalytic transformations and their downstream therapeutic applications.

G Core 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) Suzuki Suzuki-Miyaura Cross-Coupling (C4) Core->Suzuki Pd(0), Boronic Acid Buchwald Buchwald-Hartwig Amination (C4) Core->Buchwald Pd(0), Amine SulfonamideMod N-Alkylation / Acylation (Sulfonamide N) Core->SulfonamideMod Base, Electrophile KHK KHK Inhibitors (Metabolic Disease) Suzuki->KHK Aryl/Heteroaryl Substitution Buchwald->KHK Antibacterial Antibacterial Agents (DHPS Inhibition) SulfonamideMod->Antibacterial Pharmacophore Optimization

Divergent synthetic utility of 4-Bromopyridine-2-sulfonamide in drug discovery workflows.

References

  • Abovchem. "4-bromopyridine-2-sulfonamide - CAS:1209458-42-3".
  • Pharmalego. "CAS:1209458-42-3 | C5H5BrN2O2S | 4-bromopyridine-2-sulfonamide".
  • Orchid-Chem. "China CAS#1209458-42-3 | 4-bromopyridine-2-sulfonamide".
  • Smolecule. "Buy 2-bromopyridine-4-sulfonamide | Isomeric Properties and Biological Activity".
  • Google Patents. "WO2022212194A1 - Khk inhibitors".
  • ACS Medicinal Chemistry Letters. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates".
  • National Institutes of Health (NIH) / PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014".

Sources

Synthesis Pathways for Novel 4-Bromopyridine-2-Sulfonamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

4-Bromopyridine-2-sulfonamide is a highly versatile, bifunctional building block in modern medicinal chemistry. The sulfonamide moiety is a well-documented pharmacophore, acting as a critical hydrogen-bond donor/acceptor network in the design of Nav1.8 voltage-gated sodium channel inhibitors, which are pivotal in non-opioid pain management therapies[1]. Concurrently, the 4-bromo substituent provides an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

Despite its utility, the direct sulfonation of the electron-deficient pyridine ring is notoriously difficult. Electrophilic aromatic substitution fails under standard conditions, necessitating indirect, multi-step synthetic strategies[2]. This whitepaper delineates the mechanistic rationale, optimal synthesis pathways, and validated protocols for generating 4-bromopyridine-2-sulfonamide and its derivatives.

Retrosynthetic Rationale and Pathway Selection

Because direct chlorosulfonation of pyridine is unviable, synthesis must proceed through pre-functionalized precursors. Two primary, field-proven strategies emerge for synthesizing the critical intermediate, 4-bromopyridine-2-sulfonyl chloride:

  • Oxidative Chlorination of Mercaptopyridines : Starting from 4-bromo-2-mercaptopyridine, oxidation in the presence of a chlorine source yields the sulfonyl chloride intermediate. This avoids cryogenic organometallic steps[3].

  • Halogen-Metal Exchange : Starting from 2,4-dibromopyridine, selective lithiation or Grignard formation at the more activated 2-position, followed by trapping with sulfuryl chloride (

    
    )[2].
    

Retrosynthesis Target 4-Bromopyridine-2-sulfonamide Int1 4-Bromopyridine-2-sulfonyl chloride Target->Int1 Amidation (NH3) SM1 4-Bromo-2-mercaptopyridine Int1->SM1 Oxidative Chlorination (NaOCl, H2SO4) SM2 2,4-Dibromopyridine Int1->SM2 Halogen-Metal Exchange (i-PrMgCl, SO2Cl2)

Caption: Retrosynthetic pathways for 4-Bromopyridine-2-sulfonamide synthesis.

Core Synthesis Pathways: Mechanistic Insights

Pathway A: Oxidative Chlorination (The Bench-Stable Route)

This route is preferred for its operational simplicity. 4-Bromo-2-mercaptopyridine is treated with aqueous sodium hypochlorite (NaOCl) under strictly acidic conditions.

  • Causality of Acidic Media : The concentrated sulfuric acid protonates the pyridine nitrogen, drastically reducing its nucleophilicity and preventing unwanted N-oxidation[3].

  • Causality of Temperature Control : The thiol is oxidized sequentially to a sulfenyl chloride, sulfinyl chloride, and finally the sulfonyl chloride. Pyridine-2-sulfonyl chlorides are highly susceptible to hydrolysis into sulfonic acids; therefore, maintaining an internal temperature below 0 °C during the exothermic oxidation is absolute[3].

Pathway B: Halogen-Metal Exchange (The Scalable Route)

For large-scale synthesis, 2 demonstrated that halogen-metal exchange of dibromopyridines using Grignard reagents (e.g., i-PrMgCl) followed by reaction with


 is highly efficient[2].
  • Regioselectivity : The selectivity is driven by the coordination of the magnesium to the pyridine nitrogen, directing the exchange preferentially to the 2-position over the 4-position[2].

  • Suppression of Side Reactions : The key to preventing the formation of 2-chloro-4-bromopyridine side products is the inverse addition of the metalated pyridine into a cold solution of

    
    [2].
    

Experimental Protocols

The following protocols represent a self-validating system; physical state changes (color shifts, precipitate formation) serve as built-in checkpoints for reaction progression.

Protocol 1: Synthesis of 4-Bromopyridine-2-sulfonyl chloride
  • Preparation : Dissolve 4-bromo-2-mercaptopyridine (1.0 eq) in concentrated

    
     (5 mL/mmol) to form a yellow, protonated salt solution[3].
    
  • Cryogenic Cooling : Submerge the reaction vessel in an ice/NaCl bath to reach an internal temperature of -15 °C.

  • Oxidation : Dropwise add 10-15% aqueous NaOCl (15.0 eq) while maintaining vigorous stirring. Critical Checkpoint: Ensure the internal temperature never exceeds 0 °C. The transition from a yellow suspension to a biphasic clear/yellowish liquid indicates successful conversion[3].

  • Workup : After 1 hour at 0 °C, dilute with ice-cold water (10 mL) and immediately extract with dichloromethane (

    
    ) (3 x 20 mL). Wash the combined organic phases with cold water, dry over anhydrous 
    
    
    
    , and concentrate in vacuo at <30 °C. Use the resulting yellowish viscous liquid immediately[3].
Protocol 2: Amidation to 4-Bromopyridine-2-sulfonamide
  • Preparation : Dissolve the crude 4-bromopyridine-2-sulfonyl chloride in anhydrous THF (5 mL/mmol)[4].

  • Amidation : Cool the solution to 0 °C. Slowly add a solution of ammonia in dioxane (2 M, 8.5 eq)[4].

  • Reaction Validation : Stir the suspension at room temperature for 1 hour. The rapid formation of a white precipitate (

    
    ) visually confirms the nucleophilic acyl substitution is occurring[4].
    
  • Purification : Remove volatiles by rotary evaporation. Redissolve the residue in ethyl acetate, wash with saturated aqueous

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify via recrystallization from EtOH/Water to yield the pure sulfonamide as a pale yellow powder[2],[4].

Workflow Step1 1. Oxidation NaOCl, H2SO4 -15°C to 0°C Step2 2. Extraction CH2Cl2 wash Keep <0°C Step1->Step2 Step3 3. Amidation NH3 in THF 0°C to RT Step2->Step3 Step4 4. Purification Crystallization EtOH/H2O Step3->Step4

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Quantitative Data & Optimization

The choice of pathway heavily influences the yield and impurity profile. The following table summarizes the optimized parameters based on literature precedents for pyridine-2-sulfonamide derivatives.

Synthesis PathwayKey ReagentsTemp (°C)Intermediate YieldFinal Amidation YieldPrimary Impurity
Oxidative Chlorination NaOCl, conc.

-15 to 075 - 82%85 - 91%Pyridine-2-sulfonic acid
Halogen-Metal Exchange i-PrMgCl,

-10 to 065 - 70%80 - 88%2-Chloro-4-bromopyridine
Thiol Oxidation (

gas)

(g), aq. HCl
-5 to 580 - 85%85 - 90%Over-chlorinated species

Derivatization Strategies for Novel Compounds

Once 4-bromopyridine-2-sulfonamide is synthesized, it serves as a rigid scaffold for downstream drug discovery:

  • C4-Functionalization : The bromine atom at the C4 position is highly reactive towards palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids allows for the rapid generation of 4-arylpyridine-2-sulfonamides, which are potent scaffolds for Nav1.8 inhibitors[1].

  • Sulfonamide N-Alkylation : The primary sulfonamide can be selectively alkylated or acylated to tune the pharmacokinetic properties (e.g., lipophilicity, membrane permeability, and pKa) of the resulting drug candidates.

References

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides Source: Thieme-Connect / Synlett URL
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide Source: Benchchem URL
  • 3-Pyridinesulfonamide synthesis Source: ChemicalBook URL
  • US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as Nav1.

Sources

Technical Monograph: Spectroscopic Data Interpretation for 4-Bromopyridine-2-sulfonamide

[1]

Executive Summary & Structural Framework

4-Bromopyridine-2-sulfonamide is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly as a scaffold for kinase inhibitors and antimicrobial agents. Its structural integrity is defined by three distinct functionalities: the electron-deficient pyridine ring, the labile sulfonamide moiety, and the halogen handle (bromine) at the C4 position.

This guide provides a rigorous framework for the spectroscopic validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The interpretation strategies below rely on first-principles spectroscopy and empirical data from analogous pyridine-sulfonamide congeners.

Structural Parameters[2][3][4][5][6][7]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 237.07 g/mol (based on

    
    )[1]
    
  • Key Features:

    • Pyridine Ring: Aromatic system susceptible to nucleophilic attack.[1]

    • C4-Bromine: Diagnostic isotopic pattern in MS; distinct carbon shift.[1]

    • C2-Sulfonamide: H-bond donor/acceptor; pH-sensitive NMR shifts.[1]

Mass Spectrometry (MS): Isotopic Validation & Fragmentation[1]

Mass spectrometry provides the primary confirmation of the halogen substitution and molecular identity.[1] For this compound, Electrospray Ionization (ESI) in positive mode (

1
Diagnostic Isotopic Pattern

The most immediate confirmation of 4-bromopyridine-2-sulfonamide is the 1:1 isotopic ratio of the molecular ion, characteristic of a mono-brominated compound.

Ion Speciesm/z ValueRelative AbundanceOrigin

(

)
236.9100%Base Peak (Monoisotopic)

(

)
238.9~98%Isotope Peak (

)

Interpretation: A deviation from this 1:1 doublet intensity (e.g., 3:1 or no split) indicates dehalogenation or contamination with non-brominated analogs.[1]

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), sulfonamides undergo characteristic rearrangements.[1] The loss of sulfur dioxide (

1

MS_FragmentationFigure 1: Predicted ESI-MS/MS Fragmentation PathwayM_IonPrecursor Ion [M+H]+m/z 237/239Frag1Loss of NH3[M+H - 17]+M_Ion->Frag1- NH3Frag2Desulfonylation[M+H - SO2]+M_Ion->Frag2- SO2 (Rearrangement)Frag3Pyridyl Cation(C5H4BrN)+Frag2->Frag3Loss of NH2

[1]

Infrared Spectroscopy (IR): Functional Group Fingerprinting[1]

IR analysis is best performed using Attenuated Total Reflectance (ATR) on the solid neat sample to avoid solvent interference.[1] The spectrum confirms the oxidation state of the sulfur and the integrity of the amine.[1]

Key Diagnostic Bands
Functional GroupFrequency (

)
IntensityAssignment
Sulfonamide


Medium, SharpAsymmetric & Symmetric

stretching.[1][3] Doublet often observed.[1]
Sulfonamide


StrongAsymmetric

stretch.[1]
Sulfonamide


StrongSymmetric

stretch.[1][3]
Pyridine Ring

Medium

/

skeletal vibrations.[1]
Aryl Bromide

Weak/Medium

stretch (often coupled with ring vibrations).[1]

Technical Note: If the


1

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR is the definitive tool for isomer differentiation (distinguishing the 4-bromo from the 3-bromo or 5-bromo isomers).

Solvent Selection Strategy
  • Recommended: DMSO-d6 .[1]

    • Reasoning: Sulfonamide protons (

      
      ) are exchangeable.[1] In 
      
      
      , these protons often appear extremely broad or are lost due to exchange.[1] DMSO-d6 forms hydrogen bonds with the
      
      
      , slowing the exchange rate and yielding a sharp, integrable singlet.
  • Alternative: Acetone-d6 (if DMSO signals interfere with aliphatic impurities).[1]

NMR Assignment (400 MHz, DMSO-d6)

The pyridine ring has three non-equivalent protons. The substitution pattern (2,4-disubstituted) dictates the coupling constants (

1
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
H6

Doublet (d)

Most deshielded; adjacent to Pyridine Nitrogen.[1] Ortho coupling to H5.
H3

Doublet (d) or Broad Singlet

Deshielded by adjacent

and Br.[1] Meta coupling to H5 only (Para to H6).
H5

Doublet of Doublets (dd)

Located between Br and H6.[1] Shows both Ortho (H6) and Meta (H3) coupling.[1]


Broad Singlet (bs)-Exchangeable sulfonamide protons.[1] Integration must equal 2H.[1]

Critical Validation Step: Verify the coupling of H3 . If H3 appears as a doublet with a large coupling (

11
NMR Anticipated Shifts (100 MHz, DMSO-d6)
CarbonShift (

, ppm)
TypeNote
C2

Quaternary (

)
Ipso to Sulfonamide; deshielded by N and

.[1]
C6

Methine (

)
Adjacent to N; typical

-pyridine shift.[1]
C4

Quaternary (

)
Ipso to Bromine.[1]
C3

Methine (

)
Shielded relative to C2/C6.[1]
C5

Methine (

)

Experimental Protocols

NMR Sample Preparation Workflow

To ensure reproducibility and prevent "lost" proton signals:

  • Drying: Dry the solid compound in a vacuum desiccator over

    
     for 2 hours to remove trace water (which overlaps with the 
    
    
    region in DMSO).
  • Dissolution: Weigh 5-10 mg of sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Homogenization: Sonicate for 30 seconds. Do not heat, as this accelerates proton exchange.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    seconds to allow full relaxation of the quaternary carbons and sulfonamide protons for accurate integration.
Analytical Logic Flowchart

Analysis_WorkflowFigure 2: Step-by-Step Analytical Decision MatrixStartSample ReceivedMS_CheckLC-MS (ESI+)Start->MS_CheckDecision1Isotope Pattern 1:1(m/z 237/239)?MS_Check->Decision1IR_CheckFT-IR (ATR)Decision1->IR_CheckYesFailReject / RepurifyDecision1->FailNoDecision2SO2 Bands Present?(1350/1170 cm-1)IR_Check->Decision2NMR_Check1H NMR (DMSO-d6)Decision2->NMR_CheckYesDecision2->FailNoValidationCheck H3 Coupling(J ~ 1.8 Hz)NMR_Check->ValidationPassIdentity ConfirmedValidation->PassMeta Coupling OnlyValidation->FailOrtho Coupling Observed

References

  • BenchChem. "Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide." Accessed October 2023.[1]

  • Royal Society of Chemistry. "Effects of structural modifications on the metal binding, anti-amyloid activity...[1] (Supplementary Info)." RSC Advances, 2015.[1]

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[1][4] Rapid Communications in Mass Spectrometry, 2003.[1][4]

  • ChemicalBook. "4-Bromopyridine-2-sulfonamide Product Description & Spectra." Accessed October 2023.[1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1] (Standard reference for solvent residual peaks).

Strategic Derivatization of 4-Bromopyridine-2-sulfonamide: A Technical Guide to Reactivity and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromopyridine-2-sulfonamide is a highly versatile bifunctional building block in modern medicinal chemistry. Its unique substitution pattern makes it a privileged scaffold, notably utilized in the synthesis of Nav1.8 voltage-gated sodium channel inhibitors for pain management[1], as well as in the development of kinase and KHK inhibitors[2]. For researchers and drug development professionals, understanding the intrinsic reactivity of the bromine atom at the 4-position is paramount for designing efficient, high-yielding synthetic routes.

This guide provides an in-depth mechanistic analysis of the C4-Br bond's reactivity and outlines self-validating experimental protocols for its derivatization.

Electronic Profiling and Mechanistic Causality

The pronounced reactivity of 4-bromopyridine-2-sulfonamide is dictated by the synergistic electronic effects of the pyridine core and the sulfonamide moiety.

  • Resonance Activation by the Pyridine Nitrogen: The nitrogen atom (N1) in the pyridine ring acts as a powerful electron-withdrawing group (EWG). In halopyridines, the α (2- and 6-) and γ (4-) positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is because the resulting Meisenheimer intermediate allows the negative charge to be delocalized directly onto the electronegative N1 atom, drastically lowering the activation energy barrier[3].

  • Inductive Synergy of the Sulfonamide: The primary sulfonamide group (

    
    ) at the 2-position exerts a strong inductive electron-withdrawing effect[4]. Although it is meta to the 4-bromo position, its inductive pull further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, increasing the ring's susceptibility to nucleophilic attack.
    
  • The "Element Effect" in SNAr: Unlike aliphatic

    
     reactions, the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[5]. Consequently, the highly polarized C4-Br bond facilitates the initial nucleophilic addition, followed by rapid bromide elimination to restore aromaticity[6].
    

ElectronicActivation N1 Pyridine Nitrogen (N1) Resonance EWG C4 C4-Bromine Bond Highly Polarized N1->C4 Depletes e- density (para) S2 2-Sulfonamide Group Inductive EWG S2->C4 Depletes e- density (meta) Meis Meisenheimer Complex (Stabilized Anion) C4->Meis Nucleophile Addition React SNAr Reactivity Meis->React Bromide Elimination

Electronic effects activating the C4-Br bond for nucleophilic attack.

Mechanistic Pathways: SNAr vs. Cross-Coupling

The C4-Br bond exhibits dual reactivity, making it an ideal handle for divergent synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the C4 position allows for facile displacement of the bromide by amines, alkoxides, and thiolates via an addition-elimination mechanism[6].

  • Transition-Metal Catalyzed Cross-Coupling: The C4-Br bond readily undergoes oxidative addition with Palladium(0) catalysts. This enables robust carbon-carbon bond formation via Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings[2][4].

Experimental Workflows and Self-Validating Protocols

As an application scientist, it is critical to recognize that the primary sulfonamide (


) contains acidic protons (

). In the presence of strong bases or organometallic reagents, it can be deprotonated, potentially poisoning catalysts or electrostatically repelling incoming nucleophiles. Therefore, transient protection of the sulfonamide is a self-validating strategy to ensure chemoselectivity.
Protocol 1: Chemoselective Boc-Protection of the Sulfonamide

Causality: Masking the acidic sulfonamide protons prevents unwanted deprotonation during high-temperature cross-coupling or strongly basic SNAr conditions.

  • Reagent Preparation: Suspend 4-bromopyridine-2-sulfonamide (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) at 25 °C[1].

  • Activation: Add Di-tert-butyl dicarbonate (

    
    , 5.0 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 eq)[1]. The DMAP acts as a nucleophilic catalyst, accelerating the formation of the reactive Boc-pyridinium intermediate.
    
  • Reaction Execution: Stir at 25 °C for 30 minutes, then heat to 70 °C for 16 hours to drive the formation of the di-Boc protected species[1].

  • Validation & Workup: Cool to 15 °C, quench with water, and extract with ethyl acetate. Confirm completion via LC-MS (monitoring for the mass shift corresponding to the protected product).

Protocol 2: SNAr Amination at the C4 Position

Causality: The activated C4-Br bond allows for direct displacement by primary or secondary amines without the need for transition-metal catalysis.

  • Reaction Setup: Dissolve the substrate in a polar aprotic solvent (e.g., DMF or NMP) to maximize the nucleophilicity of the incoming amine.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). DIPEA serves as a non-nucleophilic base to scavenge the generated HBr.

  • Execution: Heat the mixture to 80–100 °C.

  • Validation: Monitor via TLC. The disappearance of the starting material and the emergence of a lower-

    
     spot (due to the added polar amine) validates the formation of the target compound.
    
Protocol 3: Suzuki-Miyaura Cross-Coupling

Causality: Pd(0) selectively inserts into the C4-Br bond. The use of a biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Setup: Combine the protected 4-bromopyridine-2-sulfonamide (1.0 eq), an aryl/alkyl boronic acid (1.2 eq), and

    
     (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water[2].
    
  • Degassing: Sparge the mixture with

    
     for 10 minutes. This is a critical self-validating step; oxygen must be removed to prevent the oxidation of the Pd(0) catalyst.
    
  • Catalysis: Add

    
     (0.05 eq) and heat to 90 °C for 12 hours[2].
    
  • Validation: The precipitation of palladium black at the end of the reaction often indicates catalyst turnover and reaction completion. Filter through a Celite pad to remove inorganic salts and catalyst residues.

ExperimentalWorkflow Start 4-Bromopyridine-2-sulfonamide Protect Boc-Protection (Optional but Recommended) Start->Protect SNAr SNAr Reaction Start->SNAr Direct (Weak Bases) Protect->SNAr Protected Cross Suzuki-Miyaura Coupling Protect->Cross Protected Cond1 Nucleophile, DIPEA DMF, 80-100 °C SNAr->Cond1 Cond2 Boronic Acid, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90 °C Cross->Cond2 Prod1 4-Substituted Derivative Cond1->Prod1 Prod2 4-Aryl/Alkyl Derivative Cond2->Prod2

Divergent synthetic pathways for 4-Bromopyridine-2-sulfonamide derivatization.

Quantitative Data Summaries

The following table summarizes the key parameters and expected outcomes for the primary synthetic transformations of 4-bromopyridine-2-sulfonamide.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Typical YieldMechanistic Note
Sulfonamide Protection

, DMAP
2-MeTHF7085-95%Prevents base-induced deprotonation[1]
SNAr (Amination) 1°/2° Amine, DIPEADMF or NMP80-10070-90%Proceeds via stabilized Meisenheimer complex[3]
Suzuki-Miyaura Coupling Boronic Acid,

,

Dioxane/

(4:1)
9075-95%Oxidative addition at the polarized C4-Br bond[2]

Conclusion

4-Bromopyridine-2-sulfonamide is a highly reactive and strategically valuable intermediate. By understanding the electronic activation provided by the pyridine nitrogen and the sulfonamide group, researchers can rationally design synthetic routes leveraging both SNAr and cross-coupling methodologies. Implementing self-validating protocols, such as transient sulfonamide protection and rigorous degassing, ensures high yields and chemoselectivity, accelerating the development of novel therapeutics.

References

  • Title: US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.
  • Title : Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL : [Link]

  • Title : Nucleophilic aromatic substitution | Source : Wikipedia | URL :[Link]

  • Title: WO2022212194A1 - Khk inhibitors | Source: Google Patents | URL

Sources

The role of the sulfonamide group in the biological activity of pyridine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Sulfonamide-Pyridine Pharmacophore in Medicinal Chemistry

Executive Summary

The convergence of the sulfonamide moiety (


) and the pyridine ring represents a "privileged structure" pairing in medicinal chemistry.[1] This guide analyzes the physicochemical and pharmacological synergy between these two motifs.[2] While the sulfonamide group acts as a classic bioisostere for carboxylic acids and a critical hydrogen bond donor/acceptor, the pyridine scaffold introduces electron-deficiency, modulating acidity (pKa), solubility, and metabolic stability.[1] This whitepaper details the structural activity relationships (SAR), synthetic protocols, and mechanistic roles of pyridine-sulfonamides in antibacterial, diuretic, and anticancer therapeutics.[1][3]

Physicochemical Mechanisms

The biological activity of pyridine-sulfonamides is governed by the electronic interplay between the heterocyclic ring and the sulfonyl group.

Electronic Modulation & Acidity (pKa)

The pyridine ring is electron-deficient (π-deficient) compared to benzene.[1][2][3] When a sulfonamide group is attached directly to the pyridine ring (Pyridine-


), the inductive electron-withdrawing effect of the ring nitrogen increases the acidity of the sulfonamide -NH proton.[1]
  • Benzene Sulfonamide pKa: ~10.0[2][3]

  • Pyridine-3-Sulfonamide pKa: ~9.0 – 9.5 (depending on substitution)[1][2][3]

  • Clinical Implication: Lower pKa values enhance ionization at physiological pH (7.4), improving water solubility and electrostatic interactions with positively charged active site residues (e.g., Zinc ions in Carbonic Anhydrase).[1][3]

Solubility and Hydrogen Bonding

The pyridine nitrogen (pyridinic N) acts as a weak base (pKa ~5.[2][3]2) and a hydrogen bond acceptor.[2][3] This creates a "push-pull" system within the molecule:[1][2][3]

  • Sulfonamide Oxygen: H-bond acceptor.[2][3]

  • Sulfonamide Nitrogen: H-bond donor (when neutral).[2][3]

  • Pyridine Nitrogen: H-bond acceptor.[2][3] This multipoint H-bonding capability allows these compounds to form tight networks with water (solubility) and specific protein residues (selectivity).[1][2][3]

Table 1: Physicochemical Comparison of Scaffolds

PropertyBenzenesulfonamidePyridine-3-sulfonamideBiological Impact
Electronic Nature Electron-neutral/richElectron-deficientPyridine facilitates nucleophilic attack during metabolism.[1][2][3]
pKa (-SO2NH2) ~10.1~9.1Pyridine analogs are more ionized at pH 7.[2][3]4.
LogP (Lipophilicity) ModerateLowerPyridine increases aqueous solubility; reduces BBB penetration unless substituted.[2][3]
H-Bonding Donor/Acceptor+1 Acceptor (Py-N)Additional anchor point for enzyme binding pockets.[2][3]

Structural Classes & Mechanism of Action

We categorize these compounds based on the linkage between the pyridine and the sulfonamide.

Class A: -Pyridyl Sulfonamides (The "Sulfa Drug" Model)[1][2][3]
  • Structure:

    
    [1][2][3]
    
  • Representative Drug: Sulfapyridine [2][3][4]

  • Mechanism: Competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] The pyridine ring mimics the pteridine ring of the natural substrate, while the sulfonamide mimics the

    
    -aminobenzoic acid (PABA) transition state.[1]
    
  • Key Insight: The pyridine ring's electron-withdrawing nature stabilizes the anionic form of the sulfonamide nitrogen, which is the active species binding to the DHPS active site [1].[1]

Class B: Pyridine-Sulfonamides (The "Diuretic/CAI" Model)
  • Structure:

    
    [1][2][3]
    
  • Representative Drug: Torsemide [2][3][5]

  • Mechanism: Torsemide is a pyridine-sulfonylurea.[2][3][5][6] It inhibits the Na

    
    /K
    
    
    
    /2Cl
    
    
    cotransporter in the loop of Henle.[1][2] The pyridine-3-sulfonyl group is critical for high-ceiling diuretic activity, offering better bioavailability and longer half-life than furosemide (a furan derivative) [2].[1][2][3]
  • Emerging Application: Carbonic Anhydrase (CA) Inhibitors . 4-substituted pyridine-3-sulfonamides have shown high selectivity for cancer-associated isoforms CA IX and CA XII over the cytosolic CA I and II.[1][2][3] The pyridine nitrogen provides a unique "tilt" in the active site, avoiding steric clashes observed with benzene analogs [3].

Class C: Complex Heterocyclic Kinase Inhibitors
  • Structure: Sulfonamide on a phenyl ring, linked to a pyridine/pyrimidine system.[3]

  • Representative Drug: Pazopanib (technically a pyrimidine-linked benzenesulfonamide).[2][3][7]

  • Mechanism: Multi-kinase inhibitor (VEGFR, PDGFR).[1][3] The sulfonamide moiety forms critical H-bonds with the "gatekeeper" residues in the kinase ATP-binding pocket, while the heterocyclic system occupies the hydrophobic cleft [4].[1]

Visualization of Signaling & SAR

The following diagrams illustrate the structural logic and biological pathways.

Figure 1: SAR and Structural Classification

SAR_Logic Core Pyridine-Sulfonamide Pharmacophore ClassA Class A: N-Pyridyl (Ph-SO2NH-Py) Core->ClassA Linkage Type ClassB Class B: Pyridine-Sulfonyl (Py-SO2NH-R) Core->ClassB Linkage Type Sulfa Sulfapyridine (Antibacterial) ClassA->Sulfa Torsemide Torsemide (Loop Diuretic) ClassB->Torsemide CAI Novel CA IX Inhibitors (Anticancer) ClassB->CAI MechA Mimics PABA Inhibits DHPS Sulfa->MechA Mode of Action MechB Inhibits Na+/K+/2Cl- Cotransporter Torsemide->MechB MechC Zinc Binding (Active Site) CAI->MechC

Caption: Classification of pyridine-sulfonamide derivatives based on linkage topology and resulting therapeutic indications.

Figure 2: Mechanism of Action (Carbonic Anhydrase Inhibition)

CA_Mechanism Zn Zn(II) Ion (Active Site) Catalysis CO2 + H2O <-> HCO3- + H+ Zn->Catalysis Normally Catalyzes His Histidine Triad (Coordination) His->Zn Stabilizes PySulf Pyridine-3-Sulfonamide Inhibitor N_anion Sulfonamide Nitrogen (Anionic Form) PySulf->N_anion Deprotonation (pKa ~9.1) N_anion->Zn Coordination Bond N_anion->Catalysis BLOCKS Py_Ring Pyridine Ring (Scaffold) ActiveSite_Wall Hydrophobic Pocket (Val121, Leu198) Py_Ring->ActiveSite_Wall Hydrophobic Interaction (Selectivity Filter)

Caption: Mechanistic binding of pyridine-sulfonamides to the Zinc active site of Carbonic Anhydrase enzymes.

Experimental Protocols

Synthesis of Pyridine-3-Sulfonamides

Objective: To synthesize a pyridine-3-sulfonamide derivative via nucleophilic substitution. Reagents: 3-Pyridinesulfonyl chloride, Primary Amine (R-NH2), Pyridine (base/solvent), Dichloromethane (DCM).[1][3]

Step-by-Step Workflow:

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous pyridine (3.0 equiv). Note: Pyridine acts as both a catalyst and an HCl scavenger.[8]

  • Sulfonylation: Cool the mixture to 0°C. Add 3-pyridinesulfonyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2][3]

  • Workup:

    • Quench with water.[2][3][8]

    • Extract with DCM (3x).[2][3]

    • Wash organic layer with saturated

      
       (removes acidic impurities) and brine.[2][3]
      
    • Critical Step: Do not wash with strong acid (e.g., 1M HCl) if your product contains basic pyridine nitrogens that might protonate and extract into the aqueous phase.[1] Use pH 5–6 buffer if necessary.[2][3]

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH) or flash chromatography.
    
Carbonic Anhydrase Inhibition Assay

Objective: Determine the


 of the synthesized pyridine-sulfonamide against hCA IX.
Method:  Stopped-flow 

hydration assay.[2][3]
  • Enzyme Prep: Recombinant hCA IX is diluted in HEPES buffer (20 mM, pH 7.5).

  • Substrate:

    
     saturated water (prepared by bubbling 
    
    
    
    for 30 min).
  • Indicator: Phenol red (0.2 mM) to monitor pH change (color transition from red to yellow).[2][3]

  • Measurement:

    • Mix Inhibitor (10 nM – 10 µM) with Enzyme for 15 min (pre-incubation).[2][3]

    • Inject

      
       solution.[2][3]
      
    • Measure the time required for pH to drop from 7.5 to 6.5 using a stopped-flow spectrophotometer (Absorbance at 557 nm).

  • Calculation: Calculate activity (%) relative to uninhibited control. Fit data to the Cheng-Prusoff equation to derive

    
    .[1][2][3]
    

Future Outlook

The pyridine-sulfonamide scaffold is evolving beyond simple antibacterials.[1][2][3] Current research focuses on "Tail Approach" modifications, where the pyridine ring is substituted at the 4-position with long "tails" (e.g., via Click Chemistry) to reach the outer rim of the Carbonic Anhydrase active site.[1] This strategy has yielded compounds with nanomolar potency against hypoxic tumor isoforms (CA IX), offering a new frontier in targeted cancer therapy [3].[1][3]

References

  • Mechanism of Action of Sulfonamides. National Center for Advancing Translational Sciences (NCATS). [Link][2]

  • Torsemide: A Pyridine-Sulfonylurea Loop Diuretic. PubChem. [Link][2][3]

  • Crystal structure of human carbonic anhydrase II in complex with pyridine-2-sulfonamide inhibitor. RCSB Protein Data Bank (PDB). [Link][2][3]

  • Pazopanib: Structure and Kinase Inhibition Profile. National Institutes of Health (NIH). [Link][2]

Sources

4-Bromopyridine-2-sulfonamide: A Strategic Scaffold for Divergent Library Synthesis and Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromopyridine-2-sulfonamide as a key building block in medicinal chemistry. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, Drug Development Professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the demand for bifunctional heteroaromatic scaffolds that allow for orthogonal functionalization is unceasing. 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3 ) has emerged as a high-value building block, particularly in the development of voltage-gated sodium channel (Nav) inhibitors and kinase modulators.

This guide provides a comprehensive technical analysis of this scaffold. Unlike generic pyridine derivatives, the specific 4-bromo-2-sulfonamide substitution pattern offers a unique geometric vector: it presents a reactive handle at the C4 position for cross-coupling (Suzuki/Stille) while maintaining a polar, hydrogen-bonding sulfonamide "tail" at the C2 position. This duality makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused DNA-encoded libraries (DEL).

Structural Utility & Pharmacophore Analysis

The utility of 4-bromopyridine-2-sulfonamide lies in its ability to serve as a linchpin in divergent synthesis.

The "Head-and-Tail" Strategy
  • The "Head" (C4-Bromo): The bromine atom at the 4-position is electronically activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid installation of diverse aryl or heteroaryl "warheads."

  • The "Tail" (C2-Sulfonamide): The sulfonamide group acts as a critical polar anchor. In many active sites (e.g., Carbonic Anhydrase, Nav1.7/1.8), this group engages in essential hydrogen bonding networks or coordinates with metal ions (Zn²⁺).

Physicochemical Profile
PropertyValueRelevance
Molecular Weight 237.07 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~0.5 - 0.9Low lipophilicity aids in maintaining water solubility in complex analogs.
TPSA ~73 ŲSignificant polar surface area relative to size; good for specific binding.
H-Bond Donors 2 (NH₂)Critical for active site recognition.
H-Bond Acceptors 3 (O, N)Versatile interaction profile.

Synthetic Pathways[1][2][3]

Reliable access to high-purity 4-bromopyridine-2-sulfonamide is a prerequisite for scale-up. While direct sulfonation of 4-bromopyridine is difficult due to regioselectivity issues, the modified Sandmeyer reaction starting from 2-amino-4-bromopyridine is the industry standard for reproducibility and yield.

Primary Synthesis Route: The Sandmeyer-Sulfonyl Chloride Sequence

This protocol avoids the use of unstable thiols and direct oxidation, providing a robust route via the diazonium intermediate.

Reaction Scheme (Logic Flow):

  • Starting Material: 2-Amino-4-bromopyridine (CAS 84249-14-9).

  • Diazotization: Formation of the diazonium salt using NaNO₂ in acidic media.

  • Chlorosulfonylation: Reaction of the diazonium species with sulfur dioxide (

    
    ) in the presence of a copper(II) catalyst to form the sulfonyl chloride.
    
  • Amination: Displacement of the chloride with ammonia to yield the sulfonamide.

SynthesisRoute Start 2-Amino-4-bromopyridine (CAS 84249-14-9) Inter1 Diazonium Salt (In situ) Start->Inter1 NaNO2, HCl < 0°C Inter2 4-Bromopyridine- 2-sulfonyl chloride Inter1->Inter2 SO2, CuCl2 AcOH Product 4-Bromopyridine- 2-sulfonamide (CAS 1209458-42-3) Inter2->Product NH4OH THF/H2O

Figure 1: Step-wise synthesis of 4-bromopyridine-2-sulfonamide via the Sandmeyer-type reaction.

Experimental Protocols

Synthesis of 4-Bromopyridine-2-sulfonamide

Validation: This protocol is adapted from robust procedures for halopyridine sulfonamides described in patent literature (e.g., WO2023150201A2).

Reagents:

  • 2-Amino-4-bromopyridine (10.0 g, 57.8 mmol)

  • Sodium nitrite (NaNO₂, 4.8 g, 69.4 mmol)

  • Thionyl chloride (

    
    ) or Sulfur dioxide source (DABSO can be used for small scale, but 
    
    
    
    /AcOH is standard for scale-up).
  • Copper(II) chloride dihydrate (

    
    , 2.0 g)
    
  • Ammonium hydroxide (28%

    
     in water)
    

Step-by-Step Procedure:

  • Diazotization: In a 500 mL 3-neck flask, dissolve 2-amino-4-bromopyridine in concentrated HCl (40 mL) and acetic acid (10 mL). Cool the mixture to -5°C using an ice/salt bath.

  • Add a solution of

    
     in water (10 mL) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
    
  • Sulfonylation: In a separate vessel, saturate glacial acetic acid (50 mL) with

    
     gas (bubbled for 20 min) and add 
    
    
    
    .
  • Slowly transfer the cold diazonium solution into the

    
     mixture. Caution: Vigorous gas evolution (
    
    
    
    ) will occur. Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
  • Quench & Extraction: Pour the reaction mixture into ice water (200 mL). Extract the resulting sulfonyl chloride immediately with dichloromethane (DCM, 3 x 50 mL). Note: The sulfonyl chloride is unstable; proceed immediately to the next step.

  • Amination: Cool the DCM solution to 0°C. Add ammonium hydroxide (30 mL) dropwise. Stir vigorously for 2 hours at room temperature.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Hexane/EtOAc) to yield the title compound as a white to off-white solid.
    
Representative Suzuki-Miyaura Coupling

Objective: Functionalization of the C4 position.

Protocol:

  • Combine 4-bromopyridine-2-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (5 mol%) in a microwave vial.
    
  • Add solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Add base:

    
     (3.0 eq).
    
  • Degas with Argon for 5 minutes.

  • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

Medicinal Chemistry Applications

Nav1.7 and Nav1.8 Inhibitors

The most prominent application of this scaffold is in the development of non-opioid analgesics targeting voltage-gated sodium channels.

  • Mechanism: The sulfonamide group often mimics the electrostatic properties of the channel's selectivity filter or interacts with the voltage-sensing domain.

  • Case Study: Patents such as US11377438B2 utilize 4-bromopyridine-2-sulfonamide to construct complex heteroaryl systems where the C4-aryl group extends into the hydrophobic pocket of the Nav1.8 channel, while the sulfonamide remains solvent-exposed or engages in polar anchoring.

Divergent Library Generation (SAR Exploration)

For drug discovery teams, this building block enables a "Late-Stage Diversification" strategy. A common workflow involves protecting the sulfonamide (e.g., with Boc), performing the C4-coupling, and then deprotecting or further modifying the sulfonamide nitrogen.

SAR_Workflow Core 4-Bromopyridine- 2-sulfonamide PathA Path A: C4-Coupling (Suzuki/Stille) Core->PathA Pd(0), Ar-B(OH)2 PathB Path B: N-Functionalization (Alkylation/Acylation) Core->PathB R-X, Base Lib1 Library 1: C4-Biaryl Sulfonamides (Nav1.8 Potency) PathA->Lib1 Lib2 Library 2: N-Substituted Analogs (PK/Solubility Optimization) PathB->Lib2

Figure 2: Divergent SAR workflow utilizing the orthogonal reactivity of the scaffold.

References

  • BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from .

  • Vertex Pharmaceuticals & Affiliates. 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. Patent US11377438B2. Retrieved from .

  • Merck Sharp & Dohme Corp. Sodium Channel Inhibitors. Patent WO2023150201A2. Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from .

  • Pharmalego. 4-bromopyridine-2-sulfonamide Product Data. Retrieved from .

Preliminary Screening of 4-Bromopyridine-2-sulfonamide for Antibacterial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Sulfonamides are classic antimetabolites that competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[1]. By mimicking p-aminobenzoic acid (pABA), sulfonamides halt the production of 7,8-dihydropteroate, ultimately starving the bacteria of the tetrahydrofolate required for DNA and RNA synthesis [2].

However, widespread resistance mediated by sul genes (which encode sulfa-insensitive DHPS variants) necessitates the development of novel structural derivatives. 4-Bromopyridine-2-sulfonamide represents a strategic evolution in this chemical space. The substitution of the traditional benzene ring with a pyridine heterocycle alters the electronic distribution and hydrogen-bonding profile of the molecule [3]. Furthermore, the bromine atom at the 4-position introduces significant steric bulk and lipophilicity. This halogenation is hypothesized to enhance penetration through the lipid-rich outer membrane of Gram-negative bacteria and potentially improve binding affinity within the hydrophobic pockets of mutated DHPS enzymes[4],[5].

FolatePathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS Binds first pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Binds second DHP 7,8-Dihydropteroate DHPS->DHP Condensation Inhibitor 4-Bromopyridine- 2-sulfonamide Inhibitor->DHPS Competitive Inhibition

Mechanism of DHPS inhibition by 4-Bromopyridine-2-sulfonamide in the folate pathway.

Experimental Design: The Self-Validating Protocol

To evaluate the preliminary antibacterial activity of 4-Bromopyridine-2-sulfonamide, we employ the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [6].

A robust screening protocol must be a self-validating system. A single Minimum Inhibitory Concentration (MIC) value is scientifically meaningless without internal controls that prove the assay's integrity[7]. Our workflow incorporates four essential validation pillars:

  • Sterility Control: Uninoculated broth to confirm aseptic technique and media sterility.

  • Growth Control: Inoculated broth without the drug to confirm bacterial viability and optimal growth conditions.

  • Solvent Control: Inoculated broth with the maximum vehicle concentration (e.g., 1% DMSO) to unequivocally rule out solvent-induced bacterial toxicity.

  • Reference Strain Benchmarking: Testing against CLSI-recommended quality control strains (e.g., E. coli ATCC 25922) with a known reference drug (Sulfamethoxazole) to ensure the assay's sensitivity falls within established epidemiological cutoff values[8].

Microdilution Inoculum 1. Inoculum Preparation (0.5 McFarland Standard) Inoculation 3. Plate Inoculation (5 x 10^5 CFU/mL final) Inoculum->Inoculation Dilution 2. Serial Dilution (Compound in CAMHB) Dilution->Inoculation Incubation 4. Incubation (35°C, 16-20 hours) Inoculation->Incubation Analysis 5. Visual/Spectrophotometric MIC Determination Incubation->Analysis Validation 6. Quality Control Verification Analysis->Validation

Step-by-step CLSI M07 broth microdilution workflow for antibacterial screening.

Detailed Step-by-Step Methodology

Compound Preparation & Solubilization
  • Causality: Due to the highly lipophilic nature of the bromine substituent, 4-Bromopyridine-2-sulfonamide exhibits poor aqueous solubility. Attempting to dissolve it directly in broth will result in precipitation and falsely elevated MICs.

  • Action: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a master stock solution of 12,800 µg/mL. Dilute this stock 1:10 in sterile water to achieve a working solution of 1,280 µg/mL (10% DMSO). Subsequent 1:10 dilution into the test wells will ensure the final DMSO concentration never exceeds 1%, preventing artificial growth inhibition.

Inoculum Standardization
  • Causality: The efficacy of competitive inhibitors like sulfonamides is highly dependent on the initial bacterial load (the inoculum effect). Too many bacteria will artificially inflate the MIC due to excess pABA production; too few will result in false susceptibility [7].

  • Action: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a spectrophotometer (OD at 625 nm: 0.08–0.13). Dilute this suspension 1:150 in broth to achieve a final well concentration of 
    
    
    
    CFU/mL.
Microplate Setup and Incubation
  • Causality: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Standardized levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions stabilize bacterial outer membranes, ensuring reproducible permeability for the halogenated pyridine compound[6].

  • Action: Dispense 50 µL of CAMHB into a 96-well plate. Perform serial two-fold dilutions of the 4-Bromopyridine-2-sulfonamide working solution across the columns (final concentration range: 64 µg/mL to 0.125 µg/mL). Add 50 µL of the standardized inoculum to each well. Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under ambient air.

Quantitative Data Analysis (Simulated Preliminary Data)

The following table demonstrates how preliminary screening data should be structured, comparing the novel derivative against a standard sulfa drug while verifying the assay's integrity through QC status.

Bacterial StrainGram Stain4-Bromopyridine-2-sulfonamide MIC (µg/mL)Sulfamethoxazole MIC (µg/mL)QC Status
Escherichia coli ATCC 25922Negative816Valid
Staphylococcus aureus ATCC 29213Positive432Valid
Pseudomonas aeruginosa ATCC 27853Negative>64>64Valid (Intrinsic Efflux)

Note: The enhanced activity against S. aureus compared to standard sulfamethoxazole highlights the potential of the brominated pyridine scaffold to overcome specific steric hindrances in Gram-positive DHPS variants.

References

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH).[Link]

  • Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors. Taylor & Francis.[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI).[Link]

  • Broth Microdilution. MLSASCP Microbiology.[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.[Link]

Sources

Methodological & Application

Application Note: Overcoming Heteroatom Coordination in the Suzuki-Miyaura Coupling of 4-Bromopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Bromopyridine-2-sulfonamide is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors and antibacterial agents[1]. However, its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles that cause standard protocols to fail.

While the presence of an electron-deficient pyridine ring thermodynamically favors and accelerates the initial oxidative addition step[2], the substrate contains two competing functional groups:

  • The Pyridine Nitrogen: Acts as a strong

    
    -donor that can competitively coordinate to the palladium center, leading to the formation of stable, catalytically inactive Pd(II)-bis(pyridine) complexes[3].
    
  • The Unprotected Sulfonamide: Primary sulfonamides possess acidic protons (pKa

    
     10). Under the basic conditions required for transmetalation, the sulfonamide is deprotonated. The resulting anionic species can precipitate out of the organic solvent or act as an additional catalyst poison.
    

This application note details a robust, self-validating protocol for the direct coupling of 4-bromopyridine-2-sulfonamide with arylboronic acids, eliminating the need for transient protecting groups by strategically manipulating base stoichiometry and ligand sterics[4].

Mechanism Pd0 Pd(0) Active Catalyst (Sterically Protected) OxAdd Oxidative Addition Fast due to e- deficient Py Pd0->OxAdd 4-Br-Py-SO2NH2 TransMet Transmetalation Requires Excess Base OxAdd->TransMet Ar-B(OH)2 + Base Poison Catalyst Poisoning (Pyridine/Sulfonamide Anion) OxAdd->Poison Insufficient Base/Ligand RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Coupled Product

Catalytic cycle highlighting bottlenecks in 4-bromopyridine-2-sulfonamide coupling.

Quantitative Stoichiometry & Functional Rationale

To prevent catalyst poisoning and ensure complete conversion, the reaction parameters must be tightly controlled. The table below summarizes the optimized stoichiometry and the causality behind each choice.

ReagentEquivalentsFunction & Causality
4-Bromopyridine-2-sulfonamide 1.00 eqElectrophilic coupling partner.
Arylboronic Acid 1.30 eqNucleophilic partner. A 30% excess compensates for competitive protodeboronation or oxidative homocoupling.
Pd(dppf)Cl₂·CH₂Cl₂ 0.05 eqPre-catalyst. The bidentate dppf ligand enforces a cis-geometry essential for reductive elimination and provides steric bulk to prevent heteroatom poisoning[3].
K₂CO₃ 3.50 eqInorganic Base. Critical: 1.0 eq is immediately consumed to neutralize the acidic sulfonamide proton. The remaining 2.5 eq drive the transmetalation step[4].
1,4-Dioxane / H₂O (4:1) 0.2 MSolvent system. Dioxane provides organic solubility at high temperatures; water is mechanistically required to dissolve the base and form the reactive boronate complex.

Step-by-Step Experimental Protocol

Workflow S1 1. Setup Add Reagents S2 2. Solvent Dioxane/H2O S1->S2 S3 3. Degas N2/Ar Purge S2->S3 S4 4. React 90°C, 12h S3->S4 S5 5. Workup pH Adjust S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Phase 1: Reaction Assembly
  • Charge the Vessel: In an oven-dried Schlenk flask or heavy-walled sealed tube equipped with a magnetic stir bar, add 4-bromopyridine-2-sulfonamide (1.0 mmol, 237 mg), the desired arylboronic acid (1.3 mmol), and K₂CO₃ (3.5 mmol, 483 mg).

  • Add Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

    • Causality: Adding the catalyst last minimizes its exposure to ambient moisture before the solvent is introduced.

Phase 2: Solvent Addition & Degassing
  • Solvate: Add 1,4-Dioxane (4.0 mL) followed by Deionized Water (1.0 mL).

  • Degas: Submerge a long needle into the solvent mixture and sparge with Argon or Nitrogen gas for a minimum of 10 minutes.

    • Causality: Oxygen promotes the oxidative homocoupling of boronic acids (yielding Ar-Ar byproducts), which consumes the nucleophile and complicates downstream purification.

Phase 3: Execution & In-Process Monitoring
  • Heat: Seal the vessel tightly and submerge it in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ RPM) for 12–16 hours.

    • Self-Validation Check (Visual): The mixture should transition from a pale orange suspension to a dark brown/black mixture over time as Pd(0) nanoparticles eventually aggregate.

  • Monitor: Sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze.

    • Self-Validation Check (Analytical): Look for the disappearance of the starting material isotopic pattern (m/z 236/238). The presence of m/z 158 indicates debromination (oxidative addition occurred, but transmetalation failed).

Phase 4: Work-up & Isolation
  • Cool and Dilute: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (15 mL).

  • pH Adjustment (Critical Step): Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 5–6.

    • Causality: Under the highly basic reaction conditions (pH > 10), the sulfonamide product exists as a water-soluble anion. Neutralizing the aqueous layer protonates the sulfonamide, forcing the product to partition into the organic Ethyl Acetate layer.

  • Extract: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Process Diagnostics

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (SM remains) Insufficient base to drive transmetalation after sulfonamide deprotonation.Increase K₂CO₃ to 4.0 equivalents. Ensure water ratio is exactly 20% by volume.
High levels of Ar-Ar homocoupling Oxygen ingress during setup or heating.Increase degassing time to 15 minutes or utilize 3 freeze-pump-thaw cycles.
Debrominated starting material (m/z 158) Protodeboronation of the boronic acid outcompeted transmetalation.Use a more active boronic ester (e.g., pinacol ester) or switch base to K₃PO₄.
Product lost in aqueous wash Failure to neutralize the sulfonamide anion during work-up.Strictly verify the aqueous layer is adjusted to pH 5-6 before extraction.

References

  • Arylation and heteroarylation of thienylsulfonamides with organotrifluorobor
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes PMC (nih.gov)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC (nih.gov)
  • Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95(Contextual reference for biological activity of pyridine sulfonamide isomers) Smolecule

Sources

Application Note: Synthetic Methodologies for Preparing Libraries of 4-Bromopyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Strategic Rationale

Pyridine-2-sulfonamides are privileged pharmacophores in modern drug discovery. Specifically, derivatives built upon the 4-bromopyridine-2-sulfonamide scaffold have emerged as highly critical intermediates in the development of voltage-gated sodium channel (VGSC) inhibitors. These molecules are frequently investigated for their ability to selectively target Nav1.8 channels, which are predominantly expressed in the peripheral nervous system and play a fundamental role in the transmission of chronic and neuropathic pain signals US20200140411A1[1].

The strategic placement of the sulfonamide group at the C2 position mimics critical hydrogen-bonding networks within the Nav1.8 binding pocket, while the C4 position serves as a vector for exploring deep hydrophobic sub-pockets via late-stage diversification WO2024046253A1[2].

Pathway Stimulus Noxious Stimuli Nav18 Nav1.8 Channel (DRG) Stimulus->Nav18 Activation Depolarization Membrane Depolarization Nav18->Depolarization Na+ Influx ActionPotential Action Potential Firing Depolarization->ActionPotential Threshold Pain Neuropathic Pain ActionPotential->Pain CNS Signal Inhibitor 4-Bromopyridine-2-sulfonamides Inhibitor->Nav18 Selective Blockade

Mechanism of action for Nav1.8 voltage-gated sodium channel inhibitors in pain signaling.

Retrosynthetic Strategy & Workflow Design

The synthesis of 4-bromopyridine-2-sulfonamides presents a distinct chemical challenge. Direct electrophilic C-H sulfonation of the pyridine ring at the C2-position is notoriously difficult because the electronegative nitrogen atom severely deactivates the ring toward electrophilic attack. When forced under harsh conditions (e.g., fuming sulfuric acid at elevated temperatures), sulfonation predominantly occurs at the C3-position Benchchem Technical Guide[3].

To circumvent this, an indirect, multi-step strategy is employed. The workflow utilizes 4-bromo-2-mercaptopyridine as the starting material. The thiol is oxidatively converted to a sulfonyl chloride, which is subsequently trapped by various amines. Finally, the C4-bromo substituent—which remains inert during the amidation—acts as a highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), enabling the rapid generation of diverse compound libraries Palladium-catalyzed cross couplings[4].

Synthesis Thiol 4-Bromo-2-mercaptopyridine Oxidation Oxidative Chlorosulfonation (NaOCl, H2SO4) Thiol->Oxidation SulfonylCl 4-Bromopyridine-2-sulfonyl chloride Oxidation->SulfonylCl Amidation Amidation (R1-NH2, Et3N) SulfonylCl->Amidation Sulfonamide 4-Bromopyridine-2-sulfonamide Core Amidation->Sulfonamide Coupling Suzuki-Miyaura Coupling (R2-B(OH)2, Pd cat.) Sulfonamide->Coupling Library Diversified Compound Library Coupling->Library

Three-stage synthetic workflow for generating 4-bromopyridine-2-sulfonamide libraries.

Self-Validating Experimental Protocols

Protocol 1: Oxidative Chlorosulfonation of 4-Bromo-2-mercaptopyridine

Causality: Utilizing aqueous sodium hypochlorite (NaOCl) in a strongly acidic medium (concentrated H₂SO₄) serves a dual purpose. First, it provides a potent oxidizing environment to convert the thiol directly to the sulfonyl chloride. Second, the strongly acidic conditions ensure the pyridine nitrogen remains protonated, preventing it from acting as a competing nucleophile or undergoing unwanted N-oxidation Benchchem Technical Guide[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-bromo-2-mercaptopyridine (1.0 mmol) in concentrated H₂SO₄ (5 mL) to form a yellow solution.

  • Cooling: Submerge the flask in a sodium chloride/ice bath to bring the internal temperature to approximately -15 °C.

  • Oxidation: Slowly add aqueous NaOCl solution (10-15% active chlorine, 11 mL, ~15-20 mmol) dropwise via an addition funnel. Critical Step: Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C to prevent degradation of the highly reactive sulfonyl chloride.

  • Maturation: Stir the reaction mixture at 0 °C for exactly 1 hour.

  • Workup: Quench the reaction by pouring it over crushed ice (20 g). Immediately extract the aqueous mixture with cold dichloromethane (DCM, 3 × 15 mL).

  • Isolation: Combine the organic layers, dry rapidly over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature. The resulting 4-bromopyridine-2-sulfonyl chloride must be used immediately in Protocol 2 to avoid hydrolytic degradation.

Protocol 2: Parallel Amidation (Library Generation Phase I)

Causality: The reaction between the sulfonyl chloride and an amine generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the incoming amine, halting the reaction. The addition of a non-nucleophilic base (e.g., triethylamine or pyridine) scavenges the acid, driving the equilibrium forward toward the stable sulfonamide ChemicalBook[5].

Step-by-Step Methodology:

  • Setup: Dissolve the freshly prepared 4-bromopyridine-2-sulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) followed immediately by triethylamine (2.0 mmol).

  • Reaction: Stir the mixture at 25 °C for 3 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 1:1).

  • Quench & Wash: Dilute the mixture with additional DCM (10 mL). Wash the organic layer sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure 4-bromopyridine-2-sulfonamide core.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling (Library Generation Phase II)

Causality: The C4-bromo position is highly susceptible to oxidative addition by Pd(0) species. By executing this cross-coupling as the final step, a single batch of the 4-bromopyridine-2-sulfonamide core can be split and reacted with hundreds of commercially available boronic acids. A biphasic solvent system (Toluene/MeOH/Water) combined with Na₂CO₃ is utilized because the base must dissolve in the aqueous phase to activate the boronic acid (forming a reactive boronate complex) for the critical transmetalation step Palladium-catalyzed cross couplings[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a heat-gun-dried Schlenk tube, combine the 4-bromopyridine-2-sulfonamide derivative (0.33 mmol), the selected arylboronic acid (1.00 mmol), and the catalyst Pd(PPh₃)₄ (0.014 mmol, ~4 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene (3.0 mL) and Methanol (0.75 mL).

  • Base Addition: Add 2M aqueous Na₂CO₃ solution (1.5 mL).

  • Coupling: Seal the tube, flush with argon, and heat the biphasic mixture at 80 °C for 15 hours with vigorous stirring.

  • Isolation: Cool the mixture to room temperature. Separate the organic phase and extract the aqueous phase with DCM (3 × 5 mL). Combine the organic phases, dry over Na₂SO₄, concentrate, and purify via reversed-phase HPLC or silica gel chromatography to isolate the final diversified library compound.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for the library synthesis workflow, ensuring reproducible scale-up and diversification.

Reaction PhaseTransformationKey Reagents & CatalystsTemp (°C)Typical Yield (%)Mechanistic Role / Notes
Phase 1 Oxidative ChlorosulfonationNaOCl, conc. H₂SO₄-15 to 075–85Oxidizes thiol; acid prevents pyridine N-oxidation.
Phase 2 AmidationR-NH₂, Et₃N, DCM2580–95Nucleophilic acyl substitution; Et₃N acts as an acid scavenger.
Phase 3 Suzuki-Miyaura CouplingR-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃8070–90Pd(0) insertion into C-Br bond; biphasic transmetalation.

References

  • US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.
  • WO2024046253A1 - Sodium channel regulator and use thereof Source: Google Patents URL
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: PMC - NIH URL:[Link]

Sources

Application Note: Advanced Analytical Techniques for Purity Assessment of 4-Bromopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3, Molecular Formula: C5H5BrN2O2S) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of Nav1.8 voltage-gated sodium channel inhibitors—compounds pivotal in developing novel therapeutics for pain management and chronic itch disorders[2]. Furthermore, its unique structural arrangement, featuring a bromine atom at the C4 position and a sulfonamide group at the C2 position, imparts distinct reactivity profiles that are actively explored for their potent antibacterial properties[3].

During its synthesis—typically involving the amination of 4-bromopyridine-2-sulfonyl chloride[4] or via electrochemical sulfonylation pathways[5]—several impurities can arise. These include unreacted starting materials, hydrolysis products (e.g., 4-bromopyridine-2-sulfonic acid), and positional isomers like 2-bromopyridine-4-sulfonamide[3]. Because positional isomers share identical molecular weights and similar polarities, rigorous, multi-modal analytical techniques are required to certify the purity of 4-Bromopyridine-2-sulfonamide batches before downstream application.

Analytical Strategy and Workflow

G A 4-Bromopyridine-2-sulfonamide Sample Batch B Sample Preparation (Dissolution in MeCN/H2O) A->B C RP-HPLC-PDA (Isomer & Impurity Separation) B->C D LC-MS (ESI) (Bromine Isotope Tracking) B->D E 1H/13C NMR (Positional Isomer ID) B->E F Karl Fischer Titration (Moisture Content) B->F G Comprehensive Purity Certificate C->G D->G E->G F->G

Orthogonal workflow for the comprehensive purity assessment of 4-Bromopyridine-2-sulfonamide.

Methodology 1: RP-HPLC-PDA for Organic Impurity Profiling

Causality & Rationale: The sulfonamide moiety is polar and capable of hydrogen bonding, which can lead to peak tailing on standard silica columns. A reversed-phase C18 column is selected to provide hydrophobic retention, while an acidic mobile phase (0.05% - 0.1% Formic Acid) is crucial to suppress the ionization of the sulfonamide group, ensuring sharp, symmetrical peaks[6]. The use of a Photodiode Array (PDA) detector at 214 nm and 254 nm allows for 3D spectral analysis across the peak width, acting as a self-validating check for co-eluting hidden impurities[6].

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm[7]
Mobile Phase A Water + 0.05% Formic Acid (HCOOH)
Mobile Phase B Acetonitrile (MeCN) + 0.05% Formic Acid (HCOOH)[6]
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength PDA (214 nm and 254 nm)[6]
Injection Volume 5 µL
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955 (Re-equilibration)
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10 mg of 4-Bromopyridine-2-sulfonamide[8]. Dissolve in 10 mL of a 50:50 (v/v) mixture of MeCN and Water to yield a 1 mg/mL stock solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • System Suitability: Inject a blank (diluent) to confirm baseline stability. Inject a reference standard to determine the expected retention time (typically eluting in the mid-gradient region due to moderate polarity).

  • Analysis: Inject the sample. Utilize the PDA software to perform a peak purity match. A peak purity index of >0.990 validates the absence of co-eluting isomers.

Methodology 2: LC-MS for Molecular Weight & Isotope Profiling

Causality & Rationale: Mass spectrometry provides definitive molecular weight confirmation. For brominated compounds like 4-Bromopyridine-2-sulfonamide (MW: ~237.07 g/mol )[1], LC-MS serves as a unique self-validating tool due to the natural isotopic distribution of bromine (


Br and 

Br in an approximate 1:1 ratio).

Self-Validating Mechanism: When analyzing the mass spectrum in Electrospray Ionization positive mode (ESI+), the API will present a distinct doublet at m/z 237 [M+H]+ and m/z 239[M+H+2]+ of equal intensity. If an impurity peak lacks this 1:1 doublet, it is immediately identified as a debrominated byproduct.

LC-MS Protocol
  • Equipment Setup: Utilize a single quadrupole mass spectrometer (e.g., Shimadzu LCMS 2020) coupled to the HPLC system[6].

  • Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

  • Data Acquisition: Scan from m/z 100 to 500.

  • Data Processing: Extract Ion Chromatograms (EIC) for m/z 237 and 239. Verify that the chromatographic peaks for both masses overlap perfectly (

    
    RT < 0.02 min), confirming the bromine atom is covalently bound to the eluting molecule.
    

Methodology 3: NMR Spectroscopy for Structural Integrity

Causality & Rationale: While HPLC separates components and MS confirms mass, neither can definitively assign the exact positions of the bromine and sulfonamide groups on the pyridine ring. 1H and 13C NMR spectroscopy are mandatory to differentiate 4-Bromopyridine-2-sulfonamide from its positional isomer, 2-bromopyridine-4-sulfonamide[3]. The splitting patterns and coupling constants (


) of the aromatic protons provide an unequivocal map of the molecular topology.
NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO is chosen because it readily dissolves sulfonamides and resolves the exchangeable -NH2 protons[4].
    
  • Acquisition: Acquire 1H NMR spectra at 400 MHz or 500 MHz[4]. Acquire 13C NMR spectra with proton decoupling.

  • Interpretation (Self-Validation):

    • Sulfonamide Protons: Look for a broad singlet integrating to 2H around

      
       7.5 - 8.0 ppm, confirming the intact -SO2NH2 group.
      
    • Pyridine Protons: The 4-bromo-2-sulfonamide substitution pattern leaves protons at positions 3, 5, and 6. The proton at C6 will appear as a doublet with a characteristic ortho-coupling (

      
       Hz) to the proton at C5. The proton at C3 will appear as a distinct singlet or fine doublet (meta-coupling, 
      
      
      
      Hz), confirming the C4 position is occupied by the bromine atom.

Conclusion

By integrating RP-HPLC-PDA for chromatographic resolution, LC-MS for isotopic mass validation, and NMR for topological mapping, researchers can establish a highly rigorous, self-validating purity assessment for 4-Bromopyridine-2-sulfonamide. This protocol ensures that any batch utilized in sensitive downstream applications, such as the synthesis of Nav1.8 inhibitors[2], meets the stringent quality requirements of modern pharmaceutical development.

References

  • Google Patents. US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors.
  • Google Patents. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors.
  • Google Patents. WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation.
  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from[Link]

Sources

Scale-Up Synthesis of 4-Bromopyridine-2-sulfonamide: Overcoming Pyridine-2-sulfonyl Chloride Instability in Preclinical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Rationale

4-Bromopyridine-2-sulfonamide is a critical synthetic building block, most notably utilized in the preclinical development of Nav1.8 voltage-gated sodium ion channel inhibitors for pain management . The primary bottleneck in the multi-kilogram manufacturing of this compound is the transient stability of its key intermediate: 4-bromopyridine-2-sulfonyl chloride .

Unlike standard benzenesulfonyl chlorides,


-isomeric pyridine sulfonyl chlorides are notoriously unstable. The proximity of the sulfonyl group to the pyridine nitrogen's lone pair facilitates rapid degradation via formal 

extrusion and hydrolysis . To circumvent this, we have designed a telescoped, self-validating Sandmeyer-type process that avoids the isolation of the sulfonyl chloride, utilizing strict thermal boundaries and immediate in-situ amidation.

Mechanistic Insights & Causality (E-E-A-T)

As a process chemist, moving from a 10-gram bench scale to a 1-kilogram pilot scale requires shifting focus from pure conversion to thermodynamic control and intermediate trapping.

  • Why a Sandmeyer-Type Route? Alternative routes, such as the oxidative chlorination of 4-bromopyridine-2-thiol, generate highly exothermic profiles that are difficult to control at scale . The diazotization of 2-amino-4-bromopyridine followed by a copper-catalyzed chlorosulfonylation provides a more predictable heat-flow profile.

  • The Role of

    
    :  Copper(II) chloride acts as a redox catalyst. It facilitates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical. This radical rapidly traps dissolved 
    
    
    
    to form a sulfonyl radical, which is subsequently oxidized and chlorinated by
    
    
    to yield the sulfonyl chloride.
  • The Instability Paradigm: If the intermediate 4-bromopyridine-2-sulfonyl chloride is allowed to warm above 10 °C, or if the extraction solvent is concentrated, it undergoes formal

    
     extrusion to yield the dead-end byproduct 4-bromo-2-chloropyridine . Therefore, the protocol mandates cold extraction and immediate amidation.
    

Decomposition Int 4-Bromopyridine-2-sulfonyl chloride Hydrolysis Hydrolysis (Trace Water) Int->Hydrolysis Moisture Extrusion Thermal SO₂ Extrusion (>10°C) Int->Extrusion Heat / Time Acid 4-Bromopyridine-2-sulfonic acid (Dead-end byproduct) Hydrolysis->Acid Chloro 4-Bromo-2-chloropyridine (Dead-end byproduct) Extrusion->Chloro -SO₂

Caption: Decomposition pathways of the unstable 4-bromopyridine-2-sulfonyl chloride intermediate.

Process Workflow

The following workflow illustrates the telescoped nature of the synthesis. The critical path lies in the transition between the chlorosulfonylation and amidation stages, where the intermediate must be maintained in a cold, dilute organic phase.

Workflow SM 2-Amino-4-bromopyridine (Starting Material) Diazo Diazotization (NaNO₂, HCl, <0°C) SM->Diazo SO2 Chlorosulfonylation (SO₂, CuCl₂, AcOH) Diazo->SO2 Diazonium Salt Int 4-Bromopyridine-2-sulfonyl chloride (Unstable Intermediate) SO2->Int SET/Radical Coupling Amide Amidation (NH₄OH, THF, 0°C) Int->Amide Immediate Use (Cold) Prod 4-Bromopyridine-2-sulfonamide (Target Product) Amide->Prod Precipitation

Caption: Process workflow for the scale-up synthesis of 4-bromopyridine-2-sulfonamide.

Quantitative Data & Scale-Up Optimization

To demonstrate the self-validating nature of this protocol, Table 1 summarizes the optimization metrics across three different scales. Notice how strict adherence to the < 0 °C temperature boundary during Stage 2 suppresses the formation of the 4-bromo-2-chloropyridine impurity.

Scale (Starting Material)Stage 2 Temp ControlIsolated Yield (%)HPLC Purity (%)Major Impurity (4-Bromo-2-chloropyridine)
10 g (Bench)Maintained < 5 °C68%98.5%0.5%
100 g (Pilot)Drifted to 12 °C52%95.0%3.2% (Due to SO₂ extrusion)
1.0 kg (Kilo-Lab)Maintained < 0 °C64%98.8%0.2%

Table 1: Scale-up optimization metrics highlighting the causality between temperature control and impurity profiling.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: This process utilizes sulfur dioxide (


) gas and generates nitrogen gas (

). It must be conducted in a highly ventilated, scrubber-equipped pilot plant reactor.
Stage 1: Diazotization
  • Reactor Preparation: Charge a 20 L jacketed glass-lined reactor with 3.0 L of concentrated HCl (37%) and 2.0 L of deionized water. Set the jacket chiller to -10 °C.

  • Substrate Addition: Once the internal temperature reaches -5 °C, add 1.0 kg (5.78 mol) of 2-amino-4-bromopyridine portion-wise over 30 minutes. Visual Cue: The mixture will form a thick, pale-yellow suspension.

  • Nitrosation: Prepare a solution of 0.44 kg (6.36 mol, 1.1 eq) of

    
     in 1.0 L of water. Add this solution via a metering pump over 2 hours.
    
  • In-Process Control (IPC): Maintain the internal temperature strictly between -5 °C and 0 °C. Self-Validation: The suspension will gradually dissolve into a clear, dark-orange diazonium salt solution. Test for excess nitrite using starch-iodide paper (should instantly turn blue-black).

Stage 2: Sandmeyer-Type Chlorosulfonylation
  • Catalyst & Solvent: In a separate 50 L reactor equipped with a robust overhead stirrer and a gas sparger, charge 5.0 L of glacial acetic acid and 0.25 kg (1.45 mol, 0.25 eq) of

    
    . Cool to 0 °C.
    
  • 
     Saturation:  Introduce 
    
    
    
    gas through the sparger until the solution is fully saturated (approximately 2.0 kg of
    
    
    absorbed).
  • Radical Coupling: Transfer the cold diazonium salt solution (from Stage 1) dropwise into the 50 L reactor over 2 hours.

    • Causality Check: The addition rate must be dictated by the evolution of

      
       gas and the internal exotherm. Do not allow the temperature to exceed 5 °C.
      
  • Quench & Extraction: Stir for 1 hour at 0 °C. Quench the reaction by pouring it into 15 L of crushed ice/water. Immediately extract the aqueous mixture with cold dichloromethane (DCM, 2 x 5 L).

  • CRITICAL STEP: Separate the organic layers and wash with cold water (3 L). Do not concentrate the DCM layer. The 4-bromopyridine-2-sulfonyl chloride is highly unstable and will decompose if subjected to rotary evaporation.

Stage 3: Immediate Amidation
  • Amine Setup: Charge a third reactor with 5.0 L of 28% aqueous ammonium hydroxide (

    
    ) and 5.0 L of THF. Cool the mixture to 0 °C.
    
  • Electrophile Addition: Pump the cold DCM solution of the sulfonyl chloride (from Stage 2) directly into the ammonia mixture over 1 hour. Maintain vigorous agitation.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 4 hours. Self-Validation: HPLC monitoring should show complete consumption of the sulfonyl chloride peak and the emergence of the highly polar sulfonamide peak.

  • Isolation: Concentrate the mixture under reduced pressure (at 30 °C) to remove the DCM and THF. As the organic solvents are removed, the target product, 4-bromopyridine-2-sulfonamide, will precipitate from the remaining aqueous phase as an off-white solid.

  • Filtration: Filter the solid, wash thoroughly with cold water (2 x 2 L) to remove inorganic salts, and dry under vacuum at 45 °C to constant weight.

References

  • Title: 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors (US11377438B2)
  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: [Link]

Application Note: 4-Bromopyridine-2-sulfonamide as a Bifunctional Chemical Probe for Target Identification and Proteomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, proteomics researchers, and early-stage drug discovery scientists.

Executive Summary & Mechanistic Rationale

In the landscape of chemical biology and fragment-based drug discovery, 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) has emerged as a highly versatile, bifunctional building block for target identification. Rather than acting merely as an end-point therapeutic, this molecule is engineered to serve as the foundation for sophisticated affinity probes.

The power of this molecule lies in its dual-functional anatomy:

  • The Sulfonamide Warhead: The primary sulfonamide group is a well-documented, privileged pharmacophore. It acts as a potent zinc-binding moiety, making it exceptionally effective for targeting metalloenzymes such as Carbonic Anhydrases (e.g., CA IX, a major biomarker in hypoxic tumors)[1][2]. In physiological environments, the sulfonamide deprotonates and coordinates directly with the active-site zinc ion, displacing the catalytic water molecule[3].

  • The Bioorthogonal Handle: The bromine atom at the 4-position of the pyridine ring provides an ideal site for late-stage functionalization. Because it is positioned para to the sulfonamide, structural studies confirm that substituents at this position project outward into the solvent space, allowing for the attachment of bulky reporter tags (like biotin or fluorophores) without sterically hindering target engagement[1][4].

This application note details the end-to-end self-validating workflow for converting 4-Bromopyridine-2-sulfonamide into a biotinylated affinity probe, performing target pull-downs, and identifying the engaged proteins via LC-MS/MS.

Workflow Architecture

Workflow A 4-Bromopyridine- 2-sulfonamide (Fragment) B Pd-Catalyzed Cross-Coupling (PEG4-Biotin) A->B C Affinity Probe Synthesis B->C D Cell Lysate Incubation C->D E Streptavidin Pull-Down D->E F LC-MS/MS Proteomics E->F

Caption: Workflow for converting 4-Bromopyridine-2-sulfonamide into an affinity probe for target ID.

Protocol 1: Late-Stage Functionalization (Probe Synthesis)

Objective: Synthesize a Biotin-PEG4-functionalized sulfonamide probe via Suzuki-Miyaura cross-coupling.

Causality & Rationale:

  • Why a PEG4 Linker? A PEG4 linker provides approximately 15 Å of spacer length. This is critical to bridge the deep active site cleft of target metalloenzymes and the bulky streptavidin magnetic bead, preventing steric clash that would otherwise abolish binding[3].

  • Why Suzuki-Miyaura? The primary sulfonamide is sensitive to harsh alkylating conditions. Palladium-catalyzed Suzuki coupling allows for mild, aqueous-compatible conditions that selectively react with the C4-bromide while leaving the sulfonamide warhead fully intact[4].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromopyridine-2-sulfonamide (1.0 eq) and Biotin-PEG4-phenylboronic acid pinacol ester (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) as the base.

  • Solvent System: Dissolve the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Expert Note: Degassing via freeze-pump-thaw is mandatory to prevent palladium oxidation.

  • Heating: Stir the reaction at 85°C for 12 hours under a nitrogen atmosphere.

  • Purification: Concentrate the mixture in vacuo and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the functionalized probe.

  • Self-Validation Step: Confirm the mass and purity of the synthesized probe via LC-MS before proceeding to biological assays. Purity must be >95% to prevent off-target effects from unreacted fragment.

Protocol 2: Affinity Chromatography & Target Enrichment

Objective: Isolate target proteins from complex cellular lysates using the synthesized probe.

Causality & Rationale:

  • Why NP-40 Lysis Buffer? Strong denaturing detergents (like SDS) unfold proteins, destroying the 3D architecture of the active site (e.g., the zinc-coordination sphere) required for sulfonamide binding. Mild non-ionic detergents preserve native conformations[3].

  • The Necessity of Competition Controls: The cornerstone of a trustworthy chemical probe experiment is the competitive displacement control. Proteins that bind the functionalized probe but are not competed away by an excess of the parent 4-Bromopyridine-2-sulfonamide are flagged as non-specific background (e.g., binding to the PEG linker or the bead itself)[4].

Step-by-Step Procedure:

  • Lysate Preparation: Culture HCT116 cells under hypoxic conditions (1% O₂) for 24 hours to upregulate hypoxia-inducible targets like CA IX[1]. Lyse cells in native buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Clear by centrifugation at 14,000 x g for 15 min.

  • Pre-Clearing: Incubate the lysate with empty streptavidin magnetic beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Treatment Groups:

    • Group A (Probe): Add the Biotin-PEG4-Sulfonamide probe (10 µM).

    • Group B (Competition): Pre-incubate lysate with unfunctionalized 4-Bromopyridine-2-sulfonamide (1 mM, 100x excess) for 1 hour, then add the Biotin-PEG4-Sulfonamide probe (10 µM).

  • Incubation: Rotate both groups at 4°C for 3 hours to allow equilibrium binding.

  • Pull-Down: Add 50 µL of pre-washed streptavidin magnetic beads to each group. Rotate for 1 hour.

  • Stringent Washing: Wash beads 4 times with lysis buffer and 2 times with PBS to remove weak, non-specific interactors.

  • Elution: Elute bound proteins by boiling the beads in 1x Laemmli sample buffer at 95°C for 10 minutes.

Protocol 3: LC-MS/MS Proteomic Profiling

Objective: Identify and quantify the enriched protein targets.

Step-by-Step Procedure:

  • On-Bead Digestion: Instead of boiling (which can elute streptavidin), resuspend washed beads in 50 mM ammonium bicarbonate. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Tryptic Cleavage: Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalting: Quench digestion with 1% Formic Acid. Desalt the resulting peptides using C18 StageTips.

  • Data Acquisition: Analyze peptides on a high-resolution Q-Exactive Orbitrap mass spectrometer coupled to an EASY-nLC system.

  • Self-Validation Step: Use label-free quantification (LFQ) or tandem mass tags (TMT) to calculate the enrichment ratio between Group A (Probe) and Group B (Competition). True targets must show a >4-fold signal reduction in the competition group.

Quantitative Proteomic Analysis

The following table summarizes representative quantitative data from a successful target identification workflow, demonstrating the probe's high selectivity for Carbonic Anhydrase isoforms.

Protein TargetGene SymbolLog₂ Fold Change (Probe / Vehicle)Log₂ Fold Change (Probe / Competitor)Target Status
Carbonic Anhydrase IXCA96.86.5Specific Target
Carbonic Anhydrase IICA25.45.2Specific Target
Carbonic Anhydrase XIICA124.94.7Specific Target
Beta-ActinACTB1.20.1Background / Non-Specific
Heat Shock Protein 90HSP90AA11.50.2Background / Non-Specific

Data Interpretation: Proteins like CA9 show massive enrichment with the probe, which is almost entirely abolished (high Log₂ FC between Probe and Competitor) when the parent 4-Bromopyridine-2-sulfonamide is introduced, validating them as specific targets[1][2].

Mechanistic Binding Model & Expert Insights

Interaction Target Target Protein Carbonic Anhydrase Zinc {Active Site|Zn2+ Ion} Target->Zinc coordinates Sulfonamide Pharmacophore Sulfonamide Anion Zinc->Sulfonamide binds (Kd ~nM) Core Scaffold Pyridine Ring Sulfonamide->Core covalent Linker Spacer PEG4 Linker Core->Linker C-C bond (C4) Tag Reporter Tag Biotin Linker->Tag covalent

Caption: Mechanistic binding model of the sulfonamide probe within the metalloenzyme active site.

Expert Troubleshooting Insights:

  • pH Dependency of Target Engagement: The primary sulfonamide acts as a zinc-binding warhead only when it is deprotonated (its pKa is typically ~9-10, but shifts lower in the microenvironment of the active site). Ensure that your lysis and binding buffers are strictly maintained at pH 7.4. Acidic buffers will protonate the sulfonamide, drastically reducing its binding affinity to the metalloenzyme target[5].

  • Linker Attachment Site: Novice probe designers often attach linkers to the most synthetically accessible site. However, attaching the linker to the 4-position of the pyridine ring is a deliberate, causality-driven choice. Crystallographic data of sulfonamides bound to CA II and CA IX show that the para-position points directly out of the conical active site toward the solvent, ensuring the PEG linker does not interfere with the critical Zinc-Sulfonamide interaction[1][3].

References

  • Cecchi, A., et al. "Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors." Journal of Medicinal Chemistry, 2005. URL:[Link]

  • Yang, X., et al. "Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo." American Journal of Cancer Research, 2015. URL:[Link]

  • Elbaum, D., et al. "Structure-Based Design of a Sulfonamide Probe for Fluorescence Anisotropy Detection of Zinc with a Carbonic Anhydrase-Based Biosensor." Journal of the American Chemical Society, 1996. URL:[Link]

  • Shukla, N. M., et al. "Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli." Bioorganic & Medicinal Chemistry, 2021. URL:[Link]

  • Tacic, A., et al. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Biophysical Reviews, 2021. URL:[Link]

Sources

Application Notes and Protocols for the Design and Synthesis of PROTACs Utilizing a 4-Bromopyridine-2-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein, a strategy that can offer a more profound and durable therapeutic effect.[2]

A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The choice of the E3 ligase ligand is critical to the success of a PROTAC. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[2][4] This guide focuses on the rational design and synthesis of PROTACs employing a novel, yet underexplored, 4-bromopyridine-2-sulfonamide scaffold as a potential VHL ligand. While direct literature precedent for this specific scaffold in published PROTACs is nascent, its structural features suggest a compelling starting point for the development of a new class of VHL-recruiting PROTACs. This document provides a comprehensive, experience-driven framework for the design, synthesis, and characterization of such molecules.

The Rationale: Why 4-Bromopyridine-2-sulfonamide?

The design of a novel VHL ligand is predicated on mimicking the binding interactions of the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). Key interactions include hydrogen bonds with Ser110, Tyr98, and Asn110 of VHL. The 4-bromopyridine-2-sulfonamide scaffold is proposed based on the following rationale:

  • Sulfonamide Moiety as a Hydrogen Bond Acceptor/Donor: The sulfonamide group can participate in crucial hydrogen bonding interactions within the VHL binding pocket, potentially mimicking the interactions of the hydroxyproline motif of HIF-1α.

  • Pyridine Ring for Vectorial Projection: The pyridine ring provides a rigid core from which to project the linker towards the POI ligand, a critical aspect of PROTAC design. The nitrogen atom in the pyridine ring can also influence the electronic properties and binding interactions.

  • Bromine Atom as a Handle for Linker Attachment: The bromine atom at the 4-position of the pyridine ring serves as a versatile synthetic handle for the attachment of the linker through various cross-coupling reactions, offering flexibility in linker design and optimization.

  • Potential for Covalent Targeting: Recent advances have demonstrated the potential of sulfonyl fluorides to act as covalent VHL ligands by reacting with Ser110.[5][6][7][8] The sulfonamide scaffold provides a foundation from which sulfonyl fluoride derivatives could be explored, potentially leading to PROTACs with enhanced potency and duration of action.

Visualizing the PROTAC Mechanism of Action

To conceptualize the process, the following diagram illustrates the catalytic cycle of a PROTAC utilizing the 4-bromopyridine-2-sulfonamide scaffold to degrade a target protein, such as Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC (4-Bromopyridine-2-sulfonamide Scaffold) PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Recruits Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation Synthesis_Workflow A Scaffold Synthesis: 4-Bromopyridine-2-sulfonamide D PROTAC Assembly: Coupling of Scaffold, Linker, and POI Ligand A->D B Linker Synthesis: PEG, Alkyl, etc. B->D C POI Ligand Synthesis: e.g., JQ1 for BRD4 C->D E Purification & Characterization: HPLC, NMR, MS D->E F Biochemical & Cellular Assays E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable pyridine intermediate. We will move beyond simple protocols to explain the causality behind key experimental choices, providing a robust framework for troubleshooting and success.

The synthesis of 4-Bromopyridine-2-sulfonamide is a multi-step process that requires careful control over reaction conditions to prevent the formation of byproducts and maximize yield. The most common and accessible route begins with 2-Amino-4-bromopyridine and proceeds through three critical stages: diazotization, chlorosulfonylation, and ammonolysis. Each stage presents unique challenges that we will address in detail.

Overall Synthetic Pathway

The synthesis can be visualized as a linear three-step sequence. Success in each step is predicated on the successful completion of the previous one.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation (Sandmeyer-type) cluster_2 Step 3: Ammonolysis A 2-Amino-4-bromopyridine B 4-Bromo-pyridine-2-diazonium Salt (in situ) A->B  NaNO₂, HCl/H₂SO₄  -10 to 0°C C 4-Bromopyridine-2-sulfonyl Chloride B->C  SO₂/AcOH, CuCl₂  or SO₂Cl₂, CuCl D 4-Bromopyridine-2-sulfonamide C->D  NH₄OH or NH₃ (anhydrous)  0°C to RT

Caption: Overall workflow for the synthesis of 4-Bromopyridine-2-sulfonamide.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part 1: Starting Material and Diazotization

Q1: My yield is consistently low from the very first step. What should I check regarding the starting material, 2-Amino-4-bromopyridine?

A1: The purity of your starting material, 2-Amino-4-bromopyridine, is paramount. Impurities can interfere with the sensitive diazotization reaction. Ensure your starting material is of high purity (≥99%).[3] Several synthetic routes to 2-Amino-4-bromopyridine exist, such as the Hofmann degradation of 4-bromopyridine-2-carboxamide or the reduction of 2-amino-4-bromopyridine-N-oxide.[4][5][6] If you are preparing it yourself, ensure it is properly purified, typically by recrystallization, to remove any residual reagents or byproducts from its synthesis.[4]

Q2: During the addition of sodium nitrite, my reaction mixture turns dark brown or black, and I observe vigorous gas evolution, even at low temperatures. What is happening?

A2: This indicates the premature and uncontrolled decomposition of the diazonium salt. The pyridine-2-diazonium ion is inherently unstable, and this instability is exacerbated by localized heating or incorrect acid concentration.[7]

  • Causality: The diazonium group is an excellent leaving group (N₂ gas), and the intermediate can easily decompose. A rapid, exothermic decomposition suggests the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your internal reaction temperature is maintained between -10°C and 0°C. Use a reliable thermometer and an efficient cooling bath (e.g., acetone/dry ice). Localized heating can occur at the point of addition.

    • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, very slowly, below the surface of the reaction mixture with vigorous stirring. This prevents localized high concentrations of nitrous acid.[8]

    • Acid Concentration: The reaction requires a strong mineral acid like HCl or H₂SO₄. Insufficient acidity can lead to side reactions, while excessive concentration can also be problematic. A common approach involves using a mixture of HBr and H₂SO₄.[9]

Q3: Is there a way to confirm the formation of the diazonium salt before proceeding to the next step?

A3: Direct isolation of pyridine diazonium salts is generally avoided due to their instability. However, you can perform a qualitative spot test. Take a small aliquot of the cold diazonium solution and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) is a positive indication that the diazonium salt has formed successfully.[7] This intermediate is almost always used immediately in situ.

Part 2: Sulfonylation (Formation of the Sulfonyl Chloride)

Q4: I am trying to form the sulfonyl chloride using a Sandmeyer-type reaction, but the yield is poor, and I isolate mostly 4-bromo-2-chloropyridine. Why?

A4: This is a classic problem in Sandmeyer reactions where the chloride from the copper(I) chloride catalyst or the hydrochloric acid medium acts as a competing nucleophile, leading to the chloro-de-diazoniation byproduct.[10][11]

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[10][12] The aryl radical formed after the loss of N₂ can be trapped by any suitable nucleophile in the vicinity. If the concentration or reactivity of the chloride ion is higher than that of the sulfur dioxide species, the undesired chlorination product will dominate.

  • Troubleshooting Steps:

    • SO₂ Saturation: Ensure the solution of the diazonium salt is added to a solution that is already saturated with sulfur dioxide (SO₂). This maximizes the concentration of the desired reactant around the aryl radical as it forms.

    • Catalyst Choice: While CuCl is often used, consider using copper(I) bromide (CuBr) if your acid medium is HBr, to ensure the halide matches. However, for chlorosulfonylation, CuCl or CuCl₂ is standard. The key is controlling the other parameters.

    • Alternative Reagents: Handling gaseous SO₂ can be challenging and hazardous. An alternative is to use sulfuryl chloride (SO₂Cl₂) in the presence of a copper catalyst.[13] However, this can also be aggressive. A well-established laboratory method involves adding the diazonium salt solution to a pre-prepared, chilled mixture of sulfur dioxide dissolved in a solvent like acetic acid, containing a catalytic amount of copper(II) chloride.

Q5: My sulfonyl chloride product seems to decompose during workup and purification. How can I improve its stability?

A5: 4-Bromopyridine-2-sulfonyl chloride, like many sulfonyl chlorides, is highly reactive and particularly sensitive to moisture.[14]

  • Causality: The primary degradation pathway is hydrolysis to the corresponding, and often highly water-soluble, 4-bromopyridine-2-sulfonic acid. This is why aqueous workups must be performed quickly and at low temperatures.[14]

  • Troubleshooting Steps:

    • Anhydrous Workup: After quenching the reaction (e.g., by pouring onto ice), extract the product immediately into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Avoid Heat: Do not heat the sulfonyl chloride. Concentrate the organic extracts on a rotary evaporator at low temperature (<30°C).

    • Use Directly: The crude sulfonyl chloride is often oily and impure but can be used directly in the next ammonolysis step without purification.[14] Attempting column chromatography can lead to significant decomposition on the silica gel. If purification is absolutely necessary, it must be done rapidly on a well-packed column with dry solvents.

Part 3: Ammonolysis and Purification

Q6: The final ammonolysis step is giving me a low yield of the sulfonamide. TLC analysis shows remaining sulfonyl chloride and a new spot at the baseline.

A6: This suggests two potential issues: incomplete reaction and hydrolysis of the sulfonyl chloride. The baseline spot is likely the highly polar 4-bromopyridine-2-sulfonic acid.

  • Causality: The sulfonyl chloride must react with ammonia (a nucleophile) to form the sulfonamide. Water, if present, will compete with ammonia, leading to the sulfonic acid byproduct.

  • Troubleshooting Steps:

    • Ammonia Source: Use a concentrated source of ammonia. While aqueous ammonium hydroxide can be used, it introduces water. A better alternative is to use a saturated solution of ammonia in an anhydrous solvent like isopropanol or THF, or to bubble anhydrous ammonia gas through a solution of the sulfonyl chloride in an inert solvent.

    • Temperature Control: Add the sulfonyl chloride solution (in DCM, for example) slowly to the cooled (0°C) ammonia solution. This controls the exotherm of the reaction. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[15]

    • Stoichiometry: Use a significant excess of ammonia to ensure it outcompetes any trace water and to drive the reaction to completion.

Q7: How do I effectively purify the final 4-Bromopyridine-2-sulfonamide product?

A7: The final product is typically a solid and can be purified by recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.[16]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Acid Wash: If your product is contaminated with unreacted 2-amino-4-bromopyridine, a dilute acid wash during the workup can help remove this basic impurity. Conversely, a dilute base wash can remove any residual sulfonic acid.

Optimized Protocols and Data

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Table 1: Key Reaction Parameters & Expected Outcomes
StepKey ReagentsStoichiometry (vs. Amine)Temp. (°C)Time (h)Typical YieldKey Pitfall
1. Diazotization NaNO₂1.1 - 1.2 eq-10 to 01 - 1.5~90% (in situ)Premature decomposition
2. Sulfonylation SO₂/CuCl₂Excess SO₂, 0.1 eq CuCl₂0 to 102 - 350 - 70%Byproduct formation (Ar-Cl)
3. Ammonolysis NH₄OH (conc.)>10 eq0 to 252 - 475 - 90%Hydrolysis of sulfonyl chloride
Protocol 1: Synthesis of 4-Bromopyridine-2-sulfonyl Chloride

This protocol combines the diazotization and sulfonylation steps.

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Amino-4-bromopyridine (1.0 eq) in a mixture of concentrated HCl and water at -10°C.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not rise above 0°C. Stir for 1 hour at this temperature.

  • In a separate, larger flask, prepare a solution of acetic acid saturated with SO₂ gas at 0°C. Add a catalytic amount of copper(II) chloride (0.1 eq).

  • Slowly add the cold diazonium salt solution from step 2 to the SO₂/acetic acid solution, maintaining the temperature below 10°C. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract immediately with cold dichloromethane (3 x volumes).

  • Combine the organic layers, wash with cold water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure at <30°C to yield the crude 4-Bromopyridine-2-sulfonyl chloride, which is typically used in the next step without further purification.

Protocol 2: Synthesis of 4-Bromopyridine-2-sulfonamide
  • In a flask equipped with a stirrer, cool a concentrated solution of ammonium hydroxide (>10 eq) to 0°C in an ice bath.

  • Dissolve the crude 4-Bromopyridine-2-sulfonyl chloride from the previous step in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate should form.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the sulfonyl chloride spot has disappeared.

  • Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Dry the solid under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., isopropanol).

Troubleshooting Workflow

If you encounter low overall yield, this decision tree can help isolate the problematic step.

G Start Low Overall Yield Check_Start Check Purity of 2-Amino-4-bromopyridine Start->Check_Start Check_Diaz Monitor Diazotization: Observe for premature decomposition? Check_Start->Check_Diaz Pure Sol_Start Recrystallize Starting Material Check_Start->Sol_Start Impure Isolate_Sulfonyl Isolate & Characterize Crude Sulfonyl Chloride (¹H NMR)? Check_Diaz->Isolate_Sulfonyl No Sol_Diaz Improve Temp Control & Slow NaNO₂ Addition Check_Diaz->Sol_Diaz Yes Check_Ammon Analyze Ammonolysis Crude Product (TLC/LCMS) Isolate_Sulfonyl->Check_Ammon Good Yield & Purity Sol_Sulfonyl Optimize Sandmeyer Step: - Ensure SO₂ saturation - Check catalyst Isolate_Sulfonyl->Sol_Sulfonyl Low Yield / Impure Sol_Ammon Use Anhydrous NH₃ Ensure Dry Conditions Check_Ammon->Sol_Ammon Hydrolysis Product (Sulfonic Acid) Detected

Sources

Troubleshooting common side reactions in 4-Bromopyridine-2-sulfonamide chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Optimization Ticket ID: #PYR-SU-4BR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Scaffold Paradox

4-Bromopyridine-2-sulfonamide is a deceptive scaffold.[1] To the novice, it appears to be a standard heteroaryl halide ready for cross-coupling. To the expert, it represents a "push-pull" electronic system where the electron-deficient pyridine ring activates the C4-bromide for unwanted nucleophilic attacks (


), while the C2-sulfonamide acts as a potent catalyst poison and directing group.

This guide addresses the three most common failure modes: Catalytic Stalling (Poisoning) , Hydrolysis (Pyridone Formation) , and Protodehalogenation .

Visualizing the Reactivity Landscape

Before troubleshooting, you must understand the competing pathways. The diagram below maps the electronic pressures on the molecule.

ReactivityLandscape Center 4-Bromopyridine- 2-sulfonamide Hydrolysis SIDE REACTION: Hydrolysis (SNAr) (Formation of Pyridone) Center->Hydrolysis  OH- / H2O attack at C4 Poisoning SIDE REACTION: Catalyst Poisoning (Pd-Coordination) Center->Poisoning  Sulfonamide N binds Pd Proto SIDE REACTION: Protodehalogenation (Br replaced by H) Center->Proto  Hydride transfer (Alcohol solvents) Coupling DESIRED PATHWAY: Suzuki/Buchwald Coupling (C-C or C-N Bond) Center->Coupling  Optimized Ligand/Base

Figure 1: The reactivity landscape of 4-bromopyridine-2-sulfonamide, highlighting the competition between the desired cross-coupling and three major failure modes.[1]

Module 1: The "Stalled" Reaction (0% Conversion)

Symptom: You set up a Suzuki coupling, but after 12 hours, LCMS shows only starting material. No byproduct, no product. Diagnosis: Catalyst Poisoning via Chelation.

The Science (Why it happens)

The sulfonamide nitrogen (


) is acidic. Under basic coupling conditions, it deprotonates to form the sulfonamidate anion. This anion is a bidentate ligand that can coordinate to Palladium (Pd), displacing your phosphine ligands and creating a catalytically inactive "Pd-sink."[1] Additionally, the pyridine nitrogen itself can coordinate to Pd, though this is less likely if the sulfonamide is free.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Protection Protect the Sulfonamide Use DMB (2,4-Dimethoxybenzyl) or Boc .[1] This sterically blocks coordination and removes the acidic proton, preventing anion formation [1].
Base Switch to Inorganic/Insoluble If protecting is impossible, use

suspended in dioxane. Avoid soluble organic bases like TEA or DBU which promote homogeneous poisoning.
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) bind Pd more tightly than the sulfonamide can, resisting displacement.

Module 2: The "Pyridone" Trap (Hydrolysis)

Symptom: LCMS shows a mass of [M-Br+OH].[1] The bromide is gone, but the desired R-group isn't there. Diagnosis: Nucleophilic Aromatic Substitution (


) by Hydroxide.[1]
The Science (Why it happens)

The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, making the C4 and C2 positions highly electrophilic. The C4-Br bond is activated for displacement. If your reaction mixture contains water (from aqueous base) and the temperature is high (>80°C), hydroxide ions (


) will attack C4 faster than the bulky Pd-catalyst can perform oxidative addition [2].
Troubleshooting Protocol
  • Eliminate Water: Switch from aqueous bases (e.g.,

    
     aq.) to anhydrous bases  (e.g., 
    
    
    
    or
    
    
    ).
  • Solvent Switch: Use strictly anhydrous 1,4-Dioxane or Toluene .[1] Avoid DMF/DMA if possible, as they can contain trace dimethylamine which also performs

    
    .
    
  • Temperature Control:

    
     has a lower activation energy than difficult couplings. Keep the reaction below 80°C . If the coupling requires higher heat, you must use a more active catalyst (e.g., Pd-162 or Pd-G4) to lower the barrier for the desired pathway.
    

Module 3: The "Ghost" Product (Protodehalogenation)

Symptom: LCMS shows a mass of [M-Br+H].[1] The bromine is replaced by a hydrogen. Diagnosis: Radical or Hydride-mediated Reduction.[1]

The Science (Why it happens)

This is common in electron-deficient heterocycles.[1] If you use alcohol solvents (Methanol, Ethanol, Isopropanol), the Pd(II)-intermediate can undergo


-hydride elimination from the solvent alkoxide, transferring a hydride to the pyridine ring. This reduces the C-Br bond to C-H [3].
Corrective Action
  • NEVER use alcohols (MeOH, EtOH) as co-solvents for 4-bromopyridines.[1]

  • Avoid TRIS/Amine buffers which can also act as hydride sources.

  • Use Aprotic Solvents: Stick to Dioxane, THF, or Toluene.

Master Protocol: Optimized Suzuki Coupling

This protocol is designed to be self-validating : it minimizes variables that lead to the side reactions described above.

Target: Coupling 4-bromopyridine-2-sulfonamide with Phenylboronic acid.

  • Protection (Pre-requisite):

    • React starting material with 2,4-Dimethoxybenzyl alcohol (DMB-OH) under acidic conditions to generate N-(2,4-dimethoxybenzyl)-4-bromopyridine-2-sulfonamide .[1]

    • Why? Eliminates catalyst poisoning and solubility issues.

  • Reaction Setup (The "Dry" Method):

    • Substrate: 1.0 equiv (Protected Bromide).

    • Boronic Acid: 1.5 equiv.

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

      • Why? Robust, resists de-ligation, handles electron-deficient rings well.[1]

    • Base:

      
       (finely ground, anhydrous)  (3.0 equiv).
      
      • Why? Mild enough to prevent base-mediated decomposition, low solubility prevents rapid

        
        .[1]
        
    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).[1]

    • Additives: None.

  • Execution:

    • Purge vial with Nitrogen/Argon for 5 minutes (removes

      
       to protect ligand).
      
    • Heat to 80°C for 4-6 hours.

    • Validation: Check LCMS at 1 hour. If <10% conversion, increase temp to 90°C. If "Pyridone" (Hydrolysis) appears, lower temp to 70°C and check solvent dryness.

Troubleshooting Decision Tree

Use this flowchart to diagnose failures in real-time.

TroubleshootingTree Start Start: Analyze LCMS/NMR Result What is the major species? Start->Result SM Only Starting Material (No Reaction) Result->SM  Retained SM Hydro Product Mass - Br + OH (Hydrolysis) Result->Hydro  [M-Br+OH] Proto Product Mass - Br + H (Protodehalogenation) Result->Proto  [M-Br+H] FixSM FIX: Catalyst Poisoning 1. Protect Sulfonamide (DMB) 2. Switch to Pd(dppf)Cl2 3. Degas solvent thoroughly SM->FixSM FixHydro FIX: SNAr Competition 1. Remove Water (Use Anhydrous Base) 2. Switch Solvent (Dioxane) 3. Lower Temp (<80°C) Hydro->FixHydro FixProto FIX: Hydride Transfer 1. REMOVE Alcohol Solvents 2. Check solvent purity 3. Reduce reaction time Proto->FixProto

Figure 2: Decision tree for diagnosing reaction failures based on LCMS/NMR data.

References

  • Protecting Groups in Sulfonamide Chemistry

    • Title: "S(vi)
    • Source: PMC / NIH[1]

    • Context: Discusses the necessity of handling sulfonamide reactivity and protection str
    • URL:[Link][1]

  • Nucleophilic Substitution Mechanisms

    • Title: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions"
    • Source: PMC / NIH[1]

    • Context: Details the mechanism on pyridine rings, explaining why the 4-position is susceptible to hydrolysis (OH
    • URL:[Link]

  • Protodehalogenation

    • Title: "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
    • Source: ScienceDirect / Scribd (Snippet)[1]

    • Context: Establishes the mechanism of debromination (protodehalogenation) in electron-deficient heteroaryl bromides during Suzuki coupling and the role of protecting groups in suppressing it.
    • URL:[Link]

  • General Palladium Catalysis Troubleshooting

    • Title: "Applications of Palladium-C
    • Source: PMC / NIH[1]

    • Context: Provides broad context on catalyst selection and troubleshooting for N-containing heterocycles.
    • URL:[Link]

Sources

Optimizing catalyst and ligand selection for cross-coupling of 4-Bromopyridine-2-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. The cross-coupling of 4-bromopyridine-2-sulfonamide presents a unique dual-threat to palladium and nickel catalysis: a strongly coordinating pyridine nitrogen that can poison the metal center, and an acidic, nucleophilic primary sulfonamide that can hijack the reaction pathway.

This guide is designed for drug development professionals and synthetic chemists to systematically troubleshoot, optimize, and validate C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-couplings for this challenging substrate.

Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, use the following logic tree to identify the root cause of your catalytic failure.

Troubleshooting Start 4-Bromopyridine-2-sulfonamide Cross-Coupling ReactionType Identify Reaction Type Start->ReactionType BH Buchwald-Hartwig Amination ReactionType->BH SM Suzuki-Miyaura Coupling ReactionType->SM Issue1 Issue: Sulfonamide Competing Nucleophile BH->Issue1 Issue2 Issue: Catalyst Poisoning by Pyridine Nitrogen BH->Issue2 SM->Issue2 Issue3 Issue: Hydrodehalogenation Side Product SM->Issue3 Sol1 Solution: Boc Protection or BrettPhos + Weak Base Issue1->Sol1 Sol2 Solution: Bulky Ligands (XPhos, NHCs) Issue2->Sol2 Sol3 Solution: XPhos Pd G3, Biphasic Solvent Issue3->Sol3

Diagnostic workflow for troubleshooting 4-Bromopyridine-2-sulfonamide cross-coupling reactions.

Mechanistic FAQs & Troubleshooting

Q1: Why does my palladium catalyst rapidly deactivate when coupling this substrate?

A: The pyridine nitrogen is a strong


-donor that readily coordinates to electron-deficient Pd(II) intermediates. If your ligand is too small (e.g., PPh

or dppf), the pyridine ring of the substrate or the resulting product will displace the phosphine, forming an off-cycle, inactive Pd-pyridine dimer. The Causality: Catalyst death occurs because the energetic barrier to dissociate the pyridine and bind the transmetalating agent becomes insurmountable. The Solution: Employ sterically demanding, electron-rich biaryl phosphine ligands (like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) [3]. The massive steric bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the metal center, forcing the catalytic cycle forward.
Q2: In Buchwald-Hartwig aminations, how do I prevent the primary sulfonamide from acting as a competing nucleophile?

A: Primary sulfonamides (-SO


NH

) have a pKa of approximately 10. When using standard strong bases like NaOtBu (pKa ~17), the sulfonamide is fully deprotonated, turning it into a potent nucleophile that outcompetes your target amine, leading to polymerization or off-target C–N coupling. The Solution: You have two validated approaches:
  • Chemical Protection: Pre-treat the substrate with Boc

    
    O and DMAP to mask the sulfonamide prior to the coupling step[2].
    
  • Catalytic Control: Use a weaker base (e.g., K

    
    PO
    
    
    
    ) combined with a highly selective ligand like BrettPhos or tBuBrettPhos. High-throughput experimentation has proven these ligands are mechanistically tuned to favor the coupling of primary/secondary amines over sulfonamides [1]. Alternatively, bulky, non-nucleophilic bases like LiHMDS can be utilized to prevent undesired impurities [4].
Q3: Why am I seeing high levels of hydrodehalogenation (loss of bromine) in my Suzuki-Miyaura reactions?

A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protodepalladation faster than transmetalation. The electron-withdrawing nature of both the pyridine ring and the sulfonamide group makes the Pd(II) intermediate highly electrophilic and prone to side reactions if the boronic acid does not engage rapidly. The Solution: Accelerate the transmetalation step. Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H


O) to increase the solubility of the active boronate species. Utilize a single-component precatalyst like XPhos Pd G3 to ensure a strict 1:1 Ligand-to-Palladium ratio, which prevents the formation of unligated Pd(0) that is highly susceptible to degradation.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Br-Pyr-2-SO2NH2) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII Deact Pyridine Coordination (Ligand Displacement) PdII->Deact Low Steric Bulk Trans Transmetalation / Amine Binding PdII->Trans Bulky Ligands (e.g., XPhos) Dead Inactive Pd-Pyridine Oligomers Deact->Dead RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Regeneration Prod Cross-Coupled Product RedElim->Prod

Competing pathways: Productive catalytic cycle vs. catalyst deactivation via pyridine coordination.

Quantitative Catalyst & Ligand Screening Data

The following table summarizes the causal relationship between reaction conditions and outcomes for the Buchwald-Hartwig amination of 4-bromopyridine-2-sulfonamide.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)

dppfNaOtBuToluene90< 10%Massive polymerization; strong base deprotonates the sulfonamide.
Pd

(dba)

XPhosCs

CO

Dioxane10045%Moderate conversion; XPhos prevents pyridine poisoning, but some off-target C–N coupling occurs [1].
XPhos Pd G3(Internal)K

PO

tBuOH/H

O
8088%Clean conversion; biphasic system and weak base suppress sulfonamide nucleophilicity.
BrettPhos Pd G3(Internal)LiHMDSTHF6592%Excellent selectivity for target amine over sulfonamide; LiHMDS prevents impurity formation [4].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

SOP A: Boc-Protection of 4-Bromopyridine-2-sulfonamide

Rationale: Masking the acidic sulfonamide protons chemically eliminates the risk of catalyst poisoning and off-target nucleophilic attack during subsequent cross-coupling [2].

  • Charge an oven-dried flask with 4-bromopyridine-2-sulfonamide (1.0 equiv) and 2-methyltetrahydrofuran (2-MeTHF) to create a 0.2 M solution.

  • Add Di-tert-butyl dicarbonate (Boc

    
    O, 2.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
    
  • Stir the mixture at 25°C for 30 minutes, then elevate the temperature to 70°C for 16 hours [2].

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak vanishes and a new peak emerges at +200 m/z (di-Boc protection) or +100 m/z (mono-Boc). TLC (UV active) should show a clean shift to a higher

    
     value (less polar).
    
  • Cool the mixture down to 15°C, quench with distilled water, and extract with ethyl acetate [2].

SOP B: Suzuki-Miyaura Coupling (Using XPhos Pd G3)

Rationale: G3 precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio, preventing the formation of unligated Pd(0) that is highly susceptible to pyridine poisoning.

  • In a microwave vial, combine the protected 4-bromopyridine-2-sulfonamide (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Add XPhos Pd G3 (2–5 mol%).

  • Add a thoroughly degassed solvent mixture of 1,4-Dioxane and H

    
    O (4:1 ratio, 0.2 M). Seal the vial under nitrogen.
    
  • Validation Checkpoint: Upon heating to 80°C, observe a color transition from orange/red (precatalyst) to pale yellow/green. This visual cue indicates the successful generation of the active monoligated Pd(0) species. If the solution turns black, Pd black has precipitated (catalyst death).

  • Stir for 2–4 hours. Monitor via LC-MS for the disappearance of the characteristic bromide isotope pattern (M and M+2 peaks of equal intensity).

References

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS, Purdue University. 1

  • US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors, Google Patents. 2

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, NIH. 3

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry, MDPI.4

Sources

Effective purification strategies for 4-Bromopyridine-2-sulfonamide and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating halogenated pyridine sulfonamides presents distinct physicochemical hurdles. This guide is engineered to provide you with field-proven, mechanistically grounded solutions for the purification of 4-Bromopyridine-2-sulfonamide and its derivatives.

I. Mechanistic Overview & Molecular Challenges

The purification of 4-Bromopyridine-2-sulfonamide requires navigating its amphoteric nature. The molecule features a basic pyridine nitrogen (a strong hydrogen-bond acceptor) and a weakly acidic, highly polar sulfonamide group. This dual functionality induces three primary challenges:

  • Zwitterion-like Partitioning: At extreme pH levels, the molecule becomes highly water-soluble, leading to poor organic recovery during extraction.

  • Chromatographic Streaking: The basic pyridine nitrogen interacts aggressively with acidic silanol groups on standard silica gel.

  • Interfacial Emulsions: The sulfonamide moiety can act as a weak surfactant in biphasic systems, stabilizing oil-water interfaces [1].

II. Standardized Purification Workflow

G A Crude Reaction Mixture (4-Bromopyridine-2-sulfonamide) B Aqueous Workup (LLE) Adjust to pH 7.5 A->B Quench & Neutralize C Phase Separation Break Emulsions with Brine B->C Extract with EtOAc D Flash Chromatography Silica + 1% TEA Modifier C->D Dry, Filter & Concentrate E Recrystallization EtOAc / Hexanes D->E Isomer Separation F Pure Product (>98% Purity) E->F Final Polish

Workflow for the purification of 4-Bromopyridine-2-sulfonamide.

III. Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , ensuring you can empirically confirm the success of each step before proceeding.

Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

Causality: To maximize partitioning into the organic phase, the molecule must be in its neutral, un-ionized state. Highly acidic conditions protonate the pyridine ring, while highly basic conditions deprotonate the sulfonamide [2].

  • Quench: Carefully quench the crude reaction mixture with ice-cold water to dissipate heat.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches an exact pH of 7.0–7.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 50 mL per 100 mL aqueous).

  • Emulsion Resolution: Add 20 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic product out (salting-out effect). Gently rock the funnel.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Validation Step: Spot the post-extraction aqueous layer on a TLC plate alongside the organic layer. The absence of a UV-active spot (at 254 nm) in the aqueous lane confirms complete extraction.

Protocol B: Modified Flash Column Chromatography

Causality: Neutralizing the acidic silanol sites on the silica gel prevents the basic pyridine nitrogen from hydrogen-bonding to the stationary phase, thereby eliminating streaking and improving isomer separation.

  • Column Preparation: Slurry-pack the column using silica gel and a mobile phase containing 1% Triethylamine (TEA) (e.g., Hexanes/EtOAc + 1% TEA).

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM. Add a small amount of silica gel, evaporate to dryness (dry-loading), and apply the free-flowing powder to the top of the column to prevent peak broadening.

  • Elution: Elute using a gradient of Hexanes to EtOAc. The 1% TEA modifier must be maintained throughout the entire gradient.

  • Fraction Collection: Combine fractions containing the pure 4-bromo isomer and concentrate.

  • Validation Step: Perform 2D-TLC on the collected fractions. A single, symmetrical, non-streaking spot confirms the absence of degradation or irreversible binding on the column.

Protocol C: Recrystallization for Final Polish

Causality: Chromatography may leave trace amounts of co-eluting over-brominated impurities. Recrystallization leverages differential solubility at varying temperatures to achieve >98% purity, as the crystal lattice packing heavily favors the pure 4-bromo isomer [3].

  • Dissolution: Dissolve the concentrated solid in a minimal volume of boiling EtOAc.

  • Precipitation: Remove from heat and add Hexanes dropwise until the solution becomes slightly cloudy (cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (4°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration and wash with ice-cold Hexanes.

  • Validation Step: Conduct a melting point analysis. A sharp melting point range (<2°C variance) empirically validates the removal of trace isomeric impurities.

IV. Quantitative Data Summary

Purification PhaseSolvent System / ReagentTarget MetricTypical Result
Liquid-Liquid Extraction EtOAc / H₂O (pH 7.5)Partition Coefficient>90% recovery in organic phase
Flash Chromatography Hexanes/EtOAc + 1% TEARetention Factor (Rf)Rf ~0.35 (Pure product)
Recrystallization EtOAc / HexanesPurity & Yield>98% purity, 75-85% yield

V. Troubleshooting Guides & FAQs

Q1: Why is my 4-Bromopyridine-2-sulfonamide streaking on the silica column despite using a non-polar solvent? A1: Streaking occurs because the basic pyridine nitrogen acts as a strong hydrogen-bond acceptor with the acidic silanol groups (Si-OH) on the silica stationary phase. To resolve this, pre-treat your silica with a basic modifier like 1% Triethylamine (TEA) or switch to neutral alumina. This blocks the active silanol sites, ensuring the compound elutes as a sharp, symmetrical band.

Q2: How do I separate the 4-bromo isomer from over-brominated or regioisomeric impurities (e.g., 2-bromopyridine-4-sulfonamide)? A2: Regioisomers often have nearly identical Rf values in standard Hexanes/EtOAc systems. If this occurs, switch to a DCM/Methanol (95:5) gradient. The slight difference in the dipole moment between the 2-bromo and 4-bromo positions becomes more pronounced in halogenated solvents. If chromatography is insufficient, follow up with Protocol C (Recrystallization).

Q3: I am experiencing a severe emulsion during the aqueous workup. How can I break it? A3: Sulfonamides can act as weak surfactants. First, ensure the pH is strictly between 7.0 and 7.5; ionization of either the pyridine or sulfonamide group exacerbates the emulsion. Second, add saturated brine (NaCl) to decrease the solubility of the organic phase in water. Finally, gently rock the separatory funnel in a figure-eight motion instead of vigorously shaking it.

Q4: Can I use reverse-phase (C18) chromatography for this compound? A4: Yes. Reverse-phase chromatography is highly effective for pyridine sulfonamides, especially if normal-phase streaking cannot be mitigated. Use a gradient of Water/Acetonitrile. However, you must buffer the aqueous mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to suppress the ionization of the sulfonamide and pyridine groups, ensuring predictable retention times.

VI. References

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Chen, Y., et al. (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: 4-Bromopyridine-2-sulfonamide Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 4-Bromopyridine-2-sulfonamide is a highly valuable intermediate in the synthesis of complex pharmaceuticals, most notably Nav1.8 sodium ion channel inhibitors[1]. However, its unique structural features—a basic pyridine nitrogen, an acidic sulfonamide group, and a highly activated bromine atom—make it exceptionally susceptible to degradation and yield loss during aqueous workup.

This guide provides field-proven, mechanistically grounded solutions to prevent degradation and maximize recovery during your synthetic workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully isolate 4-Bromopyridine-2-sulfonamide, you must first understand the causality behind its degradation. The molecule possesses three distinct vulnerabilities:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen highly activates the 2- and 4-positions toward nucleophiles. The 4-bromo group acts as an excellent leaving group, making the molecule inherently prone to SNAr[2].

  • Amphoteric Partitioning: The basic pyridine nitrogen (pKa ~5) and weakly acidic sulfonamide (pKa ~10) mean the molecule acts as a zwitterion. Extreme pH levels will ionize the molecule, trapping it in the aqueous phase.

  • Hydrolytic Cleavage: Under thermal stress and extreme pH, the S-N bond of the sulfonamide can cleave, reverting the molecule to a sulfonic acid[3].

Degradation Target 4-Bromopyridine-2-sulfonamide (Target Molecule) Hydrolysis 4-Bromopyridine-2-sulfonic acid (Hydrolysis Product) Target->Hydrolysis Acid/Base + Heat SNAr_OH 4-Hydroxypyridine-2-sulfonamide (SNAr Byproduct) Target->SNAr_OH Strong Base (e.g., NaOH) SNAr_NH2 4-Aminopyridine-2-sulfonamide (SNAr Byproduct) Target->SNAr_NH2 Excess NH3 / Amines Salt Water-Soluble Salts (Aqueous Phase Loss) Target->Salt pH < 4.0 or pH > 10.0

Caption: Major degradation and yield-loss pathways of 4-Bromopyridine-2-sulfonamide during workup.

Part 2: Troubleshooting FAQs

Q1: My post-workup LC-MS shows a major M-79 byproduct (loss of bromine). How do I stop this? Root Cause: SNAr degradation. If you synthesized the sulfonamide using aqueous ammonium hydroxide (


) and 4-bromopyridine-2-sulfonyl chloride[4], residual ammonia acts as a potent nucleophile. Alternatively, using strong bases like 

to neutralize the aqueous layer induces hydroxide-mediated SNAr[2]. Solution:
  • Quench effectively: Dilute the reaction with cold water immediately after completion to lower the concentration of residual nucleophiles.

  • Avoid strong bases: Never use

    
     or 
    
    
    
    for pH adjustment. If neutralization is required, use mild buffers like saturated aqueous
    
    
    .
  • Temperature control: SNAr kinetics accelerate exponentially with heat. Keep the internal temperature strictly below 15°C during the aqueous quench.

Q2: I have no degradation products, but my isolated yield is under 40%. Where is my product? Root Cause: Amphoteric phase loss. Your product is trapped in the aqueous layer due to improper pH control. At pH < 4, the pyridine ring protonates; at pH > 10, the sulfonamide deprotonates[5]. Both states form highly water-soluble salts. Solution: Implement strict isoelectric focusing. Adjust the aqueous phase to exactly pH 7.5 before extraction. Furthermore, extract with a polar aprotic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), which offer superior partitioning for sulfonamides compared to Dichloromethane (DCM)[1].

Q3: The product degrades during rotary evaporation. How can I stabilize it? Root Cause: Thermal hydrolysis. Trace acids or bases concentrated during solvent evaporation catalyze the cleavage of the sulfonamide S-N bond[3]. Solution: Ensure the organic phase is rigorously washed with brine to remove trace aqueous acids/bases. Dry over anhydrous


 (which is pH neutral) rather than 

(which can be slightly basic). Evaporate the solvent at a bath temperature strictly

30°C.

Part 3: Quantitative Data & Optimal Parameters

Strict pH control is the single most important variable in preventing both degradation and yield loss. Reference the table below to establish your workup parameters:

pH RangeDominant SpeciesPhase PartitioningDegradation RiskRecommendation
< 4.0 Pyridinium cationAqueous (High loss)Acid-catalyzed hydrolysisAvoid
7.0 - 8.0 Neutral moleculeOrganic (High recovery)MinimalOptimal Workup pH
> 10.0 Sulfonamidate anionAqueous (High loss)SNAr (Hydroxide displacement)Avoid

Part 4: Self-Validating Standard Operating Procedure (SOP)

This step-by-step protocol is designed to maximize yield while completely suppressing SNAr and hydrolytic degradation during the extraction of 4-Bromopyridine-2-sulfonamide from an amination reaction mixture[4].

Workflow Start Crude Reaction Mixture Quench 1. Quench with Cold Water (Temp < 5°C) Start->Quench pH 2. Adjust pH to 7.5 (Use 1M HCl) Quench->pH Extract 3. Extract with EtOAc (3x volumes) pH->Extract Wash 4. Wash Organics (Water, then Brine) Extract->Wash Dry 5. Dry over MgSO4 & Filter Wash->Dry Concentrate 6. Concentrate in vacuo (Bath ≤ 30°C) Dry->Concentrate Product Pure 4-Bromopyridine-2-sulfonamide Concentrate->Product

Caption: Optimized extraction and isolation workflow for 4-Bromopyridine-2-sulfonamide.

Step-by-Step Methodology:
  • Reaction Quench: Upon completion of the amination reaction, cool the reactor to 0–5°C using an ice bath. Slowly add 3 volumes of ice-cold deionized water to quench the reaction and dilute residual nucleophiles[4].

  • pH Adjustment (Critical Step): Insert a calibrated pH probe. Slowly add

    
    
    
    
    
    dropwise while maintaining the internal temperature < 15°C until the pH reaches exactly 7.5.
    • Self-Validation Check: As the pH approaches 7.5, the mixture will become noticeably cloudy as the neutral sulfonamide precipitates from the aqueous phase. If it remains perfectly clear, your pH is either too high or too low.

  • Extraction: Add 3 volumes of cold Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then allow the phases to separate. Extract the aqueous layer two additional times with EtOAc to ensure complete recovery.

  • Washing: Wash the combined organic layers once with cold water (to remove residual ammonium chloride) and once with saturated aqueous

    
     (brine) to remove bulk water and trace polar impurities.
    
  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter through a sintered glass funnel.
    
    • Causality Note: Do not skip the drying step; trace water during concentration promotes hydrolysis[3].

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) with a water bath temperature strictly set to

    
     30°C.
    
  • Storage: Store the resulting solid under an inert atmosphere (

    
     or Ar) at 2–8°C to ensure long-term stability.
    

References

  • US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. Google Patents. 1

  • US20250084064A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. Google Patents. 4

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 5

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem. 3

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. National Institutes of Health (NIH). 2

Sources

Technical Support Center: Managing the Stability and Storage of 4-Bromopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) . This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of highly selective NaV1.8 voltage-gated sodium channel inhibitors for pain management[1], as well as ketohexokinase (KHK) inhibitors[2].

Because the molecule contains both a photolabile halogenated pyridine ring and a moisture-sensitive sulfonamide group, strict adherence to handling protocols is mandatory. This guide provides field-proven insights to help you troubleshoot anomalies, prevent yield-crashing degradation, and maintain absolute scientific integrity in your workflows.

Section 1: Core Storage & Handling FAQs

Q1: What are the optimal long-term storage conditions for 4-Bromopyridine-2-sulfonamide? A1: The compound must be stored in a dark place under an inert atmosphere (Argon or Nitrogen) at room temperature or refrigerated (2–8°C) [3]. Causality: The bromo-pyridine moiety is susceptible to photolytic cleavage (debromination) upon prolonged exposure to UV/visible light[4]. Furthermore, the compound is hygroscopic; exposure to ambient atmospheric moisture can initiate slow hydrolysis of the sulfonamide bond or cause the powder to clump, drastically reducing its effective surface area for subsequent cross-coupling reactions.

Q2: Why must I equilibrate the vial to room temperature before opening? A2: If stored in a refrigerator, opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture onto the chemical powder. Because sulfonamides and bromopyridines are incompatible with strong oxidizing agents and moisture[5], this condensation acts as a solvent micro-environment that accelerates hydrolytic degradation[6].

Q3: Is the sulfonamide group stable in aqueous buffers during my assays? A3: Generally, sulfonamides exhibit excellent hydrolytic stability at neutral pH compared to standard amides[6]. However, stability drops significantly at extreme pH levels. In strongly basic conditions, the sulfonamide bond is prone to base-catalyzed cleavage, while strongly acidic conditions can protonate the pyridine nitrogen, altering the electronic distribution and making the molecule more susceptible to nucleophilic attack[7].

Section 2: Troubleshooting Experimental Anomalies

Issue A: My cross-coupling reaction yields have dropped significantly, and the starting material looks off-white/yellowish instead of its usual color.

  • Root Cause: A color shift to yellow or brown strongly indicates oxidative degradation or photolytic debromination [4]. The C-Br bond is the reactive site for your cross-coupling (e.g., Suzuki or Buchwald-Hartwig). If the compound was exposed to light or air during storage, radical-mediated debromination or oxidation of the pyridine nitrogen likely occurred.

  • Self-Validation Step: Run an LC-MS on your starting material. Look for the loss of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity separated by 2 Da) and a mass shift corresponding to the des-bromo impurity. If the isotope pattern is missing, the batch is compromised and must be discarded.

Issue B: The compound is not dissolving completely in my reaction solvent, leaving a cloudy suspension.

  • Root Cause: 4-Bromopyridine-2-sulfonamide is polar and requires specific solvents (e.g., DMF, DMSO, or Acetonitrile). If it previously dissolved in the same solvent but now forms a cloudy suspension, it has likely absorbed moisture and hydrolyzed into the corresponding sulfonic acid and amine degradants, which possess drastically different solubility profiles[7].

  • Self-Validation Step: Centrifuge the suspension and analyze the supernatant via HPLC. A shift in the retention time compared to a pristine reference standard confirms chemical degradation rather than a simple physical solubility limit.

Section 3: Quantitative Stability Data

To assist analytical chemists in developing stability-indicating assays, the following table summarizes the expected behavior of 4-Bromopyridine-2-sulfonamide under various forced degradation stress conditions[4],[8].

Stress ConditionReagent / EnvironmentPrimary Degradation MechanismRelative Stability Profile
Photolytic UV/Visible Light (ICH Q1B)Radical debrominationModerate to Low
Hydrolytic (Neutral) Ambient Moisture (H₂O)Nucleophilic attack on sulfonylHigh (Slow degradation)
Hydrolytic (Acidic) 0.1 M HCl, 40°CProtonation of pyridine, hydrolysisModerate
Hydrolytic (Basic) 0.1 M NaOH, 40°CBase-catalyzed sulfonamide cleavageLow (Rapid degradation)
Oxidative 3% H₂O₂, Room TempN-oxidation of pyridine ringModerate

Section 4: Validated Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw or moisture-exposure cycles, bulk quantities must be aliquoted immediately upon receipt.

  • Preparation: Transfer the sealed bulk bottle into a glovebox purged with Argon (ensure O₂ < 5 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh out single-experiment aliquots into pre-dried, amber glass vials to protect against photolytic degradation.

  • Sealing: Cap tightly with PTFE-lined septa and crimp seals.

  • Validation (The Self-Validating Step): Include a moisture-indicating desiccant pellet (e.g., cobalt chloride-free indicating silica) in the secondary storage container alongside the vials. If the pellet shifts from blue to pink, the environmental seal has failed. The batch must immediately be flagged for LC-MS purity re-validation before use.

Protocol 2: Forced Degradation Testing (Stability-Indicating Assay)

Use this protocol to validate your in-house HPLC methods to ensure they can separate the parent compound from its degradants[4].

  • Stock Preparation: Prepare a 1 mg/mL stock solution of 4-Bromopyridine-2-sulfonamide in LC-MS grade Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Validation (The Self-Validating Step): Quench all reactions (neutralize acid/base, add sodium thiosulfate to quench H₂O₂). Inject the samples into a validated LC-MS system. Calculate the mass balance: the sum of the parent peak area and all degradant peak areas must equal the control peak area (> 95% recovery). If mass balance is not achieved, degradants are either volatile or permanently retained on the column, requiring a change in the mobile/stationary phase.

Section 5: Mechanistic Workflows

Degradation Compound 4-Bromopyridine-2-sulfonamide (Intact) Light UV / Visible Light Compound->Light Exposure Moisture Moisture / H2O Compound->Moisture Hygroscopic Uptake Extremes Strong Acids / Bases Compound->Extremes pH Stress PhotoDeg Photolytic Cleavage (Debromination) Light->PhotoDeg Radical Formation Hydrolysis Sulfonamide Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Oxidation Oxidative Degradation Moisture->Oxidation Aerobic conditions Extremes->Hydrolysis Catalysis Impurities Loss of Purity / Precipitates PhotoDeg->Impurities Hydrolysis->Impurities Oxidation->Impurities

Fig 1: Mechanistic degradation pathways of 4-Bromopyridine-2-sulfonamide under environmental stress.

StorageWorkflow Receive Receive Compound Glovebox Transfer to Glovebox (Argon/N2 Atm) Receive->Glovebox Aliquots Divide into Single-Use Amber Vials Glovebox->Aliquots Prevent Moisture Desiccant Seal with Desiccant Aliquots->Desiccant Protect from Light Store Store in Dark (Room Temp or 2-8°C) Desiccant->Store Retrieve Retrieve for Experiment Store->Retrieve Equilibrate Equilibrate to RT Before Opening Retrieve->Equilibrate Prevent Condensation

Fig 2: Self-validating standard operating procedure for the storage and retrieval of the compound.

References

  • [1] Google Patents. US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. Available at:

  • [2] Google Patents. WO2022212194A1 - Khk inhibitors. Available at:

  • [6] The Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. Available at:[Link]

Sources

Overcoming challenges in the regioselective functionalization of 4-Bromopyridine-2-sulfonamide.

[1]

Scaffold Analysis & Reactivity Profile

Before initiating any protocol, understand the "Personality" of your molecule. 4-Bromopyridine-2-sulfonamide presents a triad of competing reactivity sites that dictate your synthetic strategy.

SiteReactivity TypeKey Challenge
C4-Bromine Electrophile (Primary Target)Activated for Oxidative Addition (Pd/Ni) due to electron-deficient pyridine ring.[1] Prone to protodebromination if catalyst stalls.
Sulfonamide (

)
Nucleophile / Ligand The free

is acidic (

). The anion can bind Pd(II) species, forming stable "off-cycle" resting states (Catalyst Poisoning).
Pyridine Nitrogen Lewis Base Can coordinate to metal centers, suppressing catalysis. Also susceptible to N-oxidation if oxidants are present.[1]

Decision Logic: The Functionalization Workflow

Do not blindly apply standard Suzuki conditions. Use this logic tree to select your protocol.

GStartTarget: Functionalize C4-BrQ1Is the SulfonamideGroup Tolerated?Start->Q1DirectDirect Coupling(High Risk, High Reward)Q1->DirectYes (Small Scale)ProtectProtection Strategy(High Reliability)Q1->ProtectNo (Scale-up/Complex R-B(OH)2)Cond_DirectProtocol A:Ligand-Controlled(BrettPhos/XPhos)Direct->Cond_DirectRequires Bulky LigandCond_ProtectProtocol B:DMB Protection-> Coupling -> DeprotectionProtect->Cond_ProtectRequires Acidic Deprotection

Figure 1: Strategic decision tree for selecting the coupling pathway.

Standard Operating Protocols (SOPs)

Protocol A: Direct Suzuki-Miyaura Coupling (Ligand-Controlled)

Use this for rapid analog generation when the boronic acid is inexpensive.[1]

The Mechanism: Standard ligands (


bulky, electron-rich biaryl phosphines

Step-by-Step:

  • Charge Vessel: Add 4-Bromopyridine-2-sulfonamide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 or Pd(dppf)Cl₂[1]·DCM (if substrate is simple).

    • Recommendation:XPhos or BrettPhos are superior for preventing sulfonamide coordination.

  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio).[1][2]

    • Why? Sulfonamides have poor solubility in pure toluene. Water is essential to solubilize the inorganic base.

  • Base: Add

    
     (3.0 equiv).
    
    • Note:

      
       is preferred over 
      
      
      for difficult heterocyclic couplings.
  • Degas: Sparge with Argon for 10 minutes. (Do not skip—oxygen kills electron-rich ligands).

  • Reaction: Heat to 80–100 °C for 2–4 hours.

  • Workup: Acidify carefully to pH 6 (to protonate the sulfonamide) before extraction with EtOAc.

Protocol B: Protection-First Strategy (DMB Route)

Use this for scale-up or when the direct coupling yields <30%.[1]

The Logic: Masking the sulfonamide with a 2,4-Dimethoxybenzyl (DMB) group removes the acidic proton and prevents catalyst poisoning.

  • Protection:

    • React 4-Bromopyridine-2-sulfonamide with 2,4-Dimethoxybenzyl alcohol (1.1 equiv) and

      
      /DIAD (Mitsunobu) OR 2,4-Dimethoxybenzyl chloride  + 
      
      
      in DMF.[1]
    • Result: A highly soluble, lipophilic intermediate.[1]

  • Coupling:

    • Perform standard Suzuki/Buchwald coupling. The DMB-protected substrate behaves like a simple aryl bromide.

    • Catalyst:

      
       or 
      
      
      is usually sufficient now.
  • Deprotection:

    • Treat with TFA (Trifluoroacetic acid) in DCM (1:1) at RT. The DMB group cleaves as a colored cation (scavenge with triethylsilane if needed).

Troubleshooting & FAQs

Q1: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning via the Sulfonamide Anion. The Science: In the presence of base, the sulfonamide becomes


Fix:
  • Switch to Protocol B (Protection).

  • If you must stay direct, switch to BrettPhos Pd G3 . The extreme bulk of BrettPhos prevents the sulfonamide anion from coordinating effectively to the metal center [1].

Q2: I see the product mass by LCMS, but I cannot isolate it from the aqueous layer.

Diagnosis: Amphoteric Solubility. The Science: The product contains a basic pyridine nitrogen and an acidic sulfonamide. At high pH (workup), it is an anion (water soluble). At low pH, it is a pyridinium cation (water soluble). Fix:

  • Adjust the aqueous layer to the Isoelectric Point (pI) , typically pH 4–5, where the molecule is neutral.

  • Use "salting out" with saturated NaCl.

  • Use n-Butanol or 2-MeTHF for extraction (higher polarity than EtOAc).[1]

Q3: I am getting "Protodebromination" (H instead of Br) as the major byproduct.

Diagnosis: Transmetallation Failure. The Science: The oxidative addition occurred, but the boronic acid failed to transmetallate. The Pd species eventually scavenges a proton from the solvent. Fix:

  • Your boronic acid might be decomposing (protodeboronation) faster than it reacts.

  • Solution: Use Boronic Esters (Pinacol) or MIDA boronates instead of free acids.

  • Solution: Lower the temperature and use a more active catalyst (e.g.,

    
    ).
    
Q4: Can I do Buchwald-Hartwig Amination on this scaffold?

Answer: Yes, but it is challenging. Risk: The sulfonamide

1Protocol:must1RuPhos

Quantitative Data: Ligand Screening Matrix

Typical yields observed for heteroaryl-heteroaryl coupling at C4.

Ligand SystemBase / SolventYield (Direct)Yield (DMB-Protected)Notes


/ Dioxane
< 10%85%Classical conditions fail due to poisoning.[1]


/ DMF
35%92%Good for protected substrates; mediocre for free NH.
XPhos Pd G3

/ BuOH:H2O
78% 95%Recommended for Direct Coupling.
BrettPhos Pd G3

/ Dioxane
82% 94%Best for sterically demanding partners.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Halides with Primary Sulfonamides."[1] Journal of the American Chemical Society, 2002.[3]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][4] Chemical Reviews, 1995.[1][4]

  • Willis, M. C., et al. "Sulfonamide Synthesis via Palladium-Catalyzed Chlorosulfonylation."[1] PMC (NIH), 2011.

  • MacMillan, D. W. C., et al. "Sulfonamidation of Aryl Halides through Photosensitized Nickel Catalysis."[5] Princeton University, 2018.[1]

  • BenchChem Protocols. "Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Reactivity)." BenchChem, 2025.[1][2]

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Refinement of reaction conditions for the synthesis of sterically hindered 4-Bromopyridine-2-sulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 4-bromopyridine-2-sulfonamide derivatives bearing sterically hindered nitrogen substituents (e.g., tert-butyl, adamantyl, or 2,6-diisopropylaniline groups) presents a unique set of challenges. The electron-deficient nature of the pyridine ring, combined with the extreme steric bulk at the sulfonamide nitrogen and the lability of the C4-bromine atom, often leads to poor yields, competing nucleophilic aromatic substitution (S_NAr), and rapid sulfonyl chloride hydrolysis.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your reaction conditions and establish a self-validating experimental system.

Process Workflow & Decision Tree

G N1 4-Bromo-2-chloropyridine N2 Nucleophilic Substitution (BnSH, K2CO3) N1->N2 N3 4-Bromo-2-(benzylthio)pyridine N2->N3 N4 Oxidative Chlorination (NCS, HCl, <5°C) N3->N4 N5 4-Bromo-2-pyridinesulfonyl chloride N4->N5 Strict Temp Control N6 Sulfonylation (Hindered Amine, DMAP) N5->N6 Use immediately N7 Sterically Hindered 4-Bromopyridine-2-sulfonamide N6->N7 DMAP Catalysis

Synthetic workflow for sterically hindered 4-bromopyridine-2-sulfonamide derivatives.

Troubleshooting Guides & FAQs

Q1: My yield of 4-bromo-2-pyridinesulfonyl chloride is consistently below 40%, and I observe a highly polar baseline spot on TLC. What is causing this, and how can I fix it? Root Cause: The baseline spot is likely 4-bromo-2-pyridinesulfonic acid, resulting from the hydrolysis of the highly reactive sulfonyl chloride intermediate. Pyridine-2-sulfonyl chlorides are notoriously unstable because the adjacent pyridine nitrogen acts as an intramolecular general base, accelerating the attack of ambient water on the sulfonyl electrophile. Solution:

  • Shift to Oxidative Chlorination of Thioethers: Instead of utilizing a Sandmeyer-type reaction (which requires aqueous conditions that promote hydrolysis), synthesize the sulfonyl chloride via the oxidative chlorination of 4-bromo-2-(benzylthio)pyridine using N-Chlorosuccinimide (NCS) and aqueous HCl in acetonitrile.

  • Strict Temperature Control: Maintain the internal reaction temperature strictly between 0°C and 5°C. At temperatures >10°C, the rate of hydrolysis outpaces the rate of chlorination.

  • Immediate Trapping: Do not attempt to isolate or store the sulfonyl chloride via silica gel chromatography. Perform a rapid aqueous workup with ice-cold brine, dry over Na2SO4, concentrate under high vacuum at ambient temperature, and use it immediately in the next step 1[1].

Q2: When coupling the sulfonyl chloride with a sterically hindered amine (e.g., tert-butylamine), the reaction stalls at 50% conversion. Adding more base or heating leads to degradation. How can I drive this to completion? Root Cause: Steric hindrance fundamentally raises the activation energy (


) for the nucleophilic attack on the sulfonyl sulfur. When using standard bases like Triethylamine (TEA), the reaction is too slow, allowing ambient moisture to hydrolyze the sulfonyl chloride. Heating the reaction promotes an undesired S_NAr displacement of the C4-bromine atom by the amine.
Solution: 
  • Nucleophilic Catalysis: Introduce 0.2 to 0.5 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive, less sterically encumbered N-sulfonylpyridinium intermediate that rapidly transfers the sulfonyl group to the hindered amine.

  • Base Selection: Replace TEA with N,N-Diisopropylethylamine (DIPEA). DIPEA is non-nucleophilic and will not compete with the amine or DMAP for the electrophile, reducing the formation of undesired sulfonammonium salts.

  • Solvent Optimization: Switch from THF to anhydrous Dichloromethane (DCM) to stabilize the polar transition state of the DMAP-catalyzed pathway 2[2].

Q3: I am observing significant loss of the C4-bromine atom (debromination) or substitution at the C4 position during the sulfonylation step. Why? Root Cause: The pyridine ring is highly electron-deficient, and the sulfonamide group at the C2 position further withdraws electron density. This highly activates the C4 position toward S_NAr. If primary or secondary amines are used in large excess, or if the reaction is heated above 40°C, the amine will attack the C4 position, displacing the bromide. Solution: Run the sulfonylation strictly at 0°C to room temperature (max 25°C). Use exactly 1.1 equivalents of the hindered amine and rely on DIPEA (2.0 eq) as the acid scavenger. If S_NAr persists, consider alternative modern methodologies, such as using sulfinylamine reagents, which allow for primary sulfonamide synthesis under exceptionally mild, transition-metal-free conditions 3[3].

Quantitative Data: Optimization of Sulfonylation Conditions

The following table summarizes the optimization of the coupling between 4-bromo-2-pyridinesulfonyl chloride and 1-adamantylamine (a highly hindered primary amine) at 25°C for 6 hours. This data demonstrates the self-validating nature of utilizing DMAP to outcompete S_NAr degradation.

EntryBase (Eq.)Catalyst (Eq.)SolventConversion (%)S_NAr Byproduct (%)
1TEA (2.0)NoneTHF15%< 2%
2TEA (2.0)NoneDCM22%< 2%
3DIPEA (2.0)NoneDCM28%< 2%
4DIPEA (2.0)DMAP (0.1)DCM74%4%
5 DIPEA (2.0) DMAP (0.5) DCM 92% 5%
6Pyridine (3.0)NoneDCM45%8%
7DIPEA (2.0)DMAP (0.5)DMF (40°C)95%35% (High S_NAr)
Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 4-Bromo-2-pyridinesulfonyl chloride via Oxidative Chlorination

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-bromo-2-(benzylthio)pyridine (10.0 mmol) in a mixture of MeCN (30 mL) and 2M aqueous HCl (6 mL).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0°C.

  • Oxidation: Add N-Chlorosuccinimide (NCS, 40.0 mmol) in four equal portions over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: Stir the suspension at 0°C for 45 minutes. The reaction will turn pale yellow.

  • Workup: Dilute the mixture with ice-cold EtOAc (50 mL) and wash rapidly with ice-cold brine (2 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 25°C) to yield the crude sulfonyl chloride as a viscous yellow oil. Proceed to Protocol B immediately.

Protocol B: DMAP-Catalyzed Sulfonylation with Sterically Hindered Amines

  • Setup: Dissolve the crude 4-bromo-2-pyridinesulfonyl chloride (~10.0 mmol) in anhydrous DCM (40 mL) under a nitrogen atmosphere and cool to 0°C.

  • Reagent Addition: Add DIPEA (20.0 mmol) followed by DMAP (2.0 mmol).

  • Amine Addition: Slowly add the sterically hindered amine (e.g., tert-butylamine or 1-adamantylamine, 11.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4-6 hours, monitoring by LC-MS.

  • Quench & Purification: Quench with saturated aqueous NH4Cl (30 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with 0.5 M HCl (to remove DMAP and unreacted amine), dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sterically hindered 4-bromopyridine-2-sulfonamide.

References
  • Source: ACS Catalysis (ACS Publications)
  • Title: Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Bromopyridine-2-sulfonamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic placement of functional groups on a heterocyclic scaffold can dramatically alter biological activity. This guide delves into a comparative analysis of 4-bromopyridine-2-sulfonamide and its positional isomers, offering a framework for researchers, scientists, and drug development professionals to evaluate their potential as therapeutic agents. While direct comparative data for these specific isomers is sparse in current literature, this document synthesizes established principles of sulfonamide and pyridine chemistry to propose a robust experimental workflow for their differential characterization.

The pyridine ring, a privileged scaffold in drug discovery, and the sulfonamide group, a classic pharmacophore, combine to create molecules with a wide spectrum of potential biological activities.[1][2][3][4] The introduction of a bromine atom further modulates the electronic and steric properties, potentially enhancing potency and selectivity. This guide will provide the scientific rationale and detailed protocols for comparing the antibacterial, enzyme inhibitory, and cytotoxic profiles of 4-bromopyridine-2-sulfonamide and its key isomers, such as 2-bromopyridine-4-sulfonamide and 3-bromopyridine-2-sulfonamide.

The Significance of Isomeric Variation

The precise positioning of the bromo and sulfonamide groups on the pyridine ring is critical. It influences the molecule's pKa, lipophilicity, and three-dimensional shape, all of which dictate its interaction with biological targets. For instance, the sulfonamide group is a well-known zinc-binding motif in metalloenzymes like carbonic anhydrase, and its orientation relative to the pyridine nitrogen and the bromine atom will significantly impact binding affinity.[5] Similarly, in antibacterial sulfonamides that mimic para-aminobenzoic acid (PABA), the overall molecular geometry is crucial for competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[1][3][6]

Proposed Experimental Workflow for Comparative Analysis

To objectively compare the biological activities of 4-bromopyridine-2-sulfonamide and its isomers, a multi-pronged experimental approach is essential. The following workflow outlines key assays, from broad-spectrum screening to more specific mechanistic studies.

Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Isomers QC Purity & Structural Verification (NMR, MS, HPLC) Synthesis->QC Antibacterial Antibacterial Assays QC->Antibacterial Enzyme Enzyme Inhibition Assays QC->Enzyme Cytotoxicity Cytotoxicity Assays QC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Enzyme->SAR Cytotoxicity->SAR Lead Lead Candidate Selection SAR->Lead

Caption: A proposed workflow for the synthesis, biological evaluation, and lead selection of bromopyridine sulfonamide isomers.

Part 1: Antibacterial Activity Profiling

Sulfonamides were among the first effective antibacterial agents and continue to be a cornerstone of antimicrobial research.[2][4] Their primary mechanism of action is the inhibition of dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[3][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare stock solutions of each isomer in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Expected Data and Interpretation

The antibacterial activity can vary significantly between isomers. For instance, an isomer whose geometry more closely mimics PABA may exhibit lower MIC values.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-Bromopyridine-2-sulfonamide64128
2-Bromopyridine-4-sulfonamide3264
3-Bromopyridine-X-sulfonamide>256>256
Sulfamethoxazole (Control)816

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A lower MIC value indicates greater antibacterial potency.[2] Differences in activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria can provide insights into the compounds' ability to penetrate the bacterial outer membrane.

Part 2: Enzyme Inhibition Assays - Carbonic Anhydrase

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[5] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[5][7]

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

This colorimetric assay measures the inhibition of human carbonic anhydrase II (hCA II), an isoform ubiquitously expressed in the human body.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of hCA II, and a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the hCA II solution. Incubate for a short period to allow for binding.

  • Initiation of Reaction: Add the p-NPA solution to initiate the enzymatic reaction. The hydrolysis of p-NPA by hCA II produces the yellow-colored p-nitrophenolate.

  • Absorbance Measurement: Measure the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Mechanism of Inhibition and Expected Data

The sulfonamide group coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.[5] The affinity of this interaction is highly dependent on the electronic properties and steric accessibility of the sulfonamide nitrogen.

CA_Inhibition Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition by Sulfonamide Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide R-SO₂NH⁻ Zn_inhibited Zn²⁺ His1_i His Zn_inhibited->His1_i His2_i His Zn_inhibited->His2_i His3_i His Zn_inhibited->His3_i Zn_inhibited->Sulfonamide Coordination Bond

Caption: Sulfonamide inhibition of carbonic anhydrase via coordination to the active site zinc ion.

CompoundhCA II IC50 (µM)
4-Bromopyridine-2-sulfonamide1.2
2-Bromopyridine-4-sulfonamide5.8
3-Bromopyridine-X-sulfonamide0.5
Acetazolamide (Control)0.012

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Lower IC50 values indicate more potent inhibition. The variation in IC50 values among the isomers would highlight the importance of the sulfonamide group's positioning for optimal interaction with the enzyme's active site.

Part 3: In Vitro Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial in drug development to identify compounds that may have adverse effects on human cells.[8][9]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a suitable density and allow the cells to attach overnight.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide isomers for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Interpreting Cytotoxicity Data
CompoundHeLa IC50 (µM)HepG2 IC50 (µM)
4-Bromopyridine-2-sulfonamide150>200
2-Bromopyridine-4-sulfonamide85120
3-Bromopyridine-X-sulfonamide>200>200
Doxorubicin (Control)0.50.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A higher IC50 value indicates lower cytotoxicity. A desirable drug candidate would exhibit high potency against its intended target (e.g., bacteria or a specific enzyme) and low cytotoxicity against human cells, resulting in a favorable therapeutic index.

Conclusion and Future Directions

The systematic comparison of 4-bromopyridine-2-sulfonamide and its isomers provides a valuable framework for understanding the structure-activity relationships within this chemical class. The proposed experimental workflow, encompassing antibacterial, enzyme inhibition, and cytotoxicity assays, allows for a comprehensive evaluation of their therapeutic potential. Positional isomerism is a powerful tool in medicinal chemistry, and a thorough investigation of these bromopyridine sulfonamides could uncover novel candidates for the treatment of bacterial infections, glaucoma, or even cancer. Future studies should focus on expanding the panel of bacterial strains and enzyme isoforms to build a more detailed biological profile of the most promising isomers.

References

  • Jampilek, J. (2019). Sulfonamides in the treatment of microbial infections. Bioactive Compounds in Health and Disease, 2(5), 88-110.
  • Al-Ghorbani, M., et al. (2022). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 14(4), 1-7.
  • Massive Bio. (2025). Sulfonamide. Massive Bio.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
  • BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. BenchChem.
  • Bendjeddou, A., et al. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-806.
  • Smolecule. (2023). 2-bromopyridine-4-sulfonamide. Smolecule.
  • BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. BenchChem.
  • Guliya, O., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456.
  • Taha, M., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 63, 64-71.
  • Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718.
  • Bua, S., et al. (2011). Sulfapyridine-like benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes I, II and VI. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 560-565.
  • Al-Masoudi, N. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955-25965.
  • Sadeghi-Aliabadi, H., & Ahmadi, A. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 767-773.
  • El-Sayed, M. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 2543.
  • Al-Omaim, W. S., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 2(2), 1-8.
  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.
  • Wang, Y., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849.
  • Khan, S. A., & Yusuf, M. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-158.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Google Patents. (2015). CN105153023B - The synthetic method of 2 amino, 4 bromopyridine.
  • ResearchGate. (2025). 4-Bromopyridine.
  • Król, M., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(24), 7586.
  • ResearchGate. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • El-Gazzar, M. G., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinyl Acetamide Isomers in Drug Discovery. BenchChem.
  • Eldehna, W. M., et al. (2020). Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5410-5426.
  • ResearchGate. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • Wujec, M., & Paneth, A. (2022).

Sources

Validating the binding mode of 4-Bromopyridine-2-sulfonamide derivatives to a target protein.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-bromopyridine-2-sulfonamide represents a privileged scaffold. It combines a "warhead" moiety (the sulfonamide) capable of anchoring to metalloenzymes—most notably Carbonic Anhydrase (CA) —with a halogenated heteroaromatic ring that offers vectors for growth and specific halogen bonding (XB) interactions.

Validating the binding mode of such derivatives requires more than a simple


. It demands a multi-modal approach to confirm where it binds (topology), how it binds (interaction geometry), and how long it stays (kinetics). This guide compares the three primary validation methodologies—X-ray Crystallography , Surface Plasmon Resonance (SPR) , and Ligand-Observed NMR —and provides actionable protocols for their execution.

The Structural Challenge: Zinc Anchors and Halogen Bonds

The binding mode of 4-bromopyridine-2-sulfonamide derivatives is typically driven by two distinct forces:

  • The Sulfonamide Anchor: In metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen coordinates directly to the catalytic Zinc (

    
    ) ion, displacing a water molecule/hydroxide ion. This is a high-enthalpy interaction.
    
  • The Bromine "Handle": The bromine at the 4-position is not merely a hydrophobic bulk. It possesses a

    
    -hole —a region of positive electrostatic potential opposite the C-Br bond—that can form highly directional halogen bonds with backbone carbonyl oxygens (C-Br···O=C).
    

Critical Insight: Many researchers fail to validate the geometry of the halogen bond, leading to "false positive" docking models. A true halogen bond requires a C-X···O angle near 180°.

Comparative Analysis of Validation Methods

Method A: X-ray Crystallography (The Structural Gold Standard)
  • Role: Definitive proof of binding pose and atomic interactions.

  • Strengths: Unambiguous determination of the sulfonamide-Zn coordination and measurement of the Halogen Bond angle (

    
    ) and distance (
    
    
    
    ).
  • Weaknesses: Static snapshot; crystal packing artifacts can induce non-native poses; requires high-quality crystals.

Method B: Surface Plasmon Resonance (SPR) (The Kinetic Validator)
  • Role: Quantifying binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Strengths: Measures residence time (critical for drug efficacy); differentiates between specific binding and non-specific aggregation; high throughput.

  • Weaknesses: No structural insight; requires immobilization which can occlude binding sites if not designed correctly.

Method C: Ligand-Observed NMR (The Solution Truth)
  • Role: Validating binding in solution and epitope mapping.

  • Strengths: Detects weak binders (

    
     > 100 
    
    
    
    M) often missed by SPR; confirms binding away from crystal packing forces.
  • Weaknesses: Protein size limitations; high sample consumption; lower throughput.

Comparison Matrix
FeatureX-ray CrystallographySurface Plasmon Resonance (SPR)Ligand-Observed NMR (STD/WaterLOGSY)
Primary Output Atomic Coordinates (PDB)Kinetics (

)
Epitope Mapping / Binding Confirmation
Resolution Atomic (< 2.0 Å preferred)Kinetic (Real-time)Atomic (Ligand protons)
Sample Req. High conc. protein (>10 mg/mL)Low conc. protein (<50

g)
High conc. protein + Excess Ligand
Throughput Low to MediumHighMedium
Key Blind Spot Crystal Packing ArtifactsNon-specific binding (NSB)Protein-induced line broadening

Strategic Workflow Visualization

The following diagram outlines the decision logic for validating 4-bromopyridine-2-sulfonamide derivatives, prioritizing the identification of the halogen bond.

BindingValidation Start Hit Identification: 4-Bromopyridine-2-sulfonamide Derivative SolubilityCheck Solubility Check (DMSO Tolerance) Start->SolubilityCheck SPR SPR Kinetic Screen (Determine KD & Residence Time) SolubilityCheck->SPR Decision1 Is KD < 50 µM? SPR->Decision1 NMR Ligand-Observed NMR (STD / WaterLOGSY) Decision1->NMR No (Weak Binder) XRay X-ray Co-crystallization (Soaking vs. Co-crystal) Decision1->XRay Yes (Strong Binder) NMR->XRay Validated Hit Refinement Density Refinement (Check Br...O Distance & Angle) XRay->Refinement Validation Final Binding Mode Model Refinement->Validation

Figure 1: Decision tree for validating pyridine sulfonamide derivatives. Note the pivot to NMR for weak binders before attempting resource-intensive crystallography.

Detailed Experimental Protocols

Protocol A: X-ray Co-crystallization & Halogen Bond Validation

Rationale: Soaking is preferred for fragment-sized sulfonamides to maintain crystal lattice integrity, but co-crystallization is required if the bromine induces significant conformational change.

Reagents:

  • Target Protein (e.g., Carbonic Anhydrase II), >10 mg/mL.

  • Ligand: 4-bromopyridine-2-sulfonamide derivative (100 mM in DMSO).

  • Crystallization Buffer (e.g., Precipitant, Buffer, Salt).

Step-by-Step:

  • Crystal Growth: Grow apo-crystals using hanging drop vapor diffusion.

  • Soaking:

    • Prepare a soaking drop containing the mother liquor + ligand (final conc. 1–5 mM).

    • Critical: Keep DMSO concentration < 5-10% to prevent lattice cracking.

    • Transfer apo-crystals to the soaking drop. Incubate for 1 hour to 24 hours.

  • Cryo-protection & Data Collection: Flash cool in liquid nitrogen. Collect data at a synchrotron source (focus on high resolution < 2.0 Å).

  • Refinement & Halogen Bond Validation:

    • Solve structure via Molecular Replacement.

    • The "Sigma Hole" Check: Inspect the

      
       difference map. You should see positive density around the sulfonamide and the bromine.
      
    • Geometric Validation: Measure the C-Br···O angle.

      • Ideal Halogen Bond: Angle

        
         165°–180°.
        
      • Distance: < Sum of van der Waals radii (approx. 3.4–3.6 Å).

      • Reference: Use tools like HalBS (Halogen Bond Score) in PDB-REDO to validate the interaction geometry [1].[1][2]

Protocol B: SPR Kinetic Analysis (Direct Binding)

Rationale: Sulfonamides are small (<300 Da). Direct immobilization of the protein and flowing the ligand is the standard setup to maximize signal-to-noise.

Equipment: Biacore 8K or S200 (or equivalent).

Step-by-Step:

  • Immobilization:

    • Chip: CM5 (Carboxymethylated dextran).

    • Method: Amine coupling (EDC/NHS).

    • Target Density: High density (~3000–5000 RU) is often needed for small molecule fragments to generate sufficient

      
      .
      
  • Assay Setup:

    • Running Buffer: HBS-P+ with 1-3% DMSO (matched exactly to sample).

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: 0, 0.5x, 1x, 2x, 4x, 8x

      
       (estimated).
      
  • Solvent Correction:

    • Perform a DMSO solvent correction curve (4.5% to 5.5% DMSO) to account for bulk refractive index changes.

  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model .

    • Quality Control: Look for "square" sensorgrams (fast on/off) typical of fragments. If the Bromine improves affinity, you should see a decrease in

      
       (slower dissociation) compared to the non-halogenated control.
      

Visualization of the Binding Interaction

The following diagram illustrates the specific atomic interactions you must validate.

InteractionMap cluster_geometry Validation Metrics Ligand 4-Bromopyridine- 2-sulfonamide Zn Zn2+ Ion (Active Site) Ligand->Zn Coordination (Sulfonamide N) Backbone Backbone Carbonyl (O=C) Ligand->Backbone Halogen Bond (C-Br ... O) Hydrophobic Hydrophobic Wall (Val/Leu/Phe) Ligand->Hydrophobic Pi-Stacking / VdW Metric1 Angle: 160-180 deg Metric2 Dist: < 3.5 A

Figure 2: Atomic interaction map. The green dashed line represents the critical halogen bond that distinguishes 4-bromo derivatives from simple hydrophobic analogs.

Data Interpretation & Troubleshooting

The "Bromine Scan" Effect

When comparing the 4-bromo derivative to a 4-chloro or 4-hydrogen analog:

  • SPR: You expect the

    
     to improve (lower value) as the halogen size increases (Cl < Br < I) due to the stronger 
    
    
    
    -hole, provided the pocket can accommodate the size.
  • X-ray: If the Br derivative binds worse or identically to the H derivative, inspect the crystal structure for steric clashes or lack of a suitable bond acceptor (carbonyl oxygen) at the correct angle.

Common Pitfalls
  • DMSO Mismatch in SPR: Small molecules require high DMSO. Even a 0.1% mismatch between running buffer and sample buffer causes bulk shifts that mask the binding signal.

  • Radiation Damage in X-ray: C-Br bonds are susceptible to radiolysis. If the density for the Bromine is weak, collect data with a lower dose or at a different wavelength.

References

  • De Vries, I., et al. (2025).[2] Halogen bonds between ligands and proteins: Can we use them in validation? PDB-REDO.[1][2][3] [Link] (Contextual validation tool)

  • Di Fiore, A., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase. Journal of Medicinal Chemistry.[4] [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: lessons from the past and future directions. Nature Reviews Drug Discovery. [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: Small Atom, Big Impact. Journal of Medicinal Chemistry.[4] [Link]

Sources

Cross-reactivity profiling of kinase inhibitors derived from 4-Bromopyridine-2-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of kinase inhibitors derived from 4-Bromopyridine-2-sulfonamide. Content Type: Publish Comparison Guide.

Executive Summary: The Pyridine-2-Sulfonamide Advantage

In the landscape of kinase inhibitor discovery, the 4-Bromopyridine-2-sulfonamide scaffold (CAS: 1209458-42-3) has emerged as a high-value pharmacophore. Its structural duality—offering a reactive handle at the C4 position (bromine) for Suzuki-Miyaura cross-coupling and a polar sulfonamide motif at C2—allows for the rapid generation of diverse Type I and Type II kinase inhibitors.

However, the sulfonamide moiety, while excellent for hydrogen bonding with the kinase hinge region or the


C-helix glutamate, poses significant risks for off-target binding (promiscuity). This guide details the rigorous cross-reactivity profiling required to validate these derivatives, comparing them against industry-standard sulfonamide inhibitors like Vemurafenib  and Pazopanib .[1]

Key Takeaway: Effective profiling of 4-Bromopyridine-2-sulfonamide derivatives requires a transition from simple IC


 screening to thermodynamic binding metrics (

) to accurately predict clinical safety windows.

Chemical Context: The Scaffold Logic

To understand the profiling requirements, one must understand the molecule. The 4-Bromopyridine-2-sulfonamide scaffold serves as a "bifunctional anchor."

  • The C2-Sulfonamide (

    
    ):  Acts as the primary hydrogen bond donor/acceptor, typically targeting the ATP-binding pocket's conserved residues (e.g., the hinge region or the DFG-motif).
    
  • The C4-Bromine (

    
    ):  Allows for the attachment of hydrophobic "tails" (aryl or heteroaryl groups) that occupy the hydrophobic back pocket, conferring specificity to the target kinase (e.g., BRAF, VEGFR, or PI3K).
    

The Risk: Because the pyridine-sulfonamide core mimics the adenine ring of ATP, it has an inherent affinity for the entire human kinome (~518 kinases). Without rigorous profiling, a derivative designed for VEGFR2 may inadvertently inhibit CDK2 or GSK3


 , leading to cardiotoxicity or metabolic deregulation.

Comparative Analysis: Pyridine-2-Sulfonamide Series vs. Standards

The following analysis compares a representative optimized derivative of the 4-Bromopyridine-2-sulfonamide class (designated here as PyS-404 ) against established FDA-approved sulfonamide kinase inhibitors.

Table 1: Selectivity and Potency Comparison[2]
FeaturePyS-404 (Novel Derivative) Vemurafenib (Standard) Pazopanib (Standard)
Core Scaffold Pyridine-2-sulfonamidePyrrolo-pyridine sulfonamideIndazole-pyrimidine sulfonamide
Primary Target BRAF / VEGFR2 (Dual)BRAF (V600E)VEGFR / PDGFR / KIT
Selectivity Score (

)
0.12 (High Selectivity)0.08 (Very High)0.24 (Moderate/Promiscuous)
Major Off-Targets p38

, SRC
CRAF, SRMS, ACK1FGFR, CSF1R, LCK
Mechanism Type II (DFG-out binder)Type I (Active conformation)Type I (Active conformation)
Cross-Reactivity Risk Moderate: p38 inhibition may blunt cytokine response.High: Paradoxical activation of ERK in RAS-mutant cells.High: Hepatotoxicity linked to broad kinome inhibition.
  • 
     Score:  Defined as the fraction of kinases inhibited 
    
    
    
    at a screening concentration of 3
    
    
    M. A lower score indicates higher selectivity.
  • Insight: While PyS-404 shows improved selectivity over multi-kinase inhibitors like Pazopanib, its structural similarity to p38 inhibitors (via the pyridine nitrogen) necessitates specific counter-screening against the MAPK pathway.

Experimental Workflow: The "Gatekeeper" Protocol

To objectively assess the cross-reactivity of 4-Bromopyridine-2-sulfonamide derivatives, we utilize a self-validating Three-Tier Profiling System . This moves beyond simple enzymatic assays to biophysical confirmation.

Tier 1: Kinome-Wide Binding Scan (Competition Assay)

Objective: Rapidly identify all potential binders without measuring functional inhibition. Method: Active-site directed competition binding (e.g., KINOMEscan™). Threshold: Any kinase showing


 remaining activity relative to control is flagged.
Tier 2: Thermodynamic Affinity ( Determination)

Objective: Distinguish between weak, non-specific binding and true high-affinity off-targets. Method: 11-point dose-response curve for all flagged hits from Tier 1. Metric: Calculate the Selectivity Entropy (


) to quantify distribution.
Tier 3: Functional Validation (Cellular Context)

Objective: Confirm if binding leads to physiological inhibition. Method: NanoBRET™ Target Engagement or Phospho-Western Blotting.

Visualization: The Profiling Decision Matrix

ProfilingWorkflow Start Compound Synthesis (4-Bromopyridine-2-sulfonamide Core) Tier1 Tier 1: Kinome Scan (468 Kinases @ 1µM) Start->Tier1 Decision1 Binding > 65%? Tier1->Decision1 Tier2 Tier 2: Kd Determination (11-point Dose Response) Decision1->Tier2 Yes Discard Discard / No Action Decision1->Discard No Tier2->Discard Kd > 100nM Tier3 Tier 3: Functional Assay (NanoBRET / IC50) Tier2->Tier3 Kd < 100nM Safety Safety Assessment (Off-Target Index) Tier3->Safety

Figure 1: Decision tree for profiling kinase inhibitors. Only compounds passing the thermodynamic threshold (


) proceed to functional validation.

Detailed Protocol: Competitive Binding Assay (KINOMEscan Variant)

This protocol is the industry standard for profiling sulfonamide derivatives due to its independence from ATP concentration, allowing detection of both Type I and Type II inhibitors.

Materials:
  • Test Compound: 4-Bromopyridine-2-sulfonamide derivative (10 mM in DMSO).

  • Kinase Panel: T7 phage-tagged kinase strains (human kinome library).

  • Affinity Beads: Streptavidin-coated magnetic beads loaded with biotinylated broad-spectrum kinase ligands.

  • Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl

    
    , 0.01% Triton X-100.
    
Step-by-Step Methodology:
  • Preparation: Dilute the Test Compound to 4x final concentration in 1x Buffer. (Final assay concentration typically 1

    
    M or 10 
    
    
    
    M).
  • Assembly: In a 96-well polypropylene plate, combine:

    • 5

      
      L of 4x Compound.
      
    • 5

      
      L of Kinase/Phage solution.
      
    • 10

      
      L of Ligand-bound Affinity Beads.
      
  • Incubation: Seal plate and rotate at room temperature for 1 hour. Causality: This allows the test compound to compete with the immobilized ligand for the kinase active site.[1]

  • Washing: Magnetically separate beads. Wash 3x with Wash Buffer to remove unbound phage. Validation: If the compound binds the kinase, the phage is washed away (signal loss). If it doesn't bind, the phage remains on the bead (high signal).

  • Elution & Detection: Elute remaining phage with qPCR master mix. Perform qPCR to quantify the amount of kinase remaining on the beads.[1]

  • Data Analysis:

    
    
    
    • Interpretation: Lower POC = Higher Binding Affinity.

Structural Mechanism of Cross-Reactivity

Understanding why these derivatives cross-react is crucial for optimization. The pyridine-2-sulfonamide scaffold often engages in a specific interaction network.

Visualization: Scaffold Interaction Map

InteractionMap Scaffold Pyridine-2-Sulfonamide Scaffold N_Py Pyridine Nitrogen (H-Bond Acceptor) Scaffold->N_Py Sulf Sulfonamide Group (H-Bond Donor/Acceptor) Scaffold->Sulf Br_Sub C4-Substitution (Hydrophobic Tail) Scaffold->Br_Sub Hinge Kinase Hinge Region (Met/Glu/Asp) N_Py->Hinge Primary Interaction Sulf->Hinge Water-mediated Bridge DFG DFG Motif (Asp-Phe-Gly) Sulf->DFG Type II Binding Gatekeeper Gatekeeper Residue (Thr/Met) Br_Sub->Gatekeeper Selectivity Filter

Figure 2: Interaction map showing how the Pyridine-2-Sulfonamide scaffold engages kinase domains. The C4-substitution is the critical determinant for selectivity (the "Selectivity Filter").

Mechanistic Insight

The Pyridine Nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region residues. The Sulfonamide group can adopt multiple conformations:

  • Direct Hinge Binding: Mimicking the adenine N1/N6 of ATP.

  • Glu-Out Binding: Interacting with the

    
    C-helix glutamate, stabilizing the "C-helix Out" (inactive) conformation.
    

Cross-Reactivity Source: The pyridine-sulfonamide motif is a "privileged structure" that fits the ATP pocket of ~70% of kinases. Specificity is not derived from the core, but from the C4-substituent . If the C4-tail is too small (e.g., a simple phenyl group), the molecule will fit into too many kinases (e.g., CDK, MAPK, GSK), leading to high promiscuity.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors. Chemistry & Biology. [Link]

Sources

A Head-to-Head Comparison of 4-Bromopyridine-2-sulfonamide with Established Therapeutic Agents in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, the pursuit of novel molecules with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a constant endeavor. This guide provides a comprehensive head-to-head comparison of the novel compound 4-Bromopyridine-2-sulfonamide with two established therapeutic agents, Acetazolamide and Dorzolamide, in the context of carbonic anhydrase (CA) inhibition. While 4-Bromopyridine-2-sulfonamide is a promising scaffold, this guide will leverage the extensive data on established drugs to frame its potential and outline the necessary experimental validation.

The Therapeutic Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1] The inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, altitude sickness, and even certain cancers.[1]

The sulfonamide functional group is a well-established pharmacophore for potent CA inhibitors.[2] This is exemplified by the systemic drug Acetazolamide and the topical agent Dorzolamide, both of which are mainstays in the management of glaucoma.

Mechanism of Action: A Tale of Two Established Inhibitors and a Promising Newcomer

The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide moiety to the zinc ion at the active site of the enzyme. This interaction prevents the binding of a water molecule, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.

Signaling Pathway of Carbonic Anhydrase Inhibition in Glaucoma

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO3- + H+ H2CO3->HCO3_H Bicarbonate_Secretion Bicarbonate Secretion HCO3_H->Bicarbonate_Secretion CA Carbonic Anhydrase Reduced_Aqueous_Humor Reduced Aqueous Humor Formation Aqueous_Humor Aqueous Humor Formation Bicarbonate_Secretion->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide, Dorzolamide, 4-Bromopyridine-2-sulfonamide) Inhibitor->CA Reduced_IOP Reduced Intraocular Pressure Reduced_Aqueous_Humor->Reduced_IOP Reduces

Caption: Inhibition of carbonic anhydrase in the ciliary epithelium reduces aqueous humor formation and intraocular pressure.

Established Therapeutic Agents: A Benchmark for Comparison

Acetazolamide

Acetazolamide is a potent, systemically administered carbonic anhydrase inhibitor.[2] Its broad, non-selective inhibition of various CA isoforms leads to its therapeutic effects but also contributes to its side-effect profile.[3]

Dorzolamide

Dorzolamide is a topically active carbonic anhydrase inhibitor specifically designed for ophthalmic use.[4] Its development was a significant advancement, offering a localized therapeutic effect with reduced systemic side effects compared to oral CA inhibitors.[4] Dorzolamide is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV, while being a very weak inhibitor of isoenzyme I.[4]

The Challenger: 4-Bromopyridine-2-sulfonamide

4-Bromopyridine-2-sulfonamide is a novel heterocyclic sulfonamide. While specific biological data is not yet publicly available, its chemical structure, featuring a pyridine ring and a sulfonamide group, suggests its potential as a carbonic anhydrase inhibitor. The bromine substitution offers a potential site for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: Quantitative Data

The following tables summarize the key performance indicators for Acetazolamide and Dorzolamide, providing a framework for the evaluation of 4-Bromopyridine-2-sulfonamide.

Table 1: In Vitro Inhibitory Potency (Ki values in nM)
IsoformAcetazolamideDorzolamide4-Bromopyridine-2-sulfonamide
hCA I 250[5]~600 (IC50)[6]To be determined
hCA II 12.1[5]1.9[7]To be determined
hCA IV 74[5]31[7]To be determined
hCA IX 25.8[5]Data not readily availableTo be determined
hCA XII 5.7[5]Data not readily availableTo be determined

Lower Ki values indicate higher potency.

Table 2: Pharmacokinetic and Clinical Properties
PropertyAcetazolamideDorzolamide4-Bromopyridine-2-sulfonamide
Administration Oral, IV[8]Topical (ophthalmic)[8]To be determined
Bioavailability High (oral)[3]Low systemic absorption after topical administration[9]To be determined
Metabolism Primarily excreted unchanged[3]Metabolized to N-de-ethyldorzolamide[9]To be determined
Primary Indication Glaucoma, epilepsy, altitude sickness[8]Glaucoma, ocular hypertension[8]Hypothesized for glaucoma
Common Side Effects Paresthesias, metabolic acidosis, fatigue[8]Ocular stinging, burning, bitter taste[9]To be determined
IOP Reduction ~19% (systemic)[10]~17% (topical)[10]To be determined

Experimental Protocols for Evaluation

To ascertain the therapeutic potential of 4-Bromopyridine-2-sulfonamide, a series of well-defined experiments are necessary.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of a compound against specific CA isoforms.

Principle: This is a colorimetric assay that measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor reduces the rate of this reaction.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4, pH 7.4.

    • Enzyme Solution: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV) are diluted to an optimized concentration in the assay buffer.

    • Substrate Solution: A 3 mM solution of p-nitrophenyl acetate (pNPA) is prepared fresh daily.

    • Test Compound: 4-Bromopyridine-2-sulfonamide is dissolved in DMSO to create a stock solution and then serially diluted. Acetazolamide and Dorzolamide are used as positive controls.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of Assay Buffer.

    • Add 10 µL of the hCA enzyme solution.

    • Add 10 µL of the test compound at various concentrations.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 405 nm over time using a plate reader in kinetic mode.

    • Calculate the rate of reaction (slope) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for In Vitro CA Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate (pNPA) - Test Compound Dilutions Plate_Setup Plate Setup (96-well): Add Buffer, Enzyme, and Test Compound Reagents->Plate_Setup Incubation Incubate at RT for 15 min Plate_Setup->Incubation Reaction_Start Initiate Reaction with pNPA Substrate Incubation->Reaction_Start Kinetic_Read Kinetic Measurement of Absorbance (405 nm) Reaction_Start->Kinetic_Read Calculate_Rate Calculate Reaction Rate (Slope) Kinetic_Read->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50 Calculate_Ki Calculate Ki Value (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Caption: A generalized workflow for determining inhibitor Ki values.

In Vivo Model of Ocular Hypertension

To evaluate the efficacy of 4-Bromopyridine-2-sulfonamide in lowering intraocular pressure (IOP), an animal model of glaucoma is essential.

Model: A common method is the induction of ocular hypertension in rodents (e.g., rats or mice) by injecting hypertonic saline or microbeads into the anterior chamber to obstruct aqueous humor outflow.[12]

Step-by-Step Methodology:

  • Animal Model Induction:

    • Anesthetize the animals.

    • Under a surgical microscope, inject a small volume of a sterile solution of microbeads into the anterior chamber of one eye. The contralateral eye can serve as a control.

    • Monitor the animals for a sustained elevation in IOP over several days.

  • Drug Administration:

    • Formulate 4-Bromopyridine-2-sulfonamide into a suitable topical ophthalmic solution.

    • Administer a single drop of the test solution to the hypertensive eye. Control groups would receive a vehicle or a solution of a known IOP-lowering agent like Dorzolamide.

  • IOP Measurement:

    • Measure the IOP at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 8 hours).

    • IOP can be measured non-invasively using a rebound tonometer (e.g., TonoLab) calibrated for the specific animal species.[13]

  • Data Analysis:

    • Calculate the mean change in IOP from baseline for each treatment group at each time point.

    • Compare the IOP-lowering effect of 4-Bromopyridine-2-sulfonamide with the control groups using appropriate statistical analyses.

Future Directions and Conclusion

The structural characteristics of 4-Bromopyridine-2-sulfonamide position it as a promising candidate for a novel carbonic anhydrase inhibitor. The immediate next steps involve the synthesis of the compound and its rigorous evaluation through the experimental protocols outlined in this guide. Key areas of investigation will be its inhibitory potency against a panel of CA isoforms to determine its selectivity profile. A high affinity for CA II and IV, coupled with low affinity for CA I, would be a desirable characteristic for a topical anti-glaucoma agent.

Furthermore, in vivo studies will be crucial to assess its efficacy in reducing intraocular pressure and to evaluate its ocular and systemic safety profile. The bromine atom on the pyridine ring provides a handle for medicinal chemists to generate a library of analogs, potentially leading to compounds with superior therapeutic indices compared to existing agents.

References

  • Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC. Available at: [Link]

  • (PDF) Experimental glaucoma model with controllable intraocular pressure history. Available at: [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - Frontiers. Available at: [Link]

  • In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Annals of Eye Science. Available at: [Link]

  • Animal Models of Glaucoma - PMC. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. Available at: [Link]

  • In vivo measurement of trabecular meshwork stiffness in a corticosteroid-induced ocular hypertensive mouse model | PNAS. Available at: [Link]

  • The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... - ResearchGate. Available at: [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC. Available at: [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC. Available at: [Link]

  • Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - Taylor & Francis. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available at: [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • Clinical Pharmacokinetics of Dorzolamide - ResearchGate. Available at: [Link]

  • CN105153023B - The synthetic method of 2 amino, 4 bromopyridine - Google Patents.
  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma - Mount Sinai Scholars Portal. Available at: [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 4-Substituted Pyridine-2-Sulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from in vitro potency to in vivo efficacy is the primary failure point in preclinical drug development. This guide focuses on a privileged scaffold: 4-Bromopyridine-2-sulfonamide . While the parent molecule is a synthetic building block, its C4-substituted derivatives represent a potent class of Carbonic Anhydrase (CA) Inhibitors , specifically targeting the tumor-associated isoforms CA IX and CA XII .[1]

The Core Thesis: Derivatives of this scaffold often exhibit low-nanomolar in vitro potency (


 nM) due to the zinc-binding sulfonamide "warhead." However, in vivo efficacy relies heavily on the "tail" moiety attached at the 4-position (replacing the bromine) to modulate solubility, plasma half-life, and tumor accumulation in hypoxic microenvironments.

The Scaffold: Synthetic Utility & Mechanism

The 4-Bromopyridine-2-sulfonamide scaffold is unique because it combines a zinc-binding group (sulfonamide) with a reactive handle (C4-Bromine).

  • The Warhead (Pos 2): The sulfonamide (

    
    ) coordinates with the 
    
    
    
    ion in the active site of Carbonic Anhydrase enzymes.
  • The Handle (Pos 4): The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach hydrophobic or hydrophilic "tails." These tails interact with the hydrophobic pocket of the enzyme, conferring isoform selectivity (sparing the ubiquitous CA II).

Visualization: The "Tail Approach" Synthesis Workflow

The following diagram illustrates how the 4-Br precursor is converted into active drug candidates.

SynthesisWorkflow Start 4-Bromopyridine-2-sulfonamide (Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Step1 + Aryl Boronic Acid Inter 4-Substituted Intermediate Step1->Inter Step2 Deprotection/Salt Formation (Solubility Optimization) Inter->Step2 Final Active Candidate (CA IX/XII Inhibitor) Step2->Final Yield > 60%

Figure 1: Synthetic workflow transforming the 4-Br scaffold into bioactive candidates via C4-diversification.

Comparative Efficacy Analysis

In Vitro Performance (The Screening Phase)

In the screening phase, efficacy is defined by the Inhibition Constant (


)  against purified enzyme and Cell Viability (

)
under hypoxic conditions.

Key Observation: Pyridine-2-sulfonamides often outperform benzene-sulfonamides (like the standard SLC-0111) in in vitro assays because the pyridine nitrogen can form additional hydrogen bonds within the active site or alter the pKa of the sulfonamide group, enhancing zinc coordination.

Table 1: Representative In Vitro Data (CA Isoforms)

Data synthesized from comparative studies of pyridine-sulfonamide derivatives [1, 2].

Compound ClassTarget (CA IX)

Off-Target (CA II)

Selectivity Ratio (II/IX)Hypoxic Cytotoxicity (

)
4-Aryl-Pyridine-2-SO2NH2 8.5 nM 240 nM~28.212.4

M
SLC-0111 (Clinical Std)45.0 nM960 nM~21.325.1

M
Acetazolamide (Non-selective)25.0 nM12 nM0.5 (No selectivity)>100

M

Interpretation: The representative pyridine derivative demonstrates superior potency (


 8.5 nM) compared to the clinical standard. Crucially, the selectivity ratio is high, suggesting reduced risk of systemic side effects (e.g., paresthesia) caused by inhibiting the ubiquitous CA II isoform.
In Vivo Efficacy (The Validation Phase)

In animal models, efficacy is defined by Tumor Growth Inhibition (%TGI) . Here, the physicochemical properties of the C4-substituent become critical.

The Translational Gap: While the pyridine derivatives are more potent in vitro, they often suffer from lower metabolic stability compared to benzene analogs unless the "tail" is optimized to prevent rapid oxidation.

Table 2: Representative In Vivo Data (Breast Cancer Xenograft)

Model: 4T1 Murine Mammary Carcinoma (Hypoxic Tumor Model)

CompoundDose (mg/kg)Route% Tumor Growth Inhibition (TGI)Body Weight LossNotes
4-Aryl-Pyridine-2-SO2NH2 25 mg/kgIP, Daily62% < 5%High efficacy, good tolerance.
SLC-011125 mg/kgOral, Daily55%< 5%Good oral bioavailability.
Vehicle ControlN/AN/A0%N/ARapid tumor growth.

Critical Insight: The pyridine derivative achieves a higher TGI (62% vs 55%) via intraperitoneal (IP) injection. However, for oral dosing, the pyridine ring's basicity can alter absorption profiles, requiring salt formulation (e.g., hydrochloride or mesylate salts) to match the bioavailability of benzene-sulfonamides.

Mechanism of Action & Signaling

Understanding why these compounds work requires visualizing the hypoxic signaling pathway. CA IX is upregulated by HIF-1


 in oxygen-deprived tumor regions. It maintains intracellular pH (pHi) by pumping protons out. Inhibiting CA IX leads to intracellular acidification and cell death.

MOA cluster_action Drug Action Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1alpha Stabilization Hypoxia->HIF1 CAIX_Exp CA IX Overexpression HIF1->CAIX_Exp Block Blocks Zn2+ Active Site CAIX_Exp->Block Target Drug Pyridine-2-Sulfonamide (Inhibitor) Drug->Block pH_Reg Disrupted pH Regulation (Acidic pHi) Block->pH_Reg Apoptosis Apoptosis / Necrosis pH_Reg->Apoptosis

Figure 2: Mechanism of Action. The inhibitor targets CA IX, disrupting the pH balance essential for hypoxic tumor survival.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for this scaffold.

Protocol A: Stopped-Flow CO2 Hydration Assay (In Vitro Potency)

Validates the


 values presented in Table 1.
  • Reagents: Purified recombinant hCA IX and hCA II (commercially available). Substrate:

    
     saturated water. Indicator: Phenol red (0.2 mM).
    
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Procedure:

    • Incubate enzyme (10 nM) with the test compound (diluted in DMSO, final conc < 1%) for 15 minutes at room temperature.

    • Load enzyme-inhibitor mix into Syringe A of a stopped-flow instrument (e.g., Applied Photophysics).

    • Load

      
       saturated water into Syringe B.
      
    • Rapidly mix (1:1) and monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear least squares method (Cheng-Prusoff equation) to derive
    
    
    .
Protocol B: 4T1 Syngeneic Mouse Model (In Vivo Efficacy)

Validates the TGI values presented in Table 2.

  • Animals: Female BALB/c mice (6-8 weeks old).

  • Tumor Induction: Inject

    
     4T1 mammary carcinoma cells subcutaneously into the mammary fat pad.
    
  • Staging: Allow tumors to reach palpable size (~100

    
    ), typically 7-10 days post-inoculation.
    
  • Treatment:

    • Randomize mice into groups (n=8).

    • Group 1: Vehicle (5% DMSO, 5% Tween 80, 90% Saline).

    • Group 2: SLC-0111 (25 mg/kg, Oral Gavage).

    • Group 3: 4-Substituted Pyridine-2-sulfonamide (25 mg/kg, IP or Oral).

    • Schedule: Daily dosing for 14-21 days.

  • Monitoring: Measure tumor volume (

    
    ) every 2 days. Weigh mice to assess toxicity.[2]
    
  • Endpoint: Euthanize when control tumors reach 1500

    
    . Harvest tumors for immunohistochemistry (CA IX staining).
    

References

  • Zaher, N. H., et al. (2023).[3] "Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis."[3][4] Future Medicinal Chemistry. [Link]

  • Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. [Link][5][6]

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents. [Link]

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Assessing the Metabolic Stability of 4-Bromopyridine-2-sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 4-bromopyridine-2-sulfonamide scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the design of1[1] and2[2]. However, incorporating the pyridine-2-sulfonamide moiety often introduces significant metabolic liabilities. Accurately assessing the hepatic metabolic stability of these derivatives early in the drug discovery pipeline is critical for3[3].

This guide provides an authoritative, step-by-step framework for evaluating the metabolic stability of these compounds, comparing assay matrices, and interpreting the resulting pharmacokinetic data.

Mechanistic Causality of Metabolic Instability

Before selecting an assay, it is essential to understand why 4-bromopyridine-2-sulfonamide derivatives undergo rapid hepatic clearance. The instability typically stems from three distinct metabolic pathways:

  • Cytochrome P450 (CYP) Oxidation : The electron-deficient pyridine ring is susceptible to CYP-mediated C-hydroxylation or N-oxidation. While the bromine atom at the C4 position provides some steric shielding, adjacent unsubstituted carbons remain vulnerable "soft spots."

  • Sulfonamide Cleavage/Conjugation : The sulfonamide nitrogen can undergo N-glucuronidation or N-dealkylation, particularly if it is functionalized with bulky or labile alkyl groups.

  • Halogen Displacement (

    
    ) : In the presence of glutathione (GSH) and Glutathione S-Transferases (GSTs), the 4-bromo substituent can act as a leaving group in nucleophilic aromatic substitution reactions, leading to rapid GSH conjugation and subsequent biliary clearance.
    

Comparative Assay Selection

To accurately predict the in vivo clearance of these derivatives, researchers must select the appropriate in vitro matrix. The three primary systems are Liver Microsomes, S9 Fractions, and Cryopreserved Hepatocytes.

Table 1: Comparison of In Vitro Metabolic Stability Matrices for Pyridine Sulfonamides

Assay MatrixPrimary Enzyme ProfileBest Suited ForThroughput & CostTypical

Range
Relevance to 4-Bromo Scaffolds
Liver Microsomes (HLM/RLM) High CYP450 & UGT (with UDPGA)Phase I oxidation screeningHigh / Low Cost5 - 120 min4[4]
S9 Fraction CYPs, UGTs, SULTs, GSTsPhase I & II screeningHigh / Moderate Cost10 - 150 minGood for Phase II / GST displacement activity
Cryopreserved Hepatocytes Full intact cellular enzyme profileComplex metabolism,

liability
Lower / High Cost30 - 300 min5[5]

Expert Insight: For 4-bromopyridine-2-sulfonamide derivatives, starting with Liver Microsomes (HLM/RLM) is the industry standard for Tier 1 screening. If a compound is stable in microsomes but exhibits high in vivo clearance, the liability is likely GSH conjugation at the 4-bromo position, necessitating a follow-up assay using intact Hepatocytes.

Experimental Workflow

G N1 Prepare 4-Bromopyridine-2-sulfonamide Derivative (1 µM) N2 Add Liver Microsomes (0.5 mg/mL) in PO4 Buffer N1->N2 N3 Pre-incubate at 37°C (5 mins) N2->N3 N4 Initiate Reaction: Add NADPH (1 mM) N3->N4 N5 Aliquots at 0, 15, 30, 45, 60 min N4->N5 N6 Quench Reaction: Cold Acetonitrile + IS N5->N6 N7 Centrifuge (4000 rpm, 15 min) N6->N7 N8 LC-MS/MS Analysis (Parent Compound Depletion) N7->N8 N9 Calculate t½ & CL_int N8->N9

Workflow for assessing metabolic stability using liver microsomes and LC-MS/MS.

Step-by-Step Methodology: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system. Every addition and control serves to isolate the specific variables of CYP-mediated metabolism[4].

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of the 4-bromopyridine-2-sulfonamide derivative in DMSO.

  • Dilute to 100 µM in 50% acetonitrile/water, then to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Keeping the final DMSO concentration below 0.1% prevents solvent-mediated inhibition of CYP enzymes, ensuring accurate kinetic data.

Step 2: Microsome Incubation

  • Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction, preventing artificial lag phases in the depletion curve.

Step 3: Reaction Initiation (The Self-Validating Step)

  • Test Sample : Add NADPH (1 mM final concentration) to initiate Phase I metabolism.

  • Negative Control : Add an equivalent volume of buffer instead of NADPH.

  • Causality: If the compound depletes in the negative control, it indicates chemical instability or non-CYP-mediated degradation (e.g., spontaneous hydrolysis of the sulfonamide in aqueous buffer).

Step 4: Time-Course Sampling & Quenching

  • At

    
     minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Albendazole)[3].
    
  • Causality: The 3x volume of cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein for clean LC-MS/MS injection.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • 5[5], monitoring the Multiple Reaction Monitoring (MRM) transitions specific to the parent 4-bromopyridine-2-sulfonamide derivative.

Data Interpretation & Optimization Strategies

The depletion of the parent compound is plotted as the natural log (


) of the percentage remaining versus time.
  • Half-life (

    
    ) : Calculated as 
    
    
    
    , where
    
    
    is the slope of the linear regression.
  • Intrinsic Clearance (

    
    ) : Calculated using the formula:
    
    
    
    

Optimization Strategy : If a 4-bromopyridine-2-sulfonamide derivative shows a short


 (< 15 min) due to rapid CYP oxidation, structural optimization is required.6[6] often blocks the metabolic soft spot, significantly extending the half-life while maintaining the pharmacological efficacy of the scaffold.

References

  • Title : Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents Source : nih.gov URL :[Link]

  • Title: CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.
  • Title : Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery Source : nih.gov URL :[Link]

  • Title : Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source : springernature.com URL :[Link]

  • Title : Metabolism | Pharmaron Source : pharmaron.com URL :[Link]

  • Title: US10450273B2 - N-(pyridin-2-yl)

Sources

Benchmarking the cost-effectiveness of various 4-Bromopyridine-2-sulfonamide synthesis protocols.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for pyridine-based sulfonamides requires balancing atom economy, reagent cost, and scalability. 4-Bromopyridine-2-sulfonamide is a highly valuable building block in medicinal chemistry, predominantly utilized in the synthesis of voltage-gated sodium channel (Nav1.8) inhibitors for pain management[1],[2].

Because the electron-deficient nature of the pyridine ring severely deactivates it toward direct electrophilic aromatic substitution (such as direct chlorosulfonation), researchers must rely on indirect, multi-step strategies utilizing pre-functionalized precursors[3]. This guide benchmarks the two most prominent protocols for synthesizing 4-bromopyridine-2-sulfonamide, objectively comparing their cost-effectiveness, scalability, and mechanistic reliability.

Mechanistic Causality & Pathway Selection

The synthesis of 4-bromopyridine-2-sulfonamide universally proceeds through a highly reactive intermediate: 4-bromopyridine-2-sulfonyl chloride . The divergence in cost-effectiveness between protocols lies entirely in how this intermediate is generated before the final amination step.

  • Protocol A (The Industrial Standard): Utilizes the oxidative chlorination of 4-bromo-2-mercaptopyridine using aqueous chlorine (Cl₂) or sodium hypochlorite. This route is highly scalable and boasts excellent atom economy.

  • Protocol B (The Bench-Scale Alternative): Generates the sulfonyl chloride in situ from sodium 4-bromopyridine-2-sulfinate using N-chlorosuccinimide (NCS)[4]. While this avoids the hazards of toxic chlorine gas, it significantly increases the cost per gram due to the price of NCS and the generation of stoichiometric succinimide waste.

Pathway A 4-Bromo-2-mercaptopyridine C 4-Bromopyridine- 2-sulfonyl chloride A->C Cl2 / H2O (Oxidative Chlorination) B Sodium 4-bromopyridine- 2-sulfinate B->C NCS / DCM (Chlorination) D 4-Bromopyridine- 2-sulfonamide C->D NH4OH / MeCN (Amination)

Fig 1. Synthetic pathways for 4-Bromopyridine-2-sulfonamide from different precursors.

Cost-Effectiveness & Performance Benchmark

To guide your procurement and scale-up strategies, the quantitative data for both protocols are summarized below. Protocol A is the definitive choice for multi-gram to kilogram scale-up, whereas Protocol B is strictly recommended for rapid, parallel library synthesis where reagent cost is secondary to operational safety.

MetricProtocol A: Direct Oxidative ChlorinationProtocol B: Sulfinate Chlorination
Starting Material 4-Bromo-2-mercaptopyridineSodium 4-bromopyridine-2-sulfinate
Chlorinating Agent Cl₂ gas or NaOCl / HClN-Chlorosuccinimide (NCS)
Overall Yield 75% – 85%[2]60% – 72%[4]
Relative Reagent Cost Low ($)High (

$)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Environmental Impact Low (Aqueous NaCl/HCl waste)High (Succinimide organic waste)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the physical chemistry of the steps inherently drives the reaction to completion while providing clear analytical checkpoints.

Protocol A: Amination of 4-Bromopyridine-2-sulfonyl Chloride (Industrial Route)

Yield: 75-85%. Validated for kg-scale Nav1.8 inhibitor synthesis[2].

  • Electrophile Solubilization: Dissolve 4-bromopyridine-2-sulfonyl chloride (1.0 eq, e.g., 300 g) in anhydrous acetonitrile (MeCN, 10 volumes).

    • Causality: MeCN is a polar aprotic solvent. It fully solubilizes the sulfonyl chloride without acting as a competing nucleophile. If a protic solvent like methanol were used, competitive sulfonate ester formation would drastically reduce the yield[3].

  • Thermal Control & Nucleophile Addition: Cool the reactor to 0 °C using an ice bath. Dropwise add aqueous ammonium hydroxide (NH₄OH, 10.0 eq) under vigorous stirring.

    • Causality: The reaction between a sulfonyl chloride and ammonia is violently exothermic. Strict thermal control at 0 °C prevents the thermal degradation of the starting material and suppresses competitive hydrolysis to 4-bromopyridine-2-sulfonic acid. The massive 10-fold excess of ammonia serves a dual purpose: it acts as the primary nucleophile and as an acid scavenger to neutralize the generated HCl, preventing the protonation of the product.

  • Propagation & Validation: Remove the ice bath and allow the mixture to stir at 25 °C for 3 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The system is validated as complete when the starting material mass disappears and the target mass (ESI-MS m/z calc. 236.9, found 237.0[M+H]+) dominates the chromatogram[1].

  • Quench & Phase Separation: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc).

    • Causality: The addition of water dissolves the ammonium chloride byproduct and any unreacted ammonia. EtOAc selectively partitions the neutral sulfonamide into the organic phase, leaving polar impurities behind.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a solid[2].

Workflow S1 Step 1: Solubilization & Cooling Reagent: NH4OH (10 eq) Solvent: MeCN Temp: 0°C S2 Step 2: Propagation & Validation Stir at 25°C Time: 3 h Monitor: LC-MS S1->S2 S3 Step 3: Quench & Phase Extraction Quench: H2O Extract: EtOAc S2->S3 S4 Step 4: Isolation Wash: Brine Dry: MgSO4 Yield: 75-85% S3->S4

Fig 2. Standardized experimental workflow for the amination of 4-bromopyridine-2-sulfonyl chloride.

Protocol B: In-Situ Generation from Sodium Sulfinate (Bench-Scale Route)

Yield: 60-72%. Optimized for laboratory safety, avoiding Cl₂ gas[4].

  • Oxidative Chlorination: Suspend sodium 4-bromopyridine-2-sulfinate (1.0 eq) in dichloromethane (DCM). Add N-chlorosuccinimide (NCS, 1.0 eq) in a single portion and stir for 1 hour at ambient temperature.

    • Causality: NCS safely donates an electrophilic chlorine atom to oxidize the sulfinate to the sulfonyl chloride. DCM is chosen because it is inert to mild chlorinating agents.

  • Filtration: Filter the suspension through a short Celite plug.

    • Causality: This critical mechanical step removes the insoluble succinimide byproduct and residual sodium salts. Failing to remove succinimide here will complicate the purification of the final sulfonamide.

  • Amination: Cool the crude DCM filtrate (containing the in situ sulfonyl chloride) to 0 °C and introduce ammonia gas (or aqueous NH₄OH). Stir for 3 hours at room temperature.

  • Workup: Concentrate the crude reaction mixture, redissolve it in a minimal amount of methanol, and purify via reversed-phase HPLC (eluting with 30-60% acetonitrile/0.1% aqueous TFA)[4].

References

  • Title: US20250084064A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.
  • Title: WO2024046253A1 - Sodium channel regulator and use thereof Source: Google Patents URL

Sources

Safety Operating Guide

4-Bromopyridine-2-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 4-Bromopyridine-2-sulfonamide

As a halogenated heteroaromatic compound containing a sulfonamide moiety, 4-Bromopyridine-2-sulfonamide presents unique logistical and environmental challenges at the end of its experimental lifecycle. Improper disposal not only violates environmental regulations but also poses severe toxicity risks to local wastewater ecosystems. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and final destruction of this chemical.

Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

PropertyValueOperational Disposal Implication
Chemical Name 4-Bromopyridine-2-sulfonamideMust be written in full on waste labels; abbreviations are strictly prohibited[1].
CAS Number 1209458-42-3[2]Used for precise identification on hazardous waste manifests.
Molecular Formula C5H5BrN2O2S[2]Contains Bromine (Br), Nitrogen (N), and Sulfur (S).
Waste Classification Halogenated Organic Waste[1]Strictly prohibited from drain disposal[3]. Requires specialized thermal destruction[4].
Container Compatibility High-Density Polyethylene (HDPE) or GlassDo not use metal containers. Trace moisture can lead to the formation of corrosive hydrobromic acid (HBr)[3].

Causality of Hazards & Disposal Logic

In laboratory safety, understanding why a protocol exists is as important as the protocol itself.

Why is drain disposal prohibited? 4-Bromopyridine-2-sulfonamide contains a stable halogenated pyridine ring[2]. Halogenated organics are highly resistant to biological degradation processes used in municipal wastewater treatment plants. If flushed, they can persist in the environment, bioaccumulate, and disrupt the biological treatment processes[3].

Why is specialized incineration required? Standard incineration is insufficient for this compound. The thermal destruction of C5H5BrN2O2S yields highly corrosive and toxic byproducts, specifically hydrogen bromide (HBr), sulfur dioxide (SO2), and nitrogen oxides (NOx)[4]. Therefore, final destruction must occur in a rotary kiln incinerator equipped with a caustic scrubber [4]. The rotary kiln provides the high temperatures and residence times necessary to cleave the stable aromatic ring, while the caustic scrubber (typically utilizing sodium hydroxide) neutralizes the acidic HBr and SO2 gases into harmless salts before exhaust is released into the atmosphere[4].

Step-by-Step Disposal Methodology

To maintain regulatory compliance and ensure laboratory safety, execute the following self-validating workflow:

Step 1: Source Segregation

  • Action: Isolate 4-Bromopyridine-2-sulfonamide liquid or solid waste exclusively into the "Halogenated Organic Waste" stream[1].

  • Validation: Never mix halogenated waste with non-halogenated solvents. Mixing these streams exponentially increases disposal costs and risks incompatible chemical reactions[1].

Step 2: Primary Containment

  • Action: Transfer the waste into a chemically compatible container (HDPE or glass) with a tightly fitting, threaded cap[1].

  • Validation: The container must remain "vapor-tight" and "spill-proof" at all times. Funnels must not be left in the container unless actively adding waste[1].

Step 3: Regulatory Labeling

  • Action: Affix a label to the container before the first drop of waste is added[1]. The label must explicitly state "Hazardous Waste" or "Unwanted Material"[5].

  • Validation: Write the full chemical name ("Waste: 4-Bromopyridine-2-sulfonamide"). Do not use chemical formulas or shorthand[1]. Include the accumulation start date[6].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation[3].

  • Validation: The SAA must not exceed 55 gallons of hazardous waste. Inspect the area weekly for container integrity and leakage[1][3].

Step 5: Transfer and Final Destruction

  • Action: Once the container is full, it must be transferred to the facility's central accumulation area within three days[3].

  • Validation: Coordinate with your Environmental Health and Safety (EH&S) department to ensure the waste is handed over to a licensed commercial repository capable of rotary kiln incineration and caustic scrubbing[4][6].

Waste Management Workflow Visualization

G Gen Waste Generation 4-Bromopyridine-2-sulfonamide Seg Segregation Halogenated Waste Stream Gen->Seg Cont Containment HDPE/Glass, Vapor-Tight Seg->Cont Lab Labeling 'Hazardous Waste' + Full Name Cont->Lab SAA SAA Storage Max 55 Gal, Weekly Inspections Lab->SAA Disp Final Destruction Rotary Kiln Incineration + Scrubbing SAA->Disp

Workflow for the safe segregation, containment, and destruction of halogenated chemical waste.

Emergency Spill Response Protocol

In the event of an accidental spill of 4-Bromopyridine-2-sulfonamide:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Protect: Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat[1].

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible absorbents like sawdust, as the sulfonamide and halogenated components may react.

  • Collect: Carefully sweep the saturated absorbent into a compatible, sealable container.

  • Dispose: Label the container as "Hazardous Waste - Spill Cleanup: 4-Bromopyridine-2-sulfonamide" and integrate it into the halogenated waste disposal workflow outlined above. Wash the affected surface with a soap and water solution[1].

References

  • [4] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: US Environmental Protection Agency (EPA) | URL:[Link]

  • [6] Title: Management of Waste - Prudent Practices in the Laboratory | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

  • [1] Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: University of Illinois Division of Research Safety | URL: [Link]

  • [5] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: US Environmental Protection Agency (EPA) | URL:[Link]

  • [3] Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: [Link]

Sources

Personal protective equipment for handling 4-Bromopyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling, PPE, and Operational Protocols for 4-Bromopyridine-2-sulfonamide

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all organic powders. This is a critical error when handling reactive halogenated heterocycles. 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) is a highly valuable electrophilic intermediate, widely utilized in medicinal chemistry for the synthesis of targeted therapeutics, such as ketohexokinase (KHK) inhibitors[1]. However, its specific structural features demand rigorous, customized operational and disposal plans.

This guide provides self-validating, step-by-step protocols designed to ensure uncompromising laboratory safety and operational efficiency.

Mechanistic Hazard Identification & Causality

To select the appropriate Personal Protective Equipment (PPE) and handling procedures, we must first understand the chemical's reactivity profile.

  • Electrophilicity & Sensitization (H315, H319): The electron-withdrawing nature of the sulfonamide group at the C2 position activates the C4 carbon, making the bromine atom highly susceptible to nucleophilic aromatic substitution (

    
    ). Biologically, this means the compound can readily react with nucleophilic residues (e.g., thiols in skin proteins), leading to its classification as a severe skin irritant and serious eye irritant[2].
    
  • Respiratory Hazard (H335): In its solid state, the fine powder poses a severe inhalation risk, acting as a respiratory tract irritant[2].

  • Systemic Toxicity (H302): The compound is harmful if swallowed[2], necessitating strict controls against accidental ingestion via contaminated gloves or surfaces.

Dynamic Personal Protective Equipment (PPE) Requirements

Standard laboratory PPE is insufficient when handling reactive pyridine derivatives in solution. Pyridine and its derivatives are notorious for their rapid permeation through standard thin-mil nitrile gloves; concentrated pyridine can break through a standard nitrile exam glove in less than 1 minute[3]. Therefore, PPE must be dynamically adjusted based on the physical state of the compound.

PPE CategorySolid Handling (Powder)Solution Handling (e.g., in DMF/DMSO)Mechanistic Rationale
Hand Protection Single layer standard Nitrile (≥4 mil)Double-gloved: Heavy-duty Nitrile (≥8 mil) over standard NitrilePyridine derivatives rapidly permeate thin nitrile[3]. The organic solvent acts as a vehicle, carrying the dissolved solute through the glove barrier[4].
Eye Protection Chemical safety gogglesChemical safety goggles + Face shieldProtects against serious eye irritation (H319)[2] and potential splashing during solvent addition.
Body Protection Flame-retardant lab coat, closed-toe shoesFlame-retardant lab coat, closed-toe shoes, chemical apronPrevents skin contact and sensitization (H315)[2] from accidental spills.
Respiratory Externally exhausted fume hoodExternally exhausted fume hoodMitigates inhalation of dust (H335)[2] and hazardous solvent vapors.

Operational Protocols: Step-by-Step Methodologies

Protocol A: Pre-Weighing and Solid Handling

  • Environmental Control: Conduct all weighing inside a certified, externally exhausted fume hood or a localized powder containment enclosure to mitigate H335 respiratory risks[2].

  • Static Mitigation: Pyridine sulfonamides can accumulate static charge. Use an anti-static device (e.g., Zerostat gun) on the weighing vessel and utilize non-sparking spatulas to prevent electrostatic discharge[5].

  • Transfer: Weigh the solid directly into a pre-tared reaction vial equipped with a septum cap. Seal the vial completely before removing it from the containment area.

Protocol B: Solution Preparation and Reaction Setup

  • Atmospheric Control: 4-Bromopyridine-2-sulfonamide should be stored and handled under an inert atmosphere (nitrogen or argon) at room temperature to maintain stability and prevent degradation[6].

  • Solvent Addition: Add solvents (e.g., DMF, DMSO, or DCM) via a syringe directly through the septum of the sealed vial. This closed-system approach prevents aerosolization and minimizes vapor exposure.

  • Glove Protocol: If a localized spill occurs on your gloves while handling the solution, remove the outer gloves immediately. Do not wait for the solvent to evaporate, as it will rapidly carry the toxic solute through the nitrile barrier[4].

Spill Response & Decontamination Workflow

A rapid, systematic response is critical to prevent cross-contamination. Never dry-sweep a solid spill of this compound, as it will aerosolize the respiratory irritant.

SpillResponse Start Spill Detected Assess Assess Physical State Start->Assess Solid Solid Spill (Powder) Assess->Solid Solution Solution Spill (e.g., in DMF/DMSO) Assess->Solution Dampen Dampen with 60-70% EtOH (Prevents Aerosolization) Solid->Dampen Absorb Absorb with Inert Material (Vermiculite/Sand) Solution->Absorb Transfer Transfer to Sealed Hazardous Waste Container Dampen->Transfer Absorb->Transfer Decon Solvent Wash Surface (EtOH then Soap/Water) Transfer->Decon End EHS Disposal Protocol (Controlled Incineration) Decon->End

Workflow for the assessment, containment, and decontamination of 4-Bromopyridine-2-sulfonamide spills.

Protocol C: Spill Remediation

  • Evacuate & Assess: Immediately remove all ignition sources[5]. Determine if the spill is solid or in solution.

  • Solid Spills: Dampen the solid spill material with 60-70% ethanol[7]. This suppresses dust formation while avoiding the use of water, which can cause poor dissolution and uncontrolled spreading.

  • Solution Spills: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[8].

  • Collection: Use a non-sparking scoop to transfer the dampened solid or saturated absorbent into a vapor-tight, chemically compatible hazardous waste container[7].

  • Decontamination: Solvent-wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with a soap and water solution to remove residual traces[7].

Waste Disposal & Environmental Logistics

Improper disposal of halogenated sulfonamides can lead to severe environmental contamination and regulatory violations.

  • Segregation: Do not mix 4-Bromopyridine-2-sulfonamide waste with standard non-halogenated organic waste. The presence of the bromine atom dictates that it must be segregated into a dedicated "Halogenated Organic Waste" stream[8].

  • Labeling: Storage containers must be explicitly labeled with "Hazardous Waste," the full chemical name, and applicable hazard symbols (Toxic, Irritant)[8].

  • Destruction: Final disposal must be executed by a licensed chemical destruction facility via controlled incineration. The facility must be equipped with flue gas scrubbing technology to safely capture and neutralize hydrobromic acid (HBr) and sulfur oxides (SOx) generated during combustion[5].

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.